molecular formula C9H8FN5 B073994 N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 1549-50-4

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B073994
CAS No.: 1549-50-4
M. Wt: 205.19 g/mol
InChI Key: CGCAZIWUCXRTKW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a high-purity chemical compound featuring a 1,3,5-triazine core symmetrically substituted with amino and (4-fluorophenyl)amino groups. This structure places it as a molecule of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. The 1,3,5-triazine scaffold is a privileged structure known for its ability to engage in key hydrogen-bonding interactions with enzyme active sites, while the 4-fluorophenyl moiety enhances bioavailability and influences electronic properties.

Properties

IUPAC Name

2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCAZIWUCXRTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351613
Record name N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549-50-4
Record name N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic protocols for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2] The methodologies outlined are based on established synthetic strategies for analogous 2,4-diamino-1,3,5-triazine derivatives.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal routes, each with distinct advantages and considerations.

Route 1: Sequential Nucleophilic Substitution of Cyanuric Chloride

This is a widely employed method for the preparation of substituted triazines, leveraging the differential reactivity of the chlorine atoms on the cyanuric chloride starting material at varying temperatures.[3][4][5] The synthesis involves a two-step nucleophilic substitution, first with ammonia and then with 4-fluoroaniline (or the reverse).

Route 2: Biguanide-Based Synthesis

This approach involves the cyclization of a substituted biguanide with a suitable reagent to form the triazine ring.[6][7][8][9] This method is particularly useful when the desired biguanide precursor is readily available.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via Sequential Substitution of Cyanuric Chloride

This protocol is adapted from general methods for the synthesis of disubstituted 2,4-diamino-1,3,5-triazines.[3][4]

Step 1a: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

  • A suspension of cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran is cooled to 0-5°C in an ice bath.

  • A stoichiometric amount of aqueous ammonia (1 equivalent) is added dropwise to the stirred suspension, maintaining the temperature below 5°C.

  • The reaction mixture is stirred for a further 1-2 hours at 0-5°C.

  • The resulting white precipitate of 2-amino-4,6-dichloro-1,3,5-triazine is collected by filtration, washed with cold water, and dried under vacuum.

Step 1b: Synthesis of this compound

  • The 2-amino-4,6-dichloro-1,3,5-triazine (1 equivalent) is suspended in a suitable solvent, such as dioxane or N,N-dimethylformamide (DMF).

  • 4-fluoroaniline (1 equivalent) and an acid scavenger, such as sodium carbonate or triethylamine (2 equivalents), are added to the suspension.

  • The reaction mixture is heated to a temperature between 50-100°C and stirred for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The resulting precipitate of this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
Cyanuric Chloride184.411
Aqueous Ammonia (28-30%)17.03 (as NH3)1
4-Fluoroaniline111.121
Sodium Carbonate105.992

Table 1: Reactants and Reagents for Protocol 1

Protocol 2: Synthesis from 4-Fluorophenyl Biguanide

This protocol is based on the general synthesis of 2,4-diamino-1,3,5-triazines from biguanide precursors.[6][7]

Step 2a: Synthesis of 4-Fluorophenyl Biguanide Hydrochloride

  • Dicyandiamide (1 equivalent) and 4-fluoroaniline hydrochloride (1 equivalent) are heated together in a suitable solvent, such as water or a lower alcohol, under reflux for several hours.

  • The reaction mixture is then cooled, and the precipitated 4-fluorophenyl biguanide hydrochloride is collected by filtration.

Step 2b: Synthesis of this compound

  • To a solution of 4-fluorophenyl biguanide hydrochloride (1 equivalent) in anhydrous methanol, cooled to 0°C, is added a solution of sodium methoxide in methanol (10-15 equivalents).

  • A suitable cyclizing agent, such as an appropriate ester (e.g., ethyl formate, 1.3-1.5 equivalents), is then added to the cooled mixture.

  • The reaction is stirred at room temperature or gently heated until completion.

  • The reaction mixture is then neutralized, and the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the solid product is collected by filtration and purified by recrystallization.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
Dicyandiamide84.081
4-Fluoroaniline Hydrochloride147.581
Sodium Methoxide54.0210-15
Ethyl Formate74.081.3-1.5

Table 2: Reactants and Reagents for Protocol 2

Visualizing the Synthesis

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthesis_Protocols cluster_protocol1 Protocol 1: Sequential Substitution cluster_protocol2 Protocol 2: Biguanide-Based Synthesis CC Cyanuric Chloride ADCT 2-Amino-4,6-dichloro- 1,3,5-triazine CC->ADCT Step 1a Ammonia Ammonia Ammonia->ADCT Target1 N-(4-fluorophenyl)-1,3,5-triazine- 2,4-diamine ADCT->Target1 Step 1b FPA 4-Fluoroaniline FPA->Target1 DCD Dicyandiamide FPB 4-Fluorophenyl Biguanide DCD->FPB Step 2a FPA_HCl 4-Fluoroaniline Hydrochloride FPA_HCl->FPB Target2 N-(4-fluorophenyl)-1,3,5-triazine- 2,4-diamine FPB->Target2 Step 2b Ester Ester (e.g., Ethyl Formate) Ester->Target2

Figure 1: Overview of the two primary synthetic routes to this compound.

Experimental Workflow

The general laboratory workflow for the synthesis and purification of the target compound is depicted below.

Experimental_Workflow start Start: Reagent Preparation reaction Chemical Reaction (Protocol 1 or 2) start->reaction monitoring Reaction Monitoring (e.g., TLC) reaction->monitoring monitoring->reaction Continue reaction workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction complete isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (NMR, MS, MP) purification->characterization end Final Product characterization->end

Figure 2: A generalized experimental workflow for the synthesis and purification of the target compound.

This guide provides a comprehensive overview for the synthesis of this compound, intended to aid researchers in the efficient and effective production of this valuable chemical entity. The specific reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.

References

An In-depth Technical Guide on the Core Mechanism of Action: N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine as a Putative EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[8] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[9][10] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[11][12][13] These pathways are crucial for regulating fundamental cellular processes like proliferation, survival, differentiation, and migration.[13][14]

Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers.[11][13] This makes EGFR a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs.[9][15] Given the structural similarities of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine to known kinase inhibitors, it is hypothesized to function as an EGFR TKI.[4][7]

Putative Mechanism of Action

This compound is proposed to act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. By occupying this pocket, the compound would prevent the binding of ATP, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[9] This blockade of EGFR-mediated signaling would ultimately lead to the inhibition of cancer cell proliferation and the induction of apoptosis.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the EGFR signaling pathway and the proposed point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P-EGFR Phosphorylated EGFR EGFR->P-EGFR Autophosphorylation Inhibitor This compound Inhibitor->P-EGFR Inhibits Grb2_SOS Grb2/SOS P-EGFR->Grb2_SOS PI3K PI3K P-EGFR->PI3K STAT STAT P-EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - EGFR Enzyme - Substrate (e.g., Poly(Glu, Tyr)) - ATP - Inhibitor Dilutions Plate_Setup Plate Setup: - Add Inhibitor/Vehicle - Add Enzyme/Substrate Mix Reagents->Plate_Setup Initiate Initiate Reaction: - Add ATP Solution Plate_Setup->Initiate Incubate_1 Incubate at 30°C for 60 min Initiate->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate at RT for 40 min Stop_Reaction->Incubate_2 Generate_Signal Generate Luminescent Signal: - Add Kinase Detection Reagent Incubate_2->Generate_Signal Incubate_3 Incubate at RT for 30-60 min Generate_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Cell_Viability_Workflow Seed Seed cells in 96-well plate Attach Incubate overnight for cell attachment Seed->Attach Treat Treat with serial dilutions of inhibitor Attach->Treat Incubate_Treat Incubate for 72 hours Treat->Incubate_Treat Add_Reagent Add MTT/MTS reagent Incubate_Treat->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Solubilize Add solubilization solution (for MTT) Incubate_Reagent->Solubilize Read Read absorbance at 490-570 nm Solubilize->Read

References

The Biological Activity of Fluorinated Diaminotriazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When substituted with two amino groups, the resulting diaminotriazine core serves as a versatile platform for developing therapeutic agents. The strategic incorporation of fluorine atoms into these molecules is a well-established strategy in drug design. Due to its unique properties—high electronegativity, small atomic radius similar to hydrogen, and the ability to form strong bonds—fluorine can significantly modulate a molecule's physicochemical and pharmacological profile.[1] These modifications can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[2][3]

This technical guide provides an in-depth exploration of the biological activities of fluorinated diaminotriazine derivatives, with a primary focus on their anticancer and antimicrobial properties. It details the underlying mechanisms of action, presents quantitative activity data, and provides comprehensive experimental protocols for their evaluation.

Biological Activities of Fluorinated Diaminotriazine Derivatives

The introduction of fluorine and various substituents to the diaminotriazine ring has yielded compounds with significant therapeutic potential, primarily as enzyme inhibitors.

Anticancer Activity: Dihydrofolate Reductase (DHFR) Inhibition

A primary mechanism underlying the anticancer effects of many diaminotriazine derivatives is the inhibition of dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[4] THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital building blocks for DNA synthesis and cellular replication.[4] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to the arrest of cell growth and proliferation, particularly in rapidly dividing cancer cells.[4][5]

Fluorinated diaminotriazines often act as "non-classical" antifolates, selectively targeting the DHFR enzyme.[5] The fluorine atoms can enhance binding to the enzyme's active site through favorable electrostatic and hydrophobic interactions.[2] Several studies have demonstrated the potent antiproliferative activity of these derivatives against a range of human cancer cell lines.[6][7][8]

Table 1: Anticancer Activity of Selected Fluorinated Triazine and Diaminotriazine Derivatives

Compound ClassCancer Cell LineActivity (IC50)Reference
Imamine-1,3,5-triazine derivative (4f)MDA-MB-231 (Breast)6.25 µM[7]
Imamine-1,3,5-triazine derivative (4k)MDA-MB-231 (Breast)8.18 µM[7]
4-aminobenzonitile-s-triazine derivativesMDA-MB-231 & MCF-7 (Breast)< 1 µM[8]
p-fluorocinnamide derivative (6)HepG2 (Liver)4.23 µM[9]
Fluorinated 1,2,3-triazole hybrid (37)MGC-803, MCF-7, PC-3, EC-1091.62–20.84 µM[6]
Fluorinated 1,2,3-triazole hybrid (38)MGC-803, MCF-7, PC-3, EC-1090.76–13.55 µM[6]
Antimicrobial Activity

In addition to their anticancer properties, fluorinated diaminotriazine derivatives have shown significant promise as antimicrobial agents.[10][11] The emergence of multidrug-resistant pathogens necessitates the development of novel antibiotics and antifungals.[10] Triazine-based compounds have been successfully developed to combat a wide array of bacteria and fungi.[12]

Their mechanism of action in microbes is often analogous to their anticancer effects—the inhibition of essential enzymes like DHFR, which is also present and vital in microorganisms.[13] The selective inhibition of microbial DHFR over human DHFR is a key goal in the design of these agents.[5]

Table 2: Antimicrobial Activity of Selected Fluorinated s-Triazine Derivatives

Compound ClassMicroorganismActivity (MIC)Reference
Fluorinated s-Triazinyl PiperazinesStaphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Proteus vulgarisNoteworthy activity reported[10][11]
Fluorinated s-Triazinyl PiperazinesAspergillus niger, Aspergillus fumigatus, Aspergillus clavatus, Candida albicansNoteworthy activity reported[10][11]
Aminoguanidine/dihydrotriazine (23a)8 bacterial strains1 µg/mL[13]
Aminoguanidine/dihydrotriazine (23a)C. albicans1 µg/mL[13]
2,4,6-trisubstituted[2][14][15] triazinesVarious bacteria and fungi6.25-25 µg/mL[12]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

DHFR_Pathway DHFR Inhibition Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Synthesis Purine & Thymidylate Synthesis THF->Synthesis DHFR->THF Catalyzes Inhibitor Fluorinated Diaminotriazine Inhibitor->DHFR Inhibits DNA DNA Synthesis & Cell Proliferation Synthesis->DNA Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Blocked Pathway Leads To

Caption: Inhibition of the DHFR pathway by fluorinated diaminotriazine derivatives.

MTT_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Allow cells to attach (24h) A->B C 3. Add serial dilutions of test compound B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (3-4h incubation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of the biological activity of novel compounds.

Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][16][17] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[16]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Fluorinated diaminotriazine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in the exponential growth phase and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO at the same concentration as in the compound wells) and untreated controls (medium only).[16]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[15][16]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[15]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)[11]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well round-bottom plates

  • Fluorinated diaminotriazine derivatives dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds directly in the 96-well plates containing the broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final volume of 100-200 µL. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[12]

Protocol 3: DHFR Enzyme Inhibition Assay

This is a spectrophotometric assay that measures the activity of DHFR by monitoring the decrease in absorbance as the cofactor NADPH is oxidized to NADP+.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent plates

  • UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and varying concentrations of the fluorinated diaminotriazine inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The rate of decrease corresponds to the rate of NADPH consumption and thus DHFR activity.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[4]

Conclusion

Fluorinated diaminotriazine derivatives represent a highly promising class of compounds with potent biological activities. Their efficacy as anticancer and antimicrobial agents is often linked to their ability to inhibit crucial metabolic enzymes, most notably dihydrofolate reductase. The incorporation of fluorine is key to enhancing their pharmacological properties, leading to improved potency and drug-like characteristics. The experimental protocols detailed in this guide provide a standardized framework for the continued investigation and development of these compounds as potential therapeutic agents. Future research should focus on optimizing selectivity for microbial or cancer-specific targets to minimize off-target effects and further elucidating their complex mechanisms of action to unlock their full therapeutic potential.

References

Elucidation of the Chemical Structure of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used for the structural elucidation of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. While direct experimental data for this specific compound is not extensively available in public literature, this document compiles representative data from closely related analogues and outlines detailed experimental protocols for its synthesis and characterization. This guide serves as a valuable resource for researchers engaged in the study of substituted triazine derivatives, offering insights into the analytical techniques pivotal for confirming their chemical structures. The methodologies covered include synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Introduction

This compound belongs to the class of s-triazine compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as anticancer agents.[1][2][3] The precise determination of the chemical structure of such compounds is a critical step in the drug discovery process, ensuring the reproducibility of biological assays and facilitating the understanding of structure-activity relationships. This guide details the necessary steps for the unambiguous structural confirmation of this compound.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, often involving the reaction of cyanoguanidine with an appropriate aromatic precursor under microwave-assisted conditions.[4][5]

Experimental Protocol: Synthesis
  • Reaction Setup: In a microwave-safe vessel, combine cyanoguanidine (1.0 eq), 4-fluoroaniline (1.0 eq), and an aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Acid Catalysis: Add a catalytic amount of hydrochloric acid to the mixture.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 30 minutes).

  • Rearrangement and Aromatization: After cooling, treat the intermediate product with a base (e.g., sodium hydroxide) to induce a Dimroth rearrangement and subsequent dehydrogenative aromatization.

  • Purification: The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential.

Note: The following data is representative of similar 2,4-diamino-1,3,5-triazine structures and may not correspond exactly to this compound.

Technique Expected Chemical Shifts (δ, ppm) Description
¹H NMR 7.0 - 8.0Multiplets corresponding to the protons on the 4-fluorophenyl ring.
5.0 - 7.0Broad singlets corresponding to the amine (-NH₂) protons. The chemical shift can vary depending on the solvent and concentration.
¹³C NMR 160 - 170Signals for the carbon atoms of the triazine ring.
115 - 165 (with C-F coupling)Signals for the carbon atoms of the 4-fluorophenyl ring. The carbon attached to the fluorine will show a large coupling constant.
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use standard acquisition parameters.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known values for similar structures and coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Technique Parameter Expected Value
Electrospray Ionization (ESI-MS) Molecular Ion [M+H]⁺m/z ≈ 206.08
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and compare the measured m/z value with the calculated exact mass of the protonated molecule.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Visualizations

Workflow for Structure Elucidation

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Microwave-assisted Synthesis purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms xray X-ray Crystallography (if single crystals) purification->xray confirmation Data Interpretation & Structure Confirmation nmr->confirmation ms->confirmation xray->confirmation

References

Technical Guide: N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic organic compound belonging to the triazine class of molecules. Triazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antiviral, and anti-inflammatory agents. This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 1549-50-4[1]
Molecular Formula C₉H₈FN₅[1]
Molecular Weight 205.19 g/mol [1]
IUPAC Name This compound

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and convenient method for the synthesis of analogous 6,N2-diaryl-1,3,5-triazine-2,4-diamines has been described. This one-pot, microwave-assisted method is a common approach for generating libraries of such compounds.[2]

General Experimental Protocol for Analogous Compounds

A three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine is carried out in the presence of hydrochloric acid under focused microwave irradiation.[2] The intermediate product is then treated with a base to induce a Dimroth rearrangement. Under the reaction conditions, this is followed by spontaneous dehydrogenation and aromatization to yield the desired 6,N2-diaryl-1,3,5-triazine-2,4-diamines.[2]

For the synthesis of this compound, a logical synthetic route would involve the reaction of a suitable biguanide derivative with a corresponding ester in the presence of a base like sodium methanolate.[3]

Logical Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for 2,4-diamino-1,3,5-triazine derivatives based on common synthetic strategies.[3][4]

G cluster_0 Step 1: Biguanide Formation cluster_1 Step 2: Cyclization dicyandiamide Dicyandiamide biguanide N-(4-fluorophenyl)biguanide dicyandiamide->biguanide TMSCl aniline 4-Fluoroaniline aniline->biguanide biguanide_ref N-(4-fluorophenyl)biguanide ester Ester Derivative (e.g., Benzoate) product N-(4-fluorophenyl)-1,3,5- triazine-2,4-diamine ester->product Base (e.g., NaOMe) Methanol biguanide_ref->product

Plausible synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Derivatives of 1,3,5-triazine are known to exhibit a wide range of biological activities.[5][6] While specific studies on the biological activity of this compound are not extensively documented in the public literature, the core structure is a key pharmacophore in many biologically active compounds.

Anticancer Potential

Numerous studies have highlighted the anticancer potential of 1,3,5-triazine derivatives.[7][8] For instance, certain triazine-benzimidazole analogs, including those with a 4-fluorophenyl substitution, have demonstrated high inhibitory potency against various human cancer cell lines.[5]

A significant body of research points to the inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade as a key mechanism of action for the anticancer effects of some s-triazine derivatives.[9][10][11] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10]

EGFR/PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the EGFR/PI3K/AKT/mTOR signaling pathway and indicates the points of inhibition by certain triazine derivatives.

cluster_inhibition Inhibition by Triazine Derivatives EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation inhibitor Triazine Derivatives inhibitor->EGFR inhibitor->PI3K inhibitor->mTOR

Inhibition of the EGFR/PI3K/AKT/mTOR pathway by triazine derivatives.

Quantitative Data

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer4.53 ± 0.30
HCT-116Colon Cancer0.50 ± 0.080
HepG2Liver Cancer3.01 ± 0.49

Furthermore, this analog demonstrated potent EGFR inhibitory activity with an IC₅₀ value of 61 nM.[11] It also showed significant inhibition of the PI3K/AKT/mTOR pathway.[9][10]

Conclusion

This compound is a compound with a chemical scaffold that is prevalent in molecules with significant biological activity. While detailed experimental data for this specific molecule is limited in publicly accessible literature, the broader class of 1,3,5-triazine derivatives shows considerable promise, particularly in the area of oncology. The likely mechanism of action for anticancer activity involves the modulation of key signaling pathways such as the EGFR/PI3K/AKT/mTOR cascade. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.

References

The Diaminotriazine Core: A Historical and Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,5-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is the foundation for a diverse range of chemical compounds. Among its derivatives, diaminotriazines have emerged as a particularly significant class, with applications spanning from industrial polymers to life-saving pharmaceuticals and essential agricultural products. This technical guide provides a comprehensive overview of the discovery and history of diaminotriazine compounds, detailing key milestones, the evolution of synthetic methodologies, and the elucidation of their mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the rich history and chemical versatility of these compounds.

The Dawn of Triazine Chemistry: The Discovery of Melamine

The history of diaminotriazine compounds begins with the synthesis of its simplest and most fundamental member: 2,4,6-triamino-1,3,5-triazine, commonly known as melamine.

In 1834, the German chemist Justus von Liebig, a pivotal figure in the establishment of organic chemistry, was the first to synthesize melamine.[1][2] His initial synthesis involved the conversion of calcium cyanamide to dicyandiamide, which was then heated to produce melamine.[1] For many years following its discovery, melamine remained a laboratory curiosity with no immediate practical applications.[2]

The industrial significance of melamine was not realized until the late 1930s, when melamine-formaldehyde resins were developed.[3] These durable thermosetting plastics found widespread use in high-pressure laminates, dinnerware, and coatings, marking the beginning of the commercial importance of diaminotriazine compounds.[1][2] Industrial production of these resins began in 1938.[4]

The Evolution of Synthetic Methodologies

The synthesis of the diaminotriazine core and its derivatives has evolved significantly since von Liebig's initial discovery. Modern synthetic strategies offer access to a wide array of substituted diaminotriazines, enabling the fine-tuning of their chemical and biological properties.

Synthesis from Cyanuric Chloride

A cornerstone of modern triazine chemistry is the use of 2,4,6-trichloro-1,3,5-triazine, or cyanuric chloride, as a starting material. The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for their sequential substitution with various nucleophiles. This stepwise substitution is typically controlled by temperature. The first chlorine atom can be displaced at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. This method is highly versatile for creating unsymmetrically substituted diaminotriazines.

The Pinner Triazine Synthesis

First reported by Adolf Pinner in 1890, the Pinner synthesis is a classic method for preparing 2-hydroxy-4,6-diaryl-s-triazines from the reaction of aryl amidines with phosgene.[5] While the original method yields a hydroxyl group at the 2-position, variations of this condensation reaction have been developed to introduce amino groups, thus providing a route to certain diaminotriazine derivatives.

Synthesis from Dicyandiamide and Guanidine Derivatives

Dicyandiamide, a key intermediate in the early synthesis of melamine, remains a valuable precursor for substituted diaminotriazines. The reaction of dicyandiamide with nitriles under various conditions can yield a range of 6-substituted-2,4-diaminotriazines.[6] Similarly, guanidine and its derivatives can be condensed with various reagents to form the diaminotriazine ring.[7]

synthetic_routes cluster_start Starting Materials cluster_intermediate Reaction Type cluster_end Diaminotriazine Core Cyanuric Chloride Cyanuric Chloride Nucleophilic Substitution Nucleophilic Substitution Cyanuric Chloride->Nucleophilic Substitution Sequential Displacement Dicyandiamide Dicyandiamide Condensation with Nitriles Condensation with Nitriles Dicyandiamide->Condensation with Nitriles Guanidine Guanidine Condensation Reactions Condensation Reactions Guanidine->Condensation Reactions Amidines Amidines Pinner Synthesis Pinner Synthesis Amidines->Pinner Synthesis Substituted Diaminotriazines Substituted Diaminotriazines Nucleophilic Substitution->Substituted Diaminotriazines Condensation with Nitriles->Substituted Diaminotriazines Condensation Reactions->Substituted Diaminotriazines Pinner Synthesis->Substituted Diaminotriazines

General synthetic strategies for diaminotriazine compounds.

Diaminotriazines in Agriculture: The Triazine Herbicides

A major breakthrough in the application of diaminotriazine compounds occurred in the mid-20th century with the discovery of their potent herbicidal activity.

In 1952, scientists at J.R. Geigy Ltd. in Switzerland discovered the herbicidal properties of triazine derivatives. This led to the development of simazine in 1956, followed by the closely related and highly successful herbicide, atrazine, in 1958.[8] These compounds proved to be highly effective at controlling broadleaf weeds in various crops, particularly corn and sorghum.

Mechanism of Action of Triazine Herbicides

The primary mode of action of triazine herbicides is the inhibition of photosynthesis in susceptible plants.[4][8] Specifically, these compounds bind to the D1 protein of the photosystem II (PSII) complex in the chloroplast thylakoid membrane.[8] This binding blocks the electron transport chain, preventing the flow of electrons from photosystem II to plastoquinone.[5] The disruption of electron transport leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.[8]

photosystem_II_inhibition cluster_membrane Thylakoid Membrane PSII Photosystem II (PSII) D1_protein D1 Protein PSII->D1_protein Electron Flow Electron Flow D1_protein->Electron Flow to Plastoquinone Blocked Electron Flow Blocked Electron Flow D1_protein->Blocked Electron Flow Plastoquinone Plastoquinone Light Energy Light Energy Light Energy->PSII Electron Flow->Plastoquinone Reactive Oxygen Species Reactive Oxygen Species (ROS) Blocked Electron Flow->Reactive Oxygen Species Leads to Atrazine Atrazine Atrazine->D1_protein Binds to Cell Death Cell Death Reactive Oxygen Species->Cell Death

Mechanism of action of atrazine as a photosystem II inhibitor.
Quantitative Data on Herbicidal Activity

The efficacy of triazine herbicides is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the herbicide that causes a 50% reduction in a specific biological response, such as plant growth or photosynthesis.

HerbicideChemical FormulaMolecular Weight ( g/mol )Water Solubility (mg/L at 20-25°C)Log P
AtrazineC₈H₁₄ClN₅215.68332.6
SimazineC₇H₁₂ClN₅201.6652.18
PrometrynC₁₀H₁₉N₅S241.36333.34

Table 1: Physicochemical properties of common triazine herbicides.[8]

Diaminotriazines in Medicine: The Story of Lamotrigine

The structural versatility of the diaminotriazine core has also led to its successful application in medicinal chemistry. A prime example is the anticonvulsant and mood-stabilizing drug, lamotrigine.

The first synthesis of lamotrigine was disclosed in a patent filed by the Wellcome Foundation in 1980.[9] It was first marketed in Ireland in 1991 for the treatment of epilepsy.[9] Lamotrigine's mechanism of action is believed to involve the inhibition of voltage-sensitive sodium and calcium channels in neurons, which in turn inhibits the release of excitatory neurotransmitters.[9]

Pharmacokinetic Profile of Lamotrigine
ParameterValue
Bioavailability98%
Half-life29 hours
Volume of Distribution1.36 L/kg
Plasma Cmax1.4 to 4.8 hours

Table 2: Pharmacokinetic data for lamotrigine.[9]

Experimental Protocols

Synthesis of 2-substituted-4,6-dichloro-1,3,5-triazine Derivatives

This protocol describes a general method for the monosubstitution of cyanuric chloride with an amine.

Materials:

  • Cyanuric chloride

  • Amine (e.g., 4-aminobenzonitrile)

  • Sodium carbonate or Potassium carbonate

  • Methylene chloride or Acetone

  • 1 N HCl

  • Ice

Procedure:

  • Dissolve cyanuric chloride (1 equivalent) in the chosen organic solvent (e.g., acetone).[1]

  • In a separate flask, dissolve the amine (1 equivalent) in the same solvent.[1]

  • Cool both solutions to 0-5 °C in an ice bath.[8]

  • To the cyanuric chloride solution, add the base (e.g., sodium carbonate, 2 equivalents) and stir vigorously.[8]

  • Slowly add the cold amine solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.[1]

  • Continue stirring the reaction mixture at 0-5 °C for 3-4 hours.[8]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the precipitate and wash it with the organic solvent.[8]

  • The precipitate can be further purified by dissolving it in a small amount of water, neutralizing with 1 N HCl to re-precipitate the product, followed by filtration and drying.[8]

atrazine_synthesis_workflow start Start cyanuric_chloride Cyanuric Chloride in Acetone start->cyanuric_chloride reaction1 Reaction 1: Add Ethylamine at 0-5°C cyanuric_chloride->reaction1 ethylamine Ethylamine ethylamine->reaction1 isopropylamine Isopropylamine reaction2 Reaction 2: Add Isopropylamine at RT isopropylamine->reaction2 intermediate 2-chloro-4-(ethylamino)- 6-chloro-1,3,5-triazine reaction1->intermediate intermediate->reaction2 atrazine_crude Crude Atrazine reaction2->atrazine_crude purification Purification: Filtration and Washing atrazine_crude->purification atrazine_final Pure Atrazine purification->atrazine_final end End atrazine_final->end

References

The Theoretical Backbone of a Privileged Scaffold: An In-depth Technical Guide to the 1,3,5-Triazine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine ring, a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have established it as a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. This technical guide delves into the core theoretical properties of the 1,3,5-triazine ring system, providing a foundational understanding for its application in rational drug design and the development of novel therapeutics.

Core Theoretical Properties of the 1,3,5-Triazine Ring

The defining characteristics of the 1,3,5-triazine ring stem from the electronegativity of the nitrogen atoms, which significantly influences its geometry, aromaticity, and electronic distribution.

Molecular Geometry

The 1,3,5-triazine molecule is planar with D3h symmetry.[1] Extensive studies combining gas-phase electron diffraction, high-resolution FTIR spectroscopy, and ab initio calculations have provided precise measurements of its bond lengths and angles. These structural parameters are fundamental to understanding the ring's steric and electronic properties.

ParameterValueReference(s)
C-N Bond Length (rα°)133.68(1) pm[1]
C-H Bond Length (rα°)108.9(2) pm[1]
C-N-C Bond Angle (∠)113.82(9)°[1]
N-C-N Bond Angle (∠)126.1°[2]
H-C-N Bond Angle (∠)116.9°[2]
Aromaticity and Resonance Energy

The 1,3,5-triazine ring is an aromatic system, a property that contributes to its stability. However, the presence of three highly electronegative nitrogen atoms leads to a significant perturbation of the π-electron system compared to benzene. This results in a lower resonance energy than benzene, making the 1,3,5-triazine ring more susceptible to nucleophilic attack.[3] While a precise, universally agreed-upon value for its resonance energy is a subject of ongoing computational research, the qualitative difference is a key aspect of its reactivity. The electron-poor nature of the triazine ring and the electron-rich character of benzene can lead to specific intermolecular π-π stacking interactions.[4][5]

Electronic Properties

The electronic landscape of the 1,3,5-triazine ring is characterized by a significant polarization of the C-N bonds, with the nitrogen atoms acting as electron sinks. This inherent electron deficiency is a critical determinant of its chemical behavior.[6] Theoretical calculations and experimental data from sources such as the NIST WebBook provide key electronic parameters.

PropertyValueReference(s)
Ionization Energy10.01 ± 0.01 eV[7]
Electron Affinity0.44999 eV[7]
Gas Basicity819.6 kJ/mol[7]
Dipole Moment0 D[8]

Reactivity and Synthesis

The electron-deficient nature of the 1,3,5-triazine ring dictates its reactivity, making it highly susceptible to nucleophilic substitution. This property is extensively exploited in the synthesis of a vast library of derivatives.

Nucleophilic Aromatic Substitution

The most versatile and widely used precursor for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on the triazine ring can be sequentially replaced by a wide variety of nucleophiles, including amines, alcohols, and thiols. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis of mono-, di-, and tri-substituted derivatives by carefully controlling the reaction temperature.[9]

Role in Drug Development: Targeting Key Signaling Pathways

The 1,3,5-triazine scaffold is a prominent feature in a multitude of clinically relevant molecules, particularly in oncology. Its ability to serve as a rigid core for the presentation of various functional groups allows for the design of potent and selective inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and EGFR-TK pathways.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K, effectively blocking the downstream signaling cascade.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) (Full Activation) Triazine Inhibitor Triazine Inhibitor Triazine Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway and the inhibitory action of 1,3,5-triazine derivatives.
Inhibition of the EGFR-TK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (TK) that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, making it a prime therapeutic target. 1,3,5-triazine-based compounds have been designed to act as tyrosine kinase inhibitors (TKIs), competing with ATP for the binding site in the catalytic domain of EGFR and thereby blocking its downstream signaling.

EGFR_TK_Pathway cluster_0 Tyrosine Kinase Domain EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization P_EGFR Phosphorylated EGFR EGFR_dimer->P_EGFR Autophosphorylation Downstream Signaling Ras-Raf-MAPK PI3K-AKT P_EGFR->Downstream Signaling Activates ADP ADP Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation\n& Survival Promotes Triazine TKI Triazine TKI Triazine TKI->P_EGFR Blocks ATP Binding ATP ATP ATP->P_EGFR Binds & Phosphorylates

EGFR-TK signaling cascade and inhibition by 1,3,5-triazine-based tyrosine kinase inhibitors (TKIs).

Experimental Protocols

A comprehensive understanding of the 1,3,5-triazine ring system is built upon robust experimental methodologies for its synthesis and characterization.

Synthesis of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

Cyanuric chloride is the primary starting material for the vast majority of 1,3,5-triazine derivatives. Its industrial synthesis is a two-step process.[10]

Step 1: Formation of Cyanogen Chloride Hydrogen cyanide (HCN) is reacted with chlorine (Cl₂) to produce cyanogen chloride (CNCl) and hydrogen chloride (HCl).[10]

HCN + Cl₂ → CNCl + HCl

Step 2: Trimerization of Cyanogen Chloride The cyanogen chloride is then trimerized at elevated temperatures over a carbon catalyst to form cyanuric chloride.[10]

3 CNCl → (CNCl)₃

A laboratory-scale procedure involves the trimerization of cyanogen chloride in a solvent such as dimethyl ether containing hydrogen chloride as a catalyst. The exothermic reaction is controlled by the vaporization of a hydrogen chloride-dimethyl ether azeotrope.[11]

General Protocol for Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol outlines the stepwise replacement of the chlorine atoms on cyanuric chloride. The temperature control is critical for selective substitution.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride, TCT)

  • Nucleophile 1 (e.g., an amine, alcohol, or thiol)

  • Nucleophile 2

  • Nucleophile 3

  • A suitable base (e.g., N,N-diisopropylethylamine (DIPEA) or sodium carbonate)

  • An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)

Workflow for Synthesis of Tri-substituted Triazines:

experimental_workflow start Start: Cyanuric Chloride (TCT) step1 Step 1: First Substitution - Add Nucleophile 1 - Base (e.g., DIPEA) - Solvent (e.g., DCM) - Temperature: 0 °C start->step1 product1 Mono-substituted Triazine step1->product1 step2 Step 2: Second Substitution - Add Nucleophile 2 - Base - Solvent - Temperature: Room Temp. product1->step2 product2 Di-substituted Triazine step2->product2 step3 Step 3: Third Substitution - Add Nucleophile 3 - Base - Solvent - Temperature: Reflux/Heat product2->step3 final_product Final Product: Tri-substituted Triazine step3->final_product

General workflow for the sequential synthesis of tri-substituted 1,3,5-triazines from cyanuric chloride.

Procedure:

  • First Substitution (Monosubstitution): Dissolve cyanuric chloride in a suitable solvent and cool the mixture to 0 °C. Add one equivalent of the first nucleophile and a base. Stir the reaction at 0 °C until completion (typically monitored by TLC).[12]

  • Second Substitution (Disubstitution): To the solution containing the mono-substituted triazine, add one equivalent of the second nucleophile and a base. Allow the reaction to warm to room temperature and stir until completion.[12]

  • Third Substitution (Trisubstitution): To the solution containing the di-substituted triazine, add one equivalent of the third nucleophile and a base. Heat the reaction mixture to reflux and maintain the temperature until the reaction is complete.[12]

  • Workup and Purification: After each step, or at the end of the synthesis, the reaction mixture is typically worked up by washing with water to remove salts. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as recrystallization or column chromatography.

Note: The specific reaction times, solvents, and bases will vary depending on the reactivity of the nucleophiles used.

Conclusion

The 1,3,5-triazine ring system possesses a unique combination of stability, predictable reactivity, and synthetic accessibility that has cemented its status as a privileged scaffold in drug discovery and development. A thorough understanding of its fundamental theoretical properties—from its precise molecular geometry and distinct electronic character to its behavior in key biological pathways—is paramount for the continued design and development of innovative and effective 1,3,5-triazine-based therapeutics. This guide provides a foundational repository of this critical information to aid researchers in their endeavors to harness the full potential of this remarkable heterocyclic core.

References

Potential Biological Targets of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a small molecule belonging to the versatile class of 1,3,5-triazine derivatives. While specific biological data for this exact compound (CAS 1549-50-4) is limited in publicly available literature, the 1,3,5-triazine-2,4-diamine scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] Compounds sharing this core structure have demonstrated a wide range of biological activities and have been investigated for the treatment of various diseases, including cancer, central nervous system disorders, and infectious diseases.[3][4]

This technical guide consolidates the current understanding of the potential biological targets of this compound by examining the activities of closely related analogs. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class.

Potential Biological Targets

Based on studies of analogous compounds, this compound is predicted to interact with several key biological targets, primarily in the areas of oncology and neuroscience.

Protein Kinases

A significant body of research points to 1,3,5-triazine derivatives as potent inhibitors of protein kinases.[5] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Analogs of this compound have shown inhibitory activity against various kinases, including those in the PI3K/Akt/mTOR signaling cascade, which is frequently overactive in cancer.[6]

Serotonin Receptors

Derivatives of 1,3,5-triazine have been identified as ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT7 receptor.[7] The 5-HT7 receptor is implicated in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition. Consequently, ligands that modulate the activity of this receptor are of interest for the treatment of depression, anxiety, and cognitive disorders.

Neuronal Voltage-Gated Sodium Channels

Several 2,4-diamino-1,3,5-triazine derivatives have been shown to act as blockers of neuronal voltage-gated sodium channels.[8][9][10] These ion channels are essential for the initiation and propagation of action potentials in neurons. Blockers of these channels can reduce neuronal excitability and are used in the treatment of epilepsy, neuropathic pain, and bipolar disorder.[11]

Quantitative Data for Analog Compounds

The following tables summarize the quantitative biological data for various analogs of this compound. It is important to note that these are not data for the specific compound itself but for structurally related molecules.

Table 1: Anticancer Activity of 1,3,5-Triazine-2,4-diamine Analogs

Compound/AnalogCell LineAssay TypeIC50 / GI50 (µM)Reference
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (19)MALME-3M (Melanoma)Growth Inhibition0.033[3]
6,N2-diaryl-1,3,5-triazine-2,4-diamine derivativeMDA-MB-231 (Breast Cancer)Growth Inhibition0.001[12]
4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine derivative (11)SW620 (Colorectal Cancer)Cytotoxicity5.85[4]

Table 2: Serotonin Receptor Affinity of 1,3,5-Triazine Analogs

Compound/AnalogReceptorAssay TypeKi (nM)Reference
N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine (2)5-HT7Radioligand Binding8[7]
N2-(2-(1H-indol-3-yl)ethyl)-N4-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine (12)5-HT7Radioligand Binding18[7]

Table 3: Neuronal Voltage-Gated Sodium Channel Blocking Activity of 1,3,5-Triazine Analogs

Compound/AnalogChannel TypeAssay TypeIC50 (µM)Reference
5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines (4a-4j)Neuronal Sodium ChannelsBinding Assay4.0 - 14.7[8][10]

Signaling Pathways

The interaction of 1,3,5-triazine-2,4-diamine derivatives with their biological targets can modulate key cellular signaling pathways.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Triazine 1,3,5-Triazine-2,4-diamine Derivative Triazine->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by a 1,3,5-Triazine Derivative.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its analogs can be adapted from the literature. Below are generalized methodologies for key assays.

Protein Kinase Inhibition Assay

The inhibitory activity of a compound against a specific protein kinase is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: The kinase, substrate (a peptide or protein that is a known substrate for the kinase), ATP, and the test compound (at various concentrations) are combined in a reaction buffer.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the compound concentration.

Radioligand Binding Assay for Serotonin Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT7) are prepared from cultured cells.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (a molecule that binds specifically to the receptor, e.g., [3H]5-CT for 5-HT7) and the test compound at various concentrations.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand from the receptor is determined. The Ki value (inhibition constant), which represents the affinity of the compound for the receptor, is calculated using the Cheng-Prusoff equation.[7]

Electrophysiology Assay for Neuronal Voltage-Gated Sodium Channels

The effect of a compound on the function of voltage-gated sodium channels is often assessed using whole-cell patch-clamp electrophysiology.

  • Cell Preparation: Neuronal cells or cell lines expressing the sodium channel of interest are cultured on coverslips.

  • Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Protocol and Drug Application: The cell membrane potential is clamped at a holding potential, and voltage steps are applied to elicit sodium currents. The test compound is applied to the cell via the extracellular solution.

  • Data Acquisition and Analysis: The sodium currents are recorded before and after the application of the compound. The percentage of inhibition of the peak sodium current is measured at different compound concentrations to determine the IC50 value.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Starting Materials synthesis Synthesis of N-(4-fluorophenyl)-1,3,5- triazine-2,4-diamine & Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screening Primary Screening (e.g., Cell Viability Assay) purification->primary_screening Compound Library target_identification Target Identification Assays (Kinase Panel, Receptor Binding) primary_screening->target_identification Active Hits lead_optimization Lead Optimization (Structure-Activity Relationship) target_identification->lead_optimization Validated Hits lead_optimization->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo Optimized Leads

Caption: General Workflow for Synthesis and Biological Evaluation of Triazine Derivatives.

Conclusion

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific targets and therapeutic potential. A systematic investigation, including broad kinase profiling, receptor screening, and functional assays, will be crucial to elucidate its mechanism of action and to guide the design of more potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis. N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine belongs to this class of compounds and holds potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets.

The development of robust in vitro assays is a critical first step in characterizing the biological activity of novel compounds like this compound. These assays provide essential information on the compound's potency, mechanism of action, and cellular effects, guiding further preclinical development. This document provides detailed protocols for a panel of in vitro assays relevant to the potential anticancer activities of this compound, including assessments of cell viability, apoptosis induction, and inhibition of key signaling pathways.

Data Presentation: Quantitative Analysis

The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. This data is for illustrative purposes to demonstrate how results can be presented and should be determined experimentally.

Assay TypeCell Line / EnzymeEndpointIC50 / EC50 (µM)
Cell Viability MCF-7 (Breast Cancer)Cell Viability (MTT)8.5
HCT-116 (Colon Cancer)Cell Viability (MTT)12.2
A549 (Lung Cancer)Cell Viability (MTT)15.7
Apoptosis Induction MCF-7Caspase-3/7 Activation10.3
Enzyme Inhibition Recombinant PI3KαADP Production2.1
Recombinant mTORADP Production5.8
Recombinant DHFRNADPH Oxidation> 50

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a potential signaling pathway targeted by this compound and the general workflow for in vitro assay development.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Compound N-(4-fluorophenyl)-1,3,5- triazine-2,4-diamine Compound->PI3K inhibits Compound->mTORC1 inhibits

Hypothetical PI3K/AKT/mTOR signaling pathway targeted by the compound.

Assay_Development_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CompoundPrep Compound Stock Solution Preparation Treatment Cell Treatment with Compound Dilutions CompoundPrep->Treatment CellCulture Cell Culture & Seeding CellCulture->Treatment Incubation Incubation Period Treatment->Incubation ReagentAdd Addition of Assay Reagent (e.g., MTT, Caspase-Glo) Incubation->ReagentAdd SignalDev Signal Development ReagentAdd->SignalDev DataAcq Data Acquisition (e.g., Absorbance, Luminescence) SignalDev->DataAcq Analysis Data Analysis & IC50 Calculation DataAcq->Analysis

General workflow for in vitro cell-based assay development.

Experimental Protocols

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Induction - Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases to generate a "glow-type" luminescent signal.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 24, 48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Determine the fold-increase in caspase activity compared to the vehicle control and calculate the EC50 value.

Kinase Inhibition - ADP-Glo™ Kinase Assay

This is a universal, luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. It can be used to screen for inhibitors of specific kinases, such as PI3K or mTOR.

Materials:

  • This compound

  • Recombinant kinase (e.g., PI3Kα) and its substrate

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay System (Promega)

  • White-walled 384-well plates

  • Luminometer

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and reaction buffer. Add serial dilutions of this compound. Include no-enzyme and no-inhibitor controls. The typical reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • This compound

  • Recombinant human DHFR

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of kinetic reads at 340 nm

Protocol:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and DHFR in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH, and serial dilutions of this compound.

  • Enzyme Addition: Add DHFR to all wells except the blank.

  • Initiate Reaction: Initiate the reaction by adding DHF to all wells.

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the compound and calculate the IC50 value.

Application Notes and Protocols for the Quantification of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. The methodologies described are based on established analytical techniques for similar triazine and fluorophenyl compounds, ensuring robust and reliable quantification in various matrices.

Introduction

This compound is a substituted triazine derivative. The 1,3,5-triazine scaffold is a key component in many biologically active compounds, including some with anticancer properties.[1][2] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, metabolic profiling, quality control, and overall drug development. This guide outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering methods with varying levels of sensitivity and selectivity.

Analytical Methods Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for routine quantification, especially for bulk substance analysis and formulated products. Due to the potential for a weak UV chromophore in the target analyte, a pre-column derivatization step may be necessary to enhance sensitivity.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where the analyte is present at low concentrations in complex biological matrices like plasma or urine.[4][5]

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the described analytical methods. These values are representative and may vary based on instrumentation and specific experimental conditions.

Table 1: HPLC-UV Method Performance (with Pre-column Derivatization)

ParameterExpected Performance
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Performance

ParameterExpected Performance
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method with pre-column derivatization to enhance UV detection sensitivity.

4.1.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (0.1%)

  • Derivatizing Reagent: Dansyl chloride (5 mg/mL in acetone)

  • Borate Buffer (0.1 M, pH 9.0)

4.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent with UV/Vis Detector
ColumnC18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-15 min, 30-90% B; 15-17 min, 90% B; 17-18 min, 90-30% B; 18-25 min, 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength340 nm (after derivatization)
Injection Volume10 µL

4.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions (0.1 - 100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.

  • Derivatization Procedure:

    • To 100 µL of standard or sample solution, add 200 µL of 0.1 M Borate Buffer (pH 9.0).

    • Add 200 µL of Dansyl chloride solution (5 mg/mL in acetone).

    • Vortex the mixture for 30 seconds.

    • Incubate at 60°C for 30 minutes in a water bath.

    • Cool to room temperature and add 100 µL of 2% (v/v) formic acid to stop the reaction.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of the analyte in biological matrices.

4.2.1. Reagents and Materials

  • This compound reference standard

  • Internal Standard (IS): A structurally similar stable isotope-labeled compound (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

4.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
LC SystemWaters ACQUITY UPLC or equivalent
Mass SpectrometerTriple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
ColumnUPLC BEH C18 Column (2.1 x 50 mm, 1.7 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-5.0 min, 5% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

4.2.3. Mass Spectrometer Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/Hr
Cone Gas Flow50 L/Hr
MRM TransitionsAnalyte: To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion)IS: To be determined experimentally

4.2.4. Sample Preparation (Plasma)

  • Protein Precipitation:

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Analysis: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample/Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis A Weigh Reference Standard B Prepare Stock & Working Solutions A->B D Add Borate Buffer B->D C Sample Collection C->D E Add Dansyl Chloride D->E F Incubate at 60°C E->F G Stop Reaction F->G H Filter Sample G->H I Inject into HPLC H->I J UV Detection I->J K Data Analysis & Quantification J->K

Caption: Workflow for HPLC-UV quantification with pre-column derivatization.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis P1 Plasma Sample P2 Add Acetonitrile with Internal Standard P1->P2 P3 Vortex (Protein Precipitation) P2->P3 P4 Centrifuge P3->P4 A1 Transfer Supernatant P4->A1 A2 Inject into UPLC A1->A2 A3 Mass Spectrometry Detection (MRM) A2->A3 A4 Data Processing & Quantification A3->A4

Caption: Workflow for LC-MS/MS quantification in a biological matrix.

Hypothetical Signaling Pathway

Given that many 1,3,5-triazine derivatives exhibit anticancer properties, the following diagram illustrates a hypothetical mechanism of action involving the inhibition of a key signaling pathway in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Analyte N-(4-fluorophenyl)-1,3,5- triazine-2,4-diamine Analyte->PI3K Analyte->AKT Analyte->mTOR

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a small molecule belonging to the 2,4-diamino-1,3,5-triazine class of compounds. This structural scaffold is recognized for its potential in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including kinase inhibition. Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and immunology. The dysregulation of kinase activity is implicated in numerous diseases. Small molecule inhibitors that can modulate kinase activity are therefore of high therapeutic interest.

These application notes provide a comprehensive guide for utilizing this compound and its analogs in kinase inhibition assays. The document outlines protocols for both biochemical and cell-based assays to characterize the inhibitory activity and cellular effects of such compounds.

Data Presentation

While specific quantitative kinase inhibition data for this compound is not extensively available in the public domain, studies on structurally related 2,4-diamino-1,3,5-triazine derivatives have demonstrated inhibitory activity against several kinases. The following table summarizes the available IC50 data for analogous compounds, providing a basis for initiating kinase screening panels for this compound.

Disclaimer: The following data is for analogous compounds and should be used as a reference for designing experiments for this compound. The actual inhibitory profile of the target compound may vary.

Compound IDTarget KinaseIC50 (µg/mL)
5bPIM11.18[1]

Further screening of a panel of related 2,4-diamino-1,3,5-triazine derivatives indicated inhibitory activity against EphB1, JAK3, and CK1Ɛ, although specific IC50 values were not provided in the primary screening results.[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the kinase inhibitory potential of this compound are provided below.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production is indicative of kinase inhibition.

Materials:

  • This compound

  • Target kinase and its specific substrate

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and its substrate in the kinase reaction buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase buffer to create a 2X compound solution. A typical starting concentration range is 0.1 nM to 10 µM.

    • Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X compound solution or controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Cell Viability (MTT or CellTiter-Glo® Assay)

This assay determines the effect of the compound on the viability of cancer cell lines, providing insights into its cytotoxic or cytostatic effects.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., a line where a target kinase is known to be dysregulated)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Plate reader capable of measuring absorbance or luminescence

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the various concentrations of the compound or controls (DMSO for vehicle control).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (Using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by 2,4-diamino-1,3,5-triazine derivatives, based on the identified targets of analogous compounds.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates PIM1 PIM1 Kinase STAT->PIM1 Induces Transcription NFkB NF-κB PIM1->NFkB Activates Cell_Survival Cell Survival & Proliferation PIM1->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition Compound N-(4-fluorophenyl)-1,3,5- triazine-2,4-diamine (or analog) Compound->PIM1 Inhibits

Caption: PIM1 Kinase Signaling Pathway and Potential Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Differentiation, Inflammation) Nucleus->Gene_Expression Compound N-(4-fluorophenyl)-1,3,5- triazine-2,4-diamine (or analog) Compound->JAK3 Inhibits

Caption: JAK/STAT Signaling Pathway and Potential Inhibition.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Workflow Start Start: Compound of Interest (e.g., this compound) Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) Determine_IC50->Cell_Based_Assay Active Compounds Determine_GI50 Determine GI50 Cell_Based_Assay->Determine_GI50 Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot) Determine_GI50->Pathway_Analysis Potent Compounds Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Caption: General Workflow for Kinase Inhibitor Screening.

References

Application Notes and Protocols for the Synthesis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted 1,3,5-triazine derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing therapeutic agents. These compounds exhibit a wide spectrum of biological activities, with many derivatives demonstrating potent anticancer properties.[1][2] They often function by inhibiting critical signaling pathways involved in cancer cell proliferation and survival.[1]

The synthetic strategy for these molecules typically revolves around the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. The reactivity of the chlorine atoms is highly dependent on temperature, allowing for controlled, stepwise introduction of various nucleophiles.[3] The first substitution is generally performed at 0 °C, the second at room temperature, and the third at elevated temperatures.[3]

This document provides a detailed protocol for the two-step synthesis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine, a key intermediate for the development of more complex bioactive molecules.

Overall Reaction Scheme

The synthesis is a two-step process starting from cyanuric chloride:

  • Step 1: Monosubstitution of cyanuric chloride with 4-fluoroaniline to form the dichlorotriazine intermediate.

  • Step 2: Disubstitution of the remaining chlorine atoms with amino groups to yield the final product.

Reaction Scheme

Experimental Protocols

Part A: Synthesis of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine (Intermediate 1)

Materials and Reagents:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • 4-fluoroaniline

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Tetrahydrofuran (THF)

  • Distilled water

  • Crushed ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve cyanuric chloride (10 mmol, 1.84 g) in 50 mL of acetone.

  • Cool the flask to 0 °C using an ice-salt bath and begin vigorous stirring.

  • In a separate beaker, dissolve sodium bicarbonate (10 mmol, 0.84 g) in 20 mL of water. Add this solution to the cyanuric chloride mixture.

  • Dissolve 4-fluoroaniline (10 mmol, 1.11 g) in 25 mL of acetone.

  • Transfer the 4-fluoroaniline solution to a dropping funnel and add it dropwise to the stirring cyanuric chloride solution over 30 minutes. Crucially, maintain the reaction temperature at 0-5 °C throughout the addition to prevent disubstitution. [4][5]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 3-4 hours.[4]

  • Monitor the reaction's progress using TLC (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete when the cyanuric chloride spot has disappeared.

  • Once complete, pour the reaction mixture slowly into a beaker containing 500 g of crushed ice, while stirring.

  • A white precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with copious amounts of cold distilled water (3 x 100 mL) to remove any unreacted starting materials and salts.

  • Dry the product under high vacuum to yield 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine as a white powder.

Part B: Synthesis of this compound (Final Product)

Materials and Reagents:

  • 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine (Intermediate 1 )

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Place the dried intermediate 1 (5 mmol, 1.29 g) into a 100 mL round-bottom flask.

  • Add 30 mL of 1,4-dioxane to dissolve the intermediate.

  • To the stirring solution, add 15 mL of concentrated aqueous ammonia.

  • Fit the flask with a reflux condenser and heat the mixture to 80-90 °C in an oil bath.

  • Maintain the reaction at this temperature with vigorous stirring for 12-18 hours.

  • Monitor the reaction's progress by TLC (Eluent: 10% Methanol in Dichloromethane).

  • After the reaction is complete (disappearance of the starting material spot), allow the mixture to cool to room temperature.

  • Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford the final product, this compound, as a pure white solid.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis.

StepReactant 1Reactant 2Molar Ratio (1:2)SolventTemperature (°C)Time (h)Expected Yield (%)
A Cyanuric Chloride4-Fluoroaniline1 : 1Acetone/Water0 - 5485 - 95
B Intermediate 1 Aqueous Ammonia1 : Excess1,4-Dioxane80 - 901675 - 85

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and the successful substitution of the chlorine atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Melting Point (MP): To assess the purity of the final product.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Steps cluster_products Products A Cyanuric Chloride P1 Step A: Monosubstitution A->P1 B 4-Fluoroaniline B->P1 C Aqueous Ammonia P2 Step B: Diamination C->P2 I1 Intermediate: 4,6-dichloro-N-(4-fluorophenyl)- 1,3,5-triazin-2-amine P1->I1  Conditions:  Solvent: Acetone/H₂O  Base: NaHCO₃  Temp: 0-5 °C  Time: 4h FP Final Product: N-(4-fluorophenyl)-1,3,5-triazine- 2,4-diamine P2->FP  Conditions:  Solvent: 1,4-Dioxane  Temp: 80-90 °C  Time: 16h I1->P2

Caption: Workflow for the two-step synthesis of the target triazine derivative.

References

Application Notes and Protocols: N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental data on the anticancer activity of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine in cancer cell lines. The following application notes and protocols are based on the activities of closely related 1,3,5-triazine-2,4-diamine derivatives and provide a framework for evaluating the potential of the specified compound.

Introduction

This compound belongs to the class of 1,3,5-triazine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] The 1,3,5-triazine scaffold serves as a versatile platform for the development of therapeutic agents that can target various biological pathways involved in cancer progression.[2] Derivatives of 2,4-diamino-1,3,5-triazine have been reported to exhibit antiproliferative activity against a range of cancer cell lines, including those of breast, melanoma, and colon cancer.[3][4][5]

The mechanism of action for many 1,3,5-triazine derivatives involves the inhibition of key signaling pathways, such as the epidermal growth factor receptor (EGFR) and the PI3K/mTOR pathways, which are crucial for cancer cell growth, proliferation, and survival.[6][7] This document provides an overview of the potential applications of this compound in cancer research and detailed protocols for its evaluation.

Potential Applications in Cancer Cell Lines

Based on the activity of structurally similar compounds, this compound is a candidate for investigation as an antiproliferative agent in various cancer cell lines. A study on a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines demonstrated that these compounds can exhibit potent and selective activity against triple-negative breast cancer cells (MDA-MB-231).[2][8]

Table 1: Antiproliferative Activity of a Structurally Related Compound

While no specific data exists for this compound, the following table presents data for a close analog, N2-(4-Fluorophenyl)-6-(aryl)-1,3,5-triazine-2,4-diamine , to illustrate the potential efficacy.

Compound NameCell LineAssay TypeIC50 (µM)Reference
6,N2-Diaryl-1,3,5-triazine-2,4-diamine derivativesMDA-MB-231MTT AssayVaries by aryl group[2]
SKBR-3MTT AssayVaries by aryl group[2]
MCF-7MTT AssayVaries by aryl group[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa, A498)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression levels of key proteins in signaling pathways potentially affected by the compound.

Materials:

  • This compound

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-EGFR, EGFR, p-Akt, Akt, p-mTOR, mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often dysregulated in cancer and are potential targets for 1,3,5-triazine derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation A Cell Culture (e.g., MDA-MB-231, MCF-7) B Compound Treatment (this compound) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Mechanism of Action (Western Blot) B->E F Data Analysis (IC50, Protein Expression) C->F D->F E->F

Caption: General Experimental Workflow.

References

Application Note: High-Throughput Analysis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine in human plasma. The protocol is designed for high-throughput screening and pharmacokinetic studies, offering excellent accuracy, precision, and a rapid analytical cycle. The methodology employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode.

Introduction

This compound is a substituted triazine compound of interest in pharmaceutical research. The development of a reliable and sensitive bioanalytical method is crucial for the characterization of its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[1] This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound with distinct mass-to-charge ratio.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Instrumentation
  • HPLC System: A standard UHPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup.[1]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is critical for resolving the analyte from endogenous matrix components.

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.50595
3.50595
3.60955
5.00955
Mass Spectrometry Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound206.1135.125
This compound206.195.135
Internal Standard (IS)TBDTBDTBD

TBD: To Be Determined based on the selected internal standard.

Method Validation

The quantitative performance of the LC-MS/MS method should be evaluated for linearity, accuracy, precision, and sensitivity.

Table 3: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Lower Limit of Quant. 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation Chromatographic Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis.

fragmentation_pathway cluster_fragments Proposed Fragmentation parent This compound m/z 206.1 frag1 [C7H6FN2]+ m/z 135.1 parent:f1->frag1:f0 Loss of C2H3N4 frag2 [C6H5F]+ m/z 95.1 parent:f1->frag2:f0 Loss of C3H3N5

Caption: Proposed fragmentation pathway for the analyte.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for supporting pharmacokinetic and other studies in a drug development setting. The method demonstrates good linearity, accuracy, and precision, meeting the typical requirements for bioanalytical method validation.

References

Application Notes and Protocols for the Investigation of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine as a PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. The 1,3,5-triazine scaffold has emerged as a promising framework for the development of potent and selective PI3K inhibitors.

This document provides detailed application notes and experimental protocols for the investigation of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine as a potential inhibitor of the PI3K pathway. While specific preclinical data for this particular compound is not extensively available in the public domain, the provided methodologies are based on well-characterized 1,3,5-triazine-based PI3K inhibitors, such as ZSTK474 and Pictilisib (GDC-0941). These protocols can be adapted to evaluate the biochemical and cellular activity of this compound and its analogs.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR signaling cascade is a key pathway that promotes cell survival and proliferation.[1] this compound, as a putative ATP-competitive inhibitor, is hypothesized to bind to the ATP-binding pocket of PI3K, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Inactivation of Akt, in turn, affects a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), ultimately leading to the inhibition of cell growth and proliferation, and potentially inducing apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor This compound Inhibitor->PI3K Inhibition

Figure 1: Proposed mechanism of action for this compound in the PI3K pathway.

Data Presentation: In Vitro Activity of Representative 1,3,5-Triazine PI3K Inhibitors

The following tables summarize the in vitro inhibitory activities of the well-characterized 1,3,5-triazine-based PI3K inhibitors, ZSTK474 and Pictilisib (GDC-0941). This data serves as a benchmark for evaluating the potency and selectivity of novel analogs like this compound.

Table 1: Biochemical Kinase Inhibition

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)Reference
ZSTK4741644549>1000[2]
Pictilisib (GDC-0941)333375582[3]

Table 2: Cellular Activity

CompoundCell LineAssay TypeIC50 (µM)Reference
ZSTK474U87MG (Glioblastoma)Proliferation0.19[4]
ZSTK474A549 (Lung Cancer)Proliferation0.23[4]
ZSTK474PC3 (Prostate Cancer)Proliferation0.28[4]
Pictilisib (GDC-0941)U87MG (Glioblastoma)Proliferation0.95[5]
Pictilisib (GDC-0941)A2780 (Ovarian Cancer)Proliferation0.14[5]
Pictilisib (GDC-0941)PC3 (Prostate Cancer)Proliferation0.28[5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory activity of this compound on the PI3K pathway.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies htrf PI3K HTRF Assay (Determine IC50) western Western Blot (p-Akt levels) htrf->western Confirm Cellular Target Engagement viability Cell Viability Assay (e.g., MTT) western->viability Assess Antiproliferative Effects xenograft Xenograft Model (Tumor Growth Inhibition) viability->xenograft Evaluate In Vivo Efficacy

Figure 2: Experimental workflow for the evaluation of a novel PI3K inhibitor.

Protocol 1: PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This assay is a highly sensitive method to determine the in vitro inhibitory activity of the test compound against different PI3K isoforms.

Materials:

  • PI3K enzymes (e.g., PI3Kα, β, δ, γ)

  • PIP2 (substrate)

  • ATP

  • HTRF Kinase Assay Buffer

  • Europium-labeled anti-GST antibody

  • GST-tagged PH domain

  • Biotinylated PIP3

  • Streptavidin-Allophycocyanin (APC)

  • Test compound (this compound) dissolved in DMSO

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2 µL of the test compound dilution or DMSO (for control) to the wells of a 384-well plate.

    • Add 4 µL of a mixture containing the PI3K enzyme and PIP2 in kinase buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP in kinase buffer. Final concentrations should be optimized, but typical ranges are 1-5 ng/well for the enzyme, 10 µM for PIP2, and 10 µM for ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of the detection mixture containing the Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-APC.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis for Phospho-Akt (Ser473)

This protocol is used to assess the ability of the test compound to inhibit PI3K signaling in a cellular context by measuring the phosphorylation status of Akt, a key downstream effector.[6][7]

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., U87MG, PC3)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, and a loading control (e.g., mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal, and then to the loading control.

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the compound's cytotoxic or cytostatic effects.[8][9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a PI3K pathway inhibitor. By systematically applying these biochemical and cellular assays, researchers can elucidate its mechanism of action, determine its potency and selectivity, and assess its potential as a novel anti-cancer agent. The data from representative 1,3,5-triazine inhibitors serve as a valuable reference for interpreting the experimental outcomes.

References

Experimental Use of Diaminotriazines as Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminotriazine derivatives have emerged as a versatile class of compounds with significant potential for herbicidal applications. Their efficacy stems from the ability to target multiple critical physiological and biochemical processes in plants. This document provides detailed application notes and experimental protocols for researchers investigating the herbicidal properties of diaminotriazines. The information is based on published research, including the seminal work on the enantioselective activities of compounds like triaziflam.

Mechanism of Action

Diaminotriazines exhibit a multi-target mechanism of action, with different enantiomers potentially showing varied potencies against different cellular targets. The primary modes of action identified are:

  • Inhibition of Photosystem II (PSII) Electron Transport: Similar to the well-known triazine herbicides like atrazine, the (S)-enantiomers of certain diaminotriazines can block the photosynthetic electron transport chain by binding to the D1 protein of the photosystem II complex. This inhibition halts ATP and NADPH production, which are essential for carbon fixation and plant growth.[1]

  • Disruption of Mitosis: The (R)-enantiomers of some diaminotriazines have been shown to be potent mitotic disrupters.[1][2] They interfere with the formation and stability of microtubules, which are crucial components of the spindle apparatus required for chromosome segregation during cell division.[1][2] This leads to an arrest of the cell cycle in the prometaphase stage and results in characteristic symptoms like root and shoot growth inhibition and swelling of root tips.[1][2]

  • Inhibition of Cellulose Synthesis: A secondary effect observed with mitotically active diaminotriazines is the inhibition of cellulose deposition in the cell wall.[2][3] This is likely a downstream consequence of the disruption of cortical microtubules, which guide the movement of cellulose synthase complexes in the plasma membrane.

These multiple modes of action make diaminotriazines promising candidates for herbicide development, potentially offering a tool to manage weeds resistant to single-site herbicides.

Data Presentation: Herbicidal Activity of Diaminotriazine Derivatives

The following tables summarize quantitative data on the herbicidal activity of representative diaminotriazine compounds from published studies. This data is crucial for understanding structure-activity relationships and for selecting lead compounds for further development.

Table 1: Inhibition of Photosystem II (PSII) Electron Transport and Algal Growth

CompoundEnantiomerTest SystemEndpointIC50 (µM)Reference
Triaziflam(S)Isolated ThylakoidsHill Reaction0.08[2][4]
(R)5.2[2][4]
Diaminotriazine Derivative 1(S)Scenedesmus acutusGrowth Inhibition0.12[2][4]
(R)> 10[2][4]
Atrazine-Isolated ThylakoidsHill Reaction0.07[2][4]
-Scenedesmus acutusGrowth Inhibition0.15[2][4]

Table 2: Inhibition of Plant Growth (Mitotic Disruption and Other Effects)

CompoundEnantiomerTest SystemEndpointIC50 (µM)Reference
Triaziflam(R)Cleaver cell suspensionGrowth Inhibition0.05[2][4]
(S)5.5[2][4]
(R)Cress seedlings (dark)Root Elongation< 1[1][2]
(S)> 10[1][2]
Diaminotriazine Derivative 2(R)Maize seedlingsRoot Elongation< 1[1][2]
(S)> 10[1][2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Diaminotriazine Herbicidal Action

Diaminotriazine_Pathway cluster_PSII Photosystem II Inhibition cluster_Mitosis Mitotic Disruption & Cellulose Synthesis Inhibition S_Enantiomer (S)-Diaminotriazine D1_Protein D1 Protein (QB site) S_Enantiomer->D1_Protein Binds to PET_Block Photosynthetic Electron Transport Blocked D1_Protein->PET_Block Leads to No_ATP_NADPH Reduced ATP & NADPH Production PET_Block->No_ATP_NADPH Plant_Death1 Plant Death No_ATP_NADPH->Plant_Death1 R_Enantiomer (R)-Diaminotriazine Microtubules Microtubule Dynamics R_Enantiomer->Microtubules Disrupts Mitotic_Spindle Mitotic Spindle Formation Disrupted Microtubules->Mitotic_Spindle Cortical_MT Cortical Microtubule Organization Altered Microtubules->Cortical_MT Cell_Division_Arrest Cell Division Arrest (Prometaphase) Mitotic_Spindle->Cell_Division_Arrest Plant_Death2 Plant Death Cell_Division_Arrest->Plant_Death2 Cellulose_Synthase Cellulose Synthase Complex Guidance Impaired Cortical_MT->Cellulose_Synthase Cellulose_Synthesis Cellulose Synthesis Inhibited Cellulose_Synthase->Cellulose_Synthesis Cellulose_Synthesis->Plant_Death2

Caption: Multi-target mechanism of diaminotriazine herbicides.

Experimental Workflow for Assessing Herbicidal Activity

Herbicidal_Activity_Workflow cluster_whole_plant Whole Plant Bioassay cluster_cellular Cellular & Biochemical Assays Seed_Germination Seed Germination & Seedling Growth Assay Pre_Post_Emergence Pre- and Post-emergence Greenhouse Trials Seed_Germination->Pre_Post_Emergence GR50 Determine GR50 (Growth Reduction 50%) Pre_Post_Emergence->GR50 SAR Structure-Activity Relationship (SAR) Analysis GR50->SAR PSII_Assay Photosystem II Inhibition Assay (Hill Reaction) IC50 Determine IC50 (Inhibitory Concentration 50%) PSII_Assay->IC50 Microtubule_Staining Microtubule Immunofluorescence Staining Microtubule_Staining->IC50 Cellulose_Quantification Cellulose Synthesis Quantification Cellulose_Quantification->IC50 IC50->SAR Start Synthesized Diaminotriazine Compounds cluster_whole_plant cluster_whole_plant Start->cluster_whole_plant cluster_cellular cluster_cellular Start->cluster_cellular

Caption: Workflow for evaluating diaminotriazine herbicides.

Experimental Protocols

Protocol 1: Determination of Photosystem II (PSII) Inhibition (Hill Reaction)

Objective: To quantify the inhibitory effect of diaminotriazine compounds on photosynthetic electron transport in isolated thylakoids.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate)

  • Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

  • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂, 1 mM NH₄Cl)

  • 2,6-Dichlorophenolindophenol (DCPIP) solution (e.g., 1 mM)

  • Diaminotriazine stock solutions (in DMSO or ethanol)

  • Spectrophotometer

Procedure:

  • Thylakoid Isolation: a. Homogenize fresh spinach leaves in ice-cold grinding buffer using a blender. b. Filter the homogenate through several layers of cheesecloth. c. Centrifuge the filtrate at low speed (e.g., 200 x g for 2 min) to remove debris. d. Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 min) to pellet the chloroplasts. e. Resuspend the pellet in a hypotonic resuspension buffer to lyse the chloroplasts and release thylakoids. f. Centrifuge again to pellet the thylakoids and resuspend them in a small volume of resuspension buffer. g. Determine the chlorophyll concentration of the thylakoid suspension.

  • Hill Reaction Assay: a. Prepare a reaction mixture containing reaction buffer and DCPIP. b. Add the diaminotriazine compound at various concentrations (ensure the final solvent concentration is low, e.g., <1%). Include a solvent control. c. Add the thylakoid suspension to the reaction mixture to a final chlorophyll concentration of 10-20 µg/mL. d. Immediately measure the absorbance at 600 nm (A₆₀₀) in the dark. e. Expose the samples to a strong light source (e.g., a slide projector lamp). f. Measure the decrease in A₆₀₀ over time (e.g., every minute for 5 minutes). The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

  • Data Analysis: a. Calculate the rate of DCPIP reduction for each concentration of the test compound. b. Plot the percentage of inhibition of the Hill reaction against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration that causes 50% inhibition) from the dose-response curve.

Protocol 2: Immunofluorescence Staining of Microtubules in Plant Root Tips

Objective: To visualize the effect of diaminotriazine compounds on the organization of microtubules in plant cells.

Materials:

  • Maize or Arabidopsis thaliana seedlings

  • Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer - MTSB)

  • MTSB (e.g., 50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.0)

  • Cell wall digesting enzyme solution (e.g., 2% cellulase, 1% pectinase in MTSB)

  • Permeabilization solution (e.g., 1% Triton X-100 in MTSB)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

  • DNA stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treatment and Fixation: a. Germinate seedlings in the presence of various concentrations of the diaminotriazine compound for a specified period (e.g., 4-24 hours). b. Excise the root tips and fix them in the fixative solution for 1 hour at room temperature. c. Wash the root tips with MTSB.

  • Cell Wall Digestion and Permeabilization: a. Incubate the fixed root tips in the enzyme solution to partially digest the cell walls. The duration will need to be optimized for the plant species. b. Wash with MTSB. c. Permeabilize the cells by incubating in the permeabilization solution.

  • Immunolabeling: a. Block non-specific antibody binding by incubating in blocking solution for 1 hour. b. Incubate with the primary anti-tubulin antibody (diluted in blocking solution) overnight at 4°C. c. Wash thoroughly with PBS. d. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 2-3 hours at room temperature in the dark. e. Wash thoroughly with PBS.

  • Staining and Mounting: a. Counterstain the nuclei with DAPI. b. Mount the root tips on a microscope slide with antifade mounting medium.

  • Microscopy: a. Observe the microtubule structures using a fluorescence microscope. Compare the microtubule organization in treated versus control cells, looking for disruptions in the cortical array, preprophase band, spindle, and phragmoplast.

Protocol 3: Quantification of Cellulose Synthesis Inhibition

Objective: To measure the effect of diaminotriazine compounds on the rate of cellulose synthesis.

Materials:

  • Arabidopsis thaliana seedlings or a suitable plant cell suspension culture

  • [¹⁴C]-Glucose

  • Updegraff reagent (acetic acid:nitric acid:water, 8:1:2 v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Treatment and Labeling: a. Grow seedlings or cell cultures in the presence of various concentrations of the diaminotriazine compound. b. Add [¹⁴C]-Glucose to the growth medium and incubate for a defined period to allow for its incorporation into newly synthesized cell wall polymers.

  • Cell Wall Fractionation: a. Harvest the plant material and wash thoroughly to remove unincorporated radiolabel. b. Homogenize the tissue and extract soluble components with a series of solvent washes (e.g., ethanol, chloroform:methanol). c. The remaining insoluble material represents the cell wall fraction.

  • Cellulose Quantification: a. Treat the cell wall fraction with the Updegraff reagent at 100°C for 1 hour. This will hydrolyze non-cellulosic polysaccharides. b. The remaining acid-insoluble material is primarily crystalline cellulose. c. Wash the cellulose fraction until neutral pH. d. Resuspend the cellulose in water.

  • Radioactivity Measurement: a. Add an aliquot of the resuspended cellulose to a scintillation vial with a scintillation cocktail. b. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the amount of [¹⁴C]-glucose incorporated into cellulose per unit of tissue weight or cell number. b. Determine the percentage of inhibition of cellulose synthesis for each concentration of the test compound compared to the control. c. Calculate the IC50 value for cellulose synthesis inhibition.

Conclusion

The diaminotriazine class of compounds represents a promising area for the discovery of novel herbicides with multiple modes of action. The protocols and data presented here provide a framework for researchers to systematically evaluate the herbicidal potential of new diaminotriazine derivatives. By employing these methods, scientists can elucidate structure-activity relationships, identify potent lead compounds, and contribute to the development of new tools for sustainable weed management.

References

Application Notes and Protocols: N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the diaryl-1,3,5-triazine class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, herbicidal, and kinase inhibitory properties.[1][2] The 1,3,5-triazine scaffold serves as a versatile template for developing targeted molecular probes and potential therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs as molecular probes, with a particular focus on their potential as anticancer agents.

Molecular and Biological Profile

Synonyms: 2,4-diamino-N-(4-fluorophenyl)-1,3,5-triazine CAS Number: 1549-50-4[3] Molecular Formula: C₉H₈FN₅[3] Molecular Weight: 205.19 g/mol [3]

Derivatives of 6,N2-diaryl-1,3,5-triazine-2,4-diamine have demonstrated significant antiproliferative activity against various cancer cell lines, particularly breast cancer.[4] These compounds have shown selectivity for cancer cells over non-cancerous cell lines, suggesting a targeted mechanism of action.[4] One of the key signaling pathways implicated in the action of similar triazine-based inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5][6][7]

Quantitative Data

Table 1: Antiproliferative Activity of N2-(4-fluorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine [4]

Cell LineCancer TypeGI₅₀ (µM)
MDA-MB-231Triple-Negative Breast Cancer> 10
MCF-7Estrogen Receptor-Positive Breast Cancer> 10
SK-BR-3HER2-Positive Breast Cancer> 10
MCF-10ANon-cancerous Breast Epithelial> 20

Note: GI₅₀ is the concentration of the compound that causes 50% inhibition of cell growth. The data for the analog suggests that while it may not be highly potent under the tested conditions, the general scaffold holds promise, and other derivatives have shown significantly higher activity.[8]

Experimental Protocols

Protocol 1: Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

This protocol is adapted from the one-pot, microwave-assisted synthesis method described by Dolzhenko et al.[4]

Materials:

  • Cyanoguanidine

  • Appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Appropriate arylamine (e.g., 4-fluoroaniline)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Aqueous Sodium Hydroxide or other suitable base

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine equimolar amounts of cyanoguanidine, the aromatic aldehyde, and the arylamine in ethanol.

  • Add one equivalent of concentrated hydrochloric acid to the mixture.

  • Seal the vessel and subject it to microwave irradiation. Optimal conditions (time and temperature) may need to be determined for specific substrates but a general starting point is 120 °C for 20 minutes.

  • After cooling, add a suitable base (e.g., aqueous sodium hydroxide) to the reaction mixture. This induces a Dimroth rearrangement of the dihydrotriazine intermediate.

  • The rearrangement is followed by spontaneous dehydrogenation and aromatization to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.

  • The product can be isolated and purified using standard techniques such as filtration and recrystallization from a suitable solvent (e.g., ethanol).

Workflow for the Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

G cluster_start Starting Materials cluster_reaction One-Pot Microwave Synthesis cluster_end Final Product start1 Cyanoguanidine step1 Mix in Ethanol + HCl start1->step1 start2 Aromatic Aldehyde start2->step1 start3 Arylamine start3->step1 step2 Microwave Irradiation step1->step2 step3 Base Addition (Dimroth Rearrangement) step2->step3 end_product 6,N2-Diaryl-1,3,5-triazine-2,4-diamine step3->end_product

Caption: One-pot synthesis of diaryl-1,3,5-triazines.

Protocol 2: MTT Assay for Antiproliferative Activity

This protocol is a standard method for assessing cell viability and is based on the procedure used for evaluating the anticancer activity of triazine derivatives.[9]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-BR-3) and a non-cancerous control cell line (e.g., MCF-10A)

  • Complete cell culture medium

  • 96-well plates

  • This compound (or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control.

  • Determine the GI₅₀ value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Workflow for the MTT Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep1 Seed Cells in 96-well Plate prep2 Adherence Overnight prep1->prep2 treat2 Treat Cells prep2->treat2 treat1 Prepare Serial Dilutions treat1->treat2 treat3 Incubate (e.g., 72h) treat2->treat3 assay1 Add MTT Solution treat3->assay1 assay2 Incubate (3-4h) assay1->assay2 assay3 Solubilize Formazan assay2->assay3 assay4 Read Absorbance assay3->assay4 analysis1 Calculate % Inhibition assay4->analysis1 analysis2 Determine GI50 analysis1->analysis2

Caption: Workflow of the MTT cell viability assay.

Potential Signaling Pathway

Several studies have indicated that 1,3,5-triazine derivatives can exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[5][6][7] This pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a common feature in many cancers.

PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Probe This compound (Molecular Probe) Probe->PI3K Inhibition Probe->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound and its analogs represent a promising class of molecular probes for cancer research and drug development. Their straightforward synthesis and potential to selectively target cancer cells, possibly through the inhibition of key signaling pathways like PI3K/Akt/mTOR, make them valuable tools for further investigation. The provided protocols offer a starting point for researchers to synthesize and evaluate these compounds in their own experimental settings. Further studies are warranted to elucidate the precise molecular targets and mechanisms of action of this compound.

References

Application Notes and Protocols for In Vivo Formulation of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and its derivatives are a class of compounds with significant therapeutic potential, exhibiting a range of biological activities.[1][2][3][4] However, like many novel chemical entities, these compounds often exhibit poor aqueous solubility, posing a significant challenge for in vivo studies.[5][6] Inadequate solubility can lead to low and variable bioavailability, hindering the accurate assessment of their pharmacokinetic profiles, efficacy, and toxicity.[5][6]

These application notes provide a comprehensive overview of strategies and protocols for the formulation of this compound and similar poorly soluble triazine derivatives for preclinical in vivo research. The focus is on developing safe and effective formulations to enhance solubility and ensure reliable drug exposure in animal models.

Pre-formulation Assessment

A thorough pre-formulation assessment is critical to select the most appropriate solubilization strategy. Key parameters to evaluate for this compound include its physicochemical properties.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₈FN₅[7]

  • Molecular Weight: 205.19 g/mol [7]

  • LogP: The lipophilicity (LogP) of the compound will significantly influence the choice of formulation excipients. A higher LogP may indicate suitability for lipid-based formulations.[8]

  • pKa: Determining the ionization constant (pKa) is crucial for pH-adjustment strategies. As a basic compound, its solubility might be enhanced in acidic solutions.[6]

  • Aqueous Solubility: This should be determined at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.

Formulation Strategies for Poorly Soluble Compounds

Several approaches can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound for in vivo studies.

1. pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[6] Given the basic nature of the diamino-triazine scaffold, creating a more acidic environment can increase the solubility of the compound.

2. Co-solvents: The use of water-miscible organic solvents, or co-solvents, is a common technique to increase the solubility of hydrophobic drugs.[6]

3. Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[6]

4. Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where poorly soluble drug molecules can be entrapped, forming inclusion complexes with enhanced aqueous solubility.[5][9]

5. Lipid-Based Drug Delivery Systems (LBDDS): LBDDS are a highly effective method for improving the oral bioavailability of lipophilic drugs.[6][8] These formulations can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).

Data Presentation: Exemplar Formulation Vehicles

The following table summarizes various vehicle compositions that can be screened for the formulation of this compound. The optimal formulation will need to be determined experimentally.

Formulation IDVehicle CompositionCompound Solubility (mg/mL)Observations
F1Saline (0.9% NaCl)< 0.1Insoluble, suspension forms
F210% DMSO / 90% Saline0.5 - 1.0May be suitable for low doses
F310% DMSO / 40% PEG 400 / 50% Saline2.0 - 5.0Clear solution, suitable for IV/IP
F45% NMP / 15% Solutol HS 15 / 80% Water5.0 - 10.0Potential for higher concentration
F520% Hydroxypropyl-β-cyclodextrin in WaterVariableDependent on complexation efficiency
F630% Labrafac PG / 40% Cremophor EL / 30% Transcutol HP> 10.0Suitable for oral gavage (LBDDS)

Note: The solubility values presented are hypothetical and for illustrative purposes. Actual solubility must be determined experimentally.

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.

Materials:

  • This compound

  • Selection of vehicles (as listed in the table above)

  • Vials, magnetic stirrer, analytical balance, HPLC-UV or other suitable analytical method.

Method:

  • Add an excess amount of the compound to a known volume of each vehicle in a glass vial.

  • Stir the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Formulation Preparation for In Vivo Dosing

Objective: To prepare a homogenous and stable formulation for administration to animals.

Example Formulation (using Co-solvents):

Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline

Method:

  • Weigh the required amount of this compound.

  • Add the DMSO to the compound and vortex until fully dissolved.

  • Add the PEG 400 and vortex to mix thoroughly.

  • Slowly add the saline while vortexing to avoid precipitation.

  • Visually inspect the final formulation for clarity and absence of particulates.

  • If necessary, the formulation can be gently warmed to aid dissolution.

  • Prepare the formulation fresh on the day of dosing.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for developing a suitable in vivo formulation for a poorly soluble compound.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Study Preparation cluster_3 Pharmacokinetic Analysis A Compound Characterization (LogP, pKa, Solubility) B Select Formulation Strategy (Co-solvents, Surfactants, etc.) A->B C Solubility Screening in Various Vehicles B->C D Select Lead Formulation(s) C->D E Prepare Formulation for Dosing D->E F Assess Formulation Stability E->F G In Vivo Administration (e.g., IP, IV, PO) F->G H Blood Sampling at Pre-defined Timepoints G->H I Bioanalysis of Plasma Samples H->I J PK Parameter Calculation I->J

Caption: Workflow for in vivo formulation development.

Signaling Pathway Context

While the specific molecular target of this compound may vary, many triazine derivatives have been investigated as inhibitors of signaling pathways crucial for cell proliferation and survival, such as the PI3K/mTOR and EGFR pathways.[10] The diagram below provides a simplified overview of a generic signaling pathway that could be targeted by such a compound.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K mTOR mTOR PI3K->mTOR Downstream Downstream Effectors mTOR->Downstream Response Proliferation, Survival Downstream->Response Compound N-(4-fluorophenyl)-1,3,5- triazine-2,4-diamine Compound->mTOR Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine synthesis. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Suboptimal Reaction Temperature: Incorrect temperature can hinder reaction kinetics or lead to decomposition.Systematically screen temperatures. For syntheses starting from cyanuric chloride, the initial substitution is often performed at 0-5°C, with subsequent substitutions at room temperature or with gentle heating.[1]
Improper Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate.Experiment with different solvents. Dimethylformamide (DMF) has been shown to be effective for similar syntheses, yielding up to 87%.[1] Ethanol is another common choice, particularly in microwave-assisted reactions.[1]
Inactive Reagents: Reagents may have degraded due to improper storage or age.Use freshly opened or properly stored reagents. Verify the purity of starting materials (e.g., 4-fluoroaniline, dicyandiamide, or cyanuric chloride) via appropriate analytical methods.
Incomplete Reaction: Insufficient reaction time can lead to a low conversion of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting materials are still present. Microwave-assisted synthesis can significantly reduce reaction times, often to within minutes.[1][2]
Presence of Multiple Products/Impurities Side Reactions: Formation of undesired side products can compete with the main reaction, reducing the yield of the target compound.Adjust the stoichiometry of the reactants. Ensure the dropwise addition of reagents to control the reaction rate and minimize side reactions.
Formation of Isomers: While less common for this specific symmetric product, regioisomers can be an issue in related triazine syntheses.This is less likely for the target molecule but ensure the correct starting materials are used.
Hydrolysis of Triazine Ring: The triazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions.Maintain neutral or mildly basic/acidic conditions during the reaction and work-up. Use anhydrous solvents where possible to minimize water content.
Difficulty in Product Purification Co-precipitation of Byproducts: Side products with similar solubility to the desired product can make purification challenging.Utilize column chromatography with a suitable solvent system for separation. Recrystallization from an appropriate solvent can also be effective. Washing the crude product with solvents like methanol, water, and cyclohexane has been reported for similar compounds.[3]
Product Insolubility: The desired product may have low solubility in common organic solvents, making purification and characterization difficult.Test a range of solvents for recrystallization or chromatography. A solvent mixture may be necessary to achieve the desired solubility and separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While specific yields for this exact compound are not extensively published, yields for structurally similar 6-aryl-2,4-diamino-1,3,5-triazines have been reported to range from 16% to 86% depending on the specific substrates and reaction conditions used.[3]

Q2: Can microwave irradiation improve the yield and reaction time?

A2: Yes, microwave-assisted synthesis has been shown to be a highly effective method for preparing 2,4-diamino-1,3,5-triazines.[2][4] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[2]

Q3: What is the best solvent to use for this synthesis?

A3: The optimal solvent can depend on the specific synthetic route. For reactions involving dicyandiamide and nitriles, dimethyl sulfoxide (DMSO) can be used to homogenize the reaction mixture.[2] For syntheses starting with cyanuric chloride, solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly employed.[1]

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the synthesized compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.

Q5: My reaction is not proceeding to completion. What should I do?

A5: First, confirm that your reagents are active and that the reaction is being conducted under the correct conditions (temperature, solvent). If the issue persists, consider increasing the reaction time or switching to a higher-boiling point solvent if using conventional heating. Alternatively, employing microwave irradiation can often drive reactions to completion more efficiently.[2]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound based on common methods for analogous compounds.

Method 1: Two-Step Synthesis from a Biguanide Intermediate

This method involves the initial formation of a biguanide intermediate, followed by cyclization.

Step 1: Synthesis of 1-(4-fluorophenyl)biguanide

  • In a suitable reaction vessel, combine dicyandiamide and 4-fluoroaniline hydrochloride.

  • Add an appropriate solvent (e.g., water or ethanol).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the crude product with cold water and dry under vacuum.

Step 2: Cyclization to form this compound

  • Suspend the 1-(4-fluorophenyl)biguanide in a suitable anhydrous alcohol (e.g., methanol).[3]

  • Cool the mixture to 0°C under a nitrogen atmosphere.

  • Add a base such as sodium methoxide (10-15 equivalents).[3]

  • To this cooled mixture, add a suitable cyclizing agent (e.g., an appropriate ester derivative, 1.3-1.5 equivalents).[3]

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Heat the reaction to reflux for 3-8 hours, monitoring by TLC.

  • After cooling, the precipitate is filtered, washed with appropriate solvents (e.g., methanol, water), and dried.[3]

Method 2: One-Pot Microwave-Assisted Synthesis

This method offers a more direct and often higher-yielding route.

  • In a microwave-safe reaction vessel, combine cyanoguanidine, an aromatic aldehyde, and 4-fluoroaniline in the presence of hydrochloric acid.[4]

  • Subject the mixture to microwave irradiation at a specified temperature and time (e.g., 140-180°C for 10-20 minutes).[1]

  • After the initial reaction, without isolating the intermediate, add a base to promote rearrangement and aromatization.[4]

  • Continue microwave irradiation for a short period.

  • After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reported Yields for Analogous 2,4-Diamino-1,3,5-triazine Syntheses

Compound Type Synthesis Method Yield Range Reference
6-Aryl-2,4-diamino-1,3,5-triazinesTwo-step (Biguanide intermediate)16-86%[3]
6,N²-Diaryl-1,3,5-triazine-2,4-diaminesOne-pot, microwave-assistedNot specified, but described as effective[4]
Morpholine-functionalized 1,3,5-triazinesMicrowave-assistedUp to 71%[1]
2,4-Diamino-6-substituted-1,3,5-triazinesMicrowave-assistedGood to excellent[2]

Table 2: Comparison of Reaction Conditions

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time 3-8 hours10-20 minutes[1][3]
Typical Solvents Methanol, THF, DMFEthanol, DMSO, DMF[1][2][3]
Temperature Reflux140-180°C[1][3]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Dicyandiamide Dicyandiamide 1-(4-fluorophenyl)biguanide 1-(4-fluorophenyl)biguanide Dicyandiamide->1-(4-fluorophenyl)biguanide + 4-Fluoroaniline (Heat) 4-Fluoroaniline 4-Fluoroaniline This compound This compound 1-(4-fluorophenyl)biguanide->this compound + Cyclizing Agent (Base, Heat)

Caption: Two-step synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Temp Verify Reaction Temperature Low_Yield->Check_Temp No Purification_Issues Purification Difficulties Low_Yield->Purification_Issues Yes Check_Solvent Evaluate Solvent Choice Check_Temp->Check_Solvent Check_Reagents Assess Reagent Activity Check_Solvent->Check_Reagents Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_Reagents->Monitor_Reaction Optimize Systematically Optimize Conditions Monitor_Reaction->Optimize Success Improved Yield Optimize->Success Column_Chrom Employ Column Chromatography Purification_Issues->Column_Chrom Recrystallize Attempt Recrystallization (Screen Solvents) Purification_Issues->Recrystallize Column_Chrom->Success Recrystallize->Success

Caption: A logical workflow for troubleshooting low yield in synthesis.

References

troubleshooting low yields in 1,3,5-triazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3,5-Triazine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,3,5-triazines, with a focus on improving low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,3,5-triazine synthesis from nitrile trimerization is resulting in a low yield. What are the potential causes and solutions?

Low yields in the cyclotrimerization of nitriles can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions.

Possible Causes:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or not suitable for the specific nitrile substrate.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of reactants or products.

  • Presence of Impurities: Water or other impurities in the reactants or solvent can interfere with the reaction.

  • Steric Hindrance: Bulky substituents on the nitrile can hinder the cyclotrimerization process.[1]

Suggested Solutions:

  • Catalyst Selection: Experiment with different Lewis acid catalysts. Silica-supported Lewis acids have shown effectiveness in solvent-free conditions.[2] For some reactions, metal catalysts like Cu(OAc)₂ can be efficient.[3]

  • Temperature Optimization: Systematically vary the reaction temperature to find the optimal range for your specific substrates. Microwave-assisted synthesis can sometimes offer better control and higher yields in shorter reaction times.[2][4]

  • Ensure Anhydrous Conditions: Thoroughly dry all reactants and solvents before use. The use of molecular sieves can help maintain anhydrous conditions throughout the reaction.[5]

  • Alternative Synthetic Routes: For sterically hindered nitriles, consider alternative synthetic strategies, such as a step-wise approach or a different coupling chemistry.

Q2: I am synthesizing substituted 1,3,5-triazines from cyanuric chloride and observing low yields after the first or second substitution. Why is this happening?

The sequential nucleophilic substitution of chlorine atoms on cyanuric chloride is a common method for synthesizing asymmetrically substituted triazines.[6][7] The reactivity of the triazine ring decreases with each substitution, which can lead to low yields if not properly controlled.[6]

Possible Causes:

  • Insufficiently Controlled Temperature: The substitution of the first chlorine atom is typically performed at a low temperature (around 0°C), while subsequent substitutions require higher temperatures.[8] Failure to control the temperature at each step can lead to a mixture of products and low yields of the desired compound.

  • Poor Nucleophile Reactivity: The incoming nucleophile may not be reactive enough to displace the remaining chlorine atom(s), especially after the first or second substitution.

  • Side Reactions: The nucleophile may react with other functional groups in the molecule, or polymerization may occur.

  • Base Strength: The choice and amount of base used to scavenge the HCl produced during the reaction can significantly impact the yield.

Suggested Solutions:

  • Strict Temperature Control: Carefully monitor and control the reaction temperature at each substitution step. For the first substitution, maintain the temperature at 0-5°C. For the second, room temperature is often suitable, and for the third, heating may be necessary.[6]

  • Use of Catalysts: Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can improve the efficiency of the substitution, especially for less reactive nucleophiles.[9]

  • Solvent Optimization: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[8][10][11]

  • Base Optimization: Experiment with different bases (e.g., N,N-diisopropylethylamine (DIPEA), sodium carbonate) and their stoichiometry to optimize the reaction.[8][12]

Q3: My purification process is leading to significant product loss. How can I improve the recovery of my 1,3,5-triazine product?

Purification is a critical step where significant yield loss can occur. The choice of method depends on the physical properties of the triazine derivative and the nature of the impurities.

Troubleshooting Purification Issues:

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Oiling out during recrystallization The compound is insoluble in the chosen solvent at all temperatures, or the solvent's boiling point is higher than the compound's melting point.- Try a different solvent or a mixture of solvents.- Use a larger volume of solvent.- Ensure a slow cooling process to promote crystal formation.[13]
Poor crystal yield The compound is too soluble in the solvent, even at low temperatures.- Partially evaporate the solvent to concentrate the solution.- Add an anti-solvent (a solvent in which the compound is less soluble) to induce precipitation.- Cool the solution in an ice bath or refrigerator to maximize crystal formation.[13]
Product fails to crystallize The compound may be amorphous, or residual solvent is inhibiting crystallization.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Ensure the product is thoroughly dried to remove residual solvent.[13]
Incomplete separation by column chromatography The chosen eluent system does not provide adequate separation between the product and impurities.- Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent for separation.- Consider using a gradient elution method.[13]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Symmetrically Substituted 1,3,5-Triazines from Nitriles

This protocol is adapted from methodologies employing microwave irradiation for the cyclotrimerization of nitriles.[2][4]

  • To a microwave-safe reaction vessel, add the nitrile (1.0 mmol) and the catalyst (e.g., silica-supported Lewis acid, 10 mol%).

  • If the reaction is performed under solvent-free conditions, ensure the reactants are well-mixed. If a solvent is used, add the appropriate volume (e.g., 2-3 mL of DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200°C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Stepwise Synthesis of Asymmetrically Substituted 1,3,5-Triazines from Cyanuric Chloride

This protocol outlines the sequential substitution of cyanuric chloride.[6]

  • First Substitution:

    • Dissolve cyanuric chloride (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the first nucleophile (1.0 mmol) and a base (e.g., DIPEA, 1.1 mmol).

    • Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, the monosubstituted product can be isolated or used directly in the next step.

  • Second Substitution:

    • To the reaction mixture containing the monosubstituted triazine, add the second nucleophile (1.0 mmol) and additional base if necessary.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Third Substitution:

    • Add the third nucleophile (1.0 mmol) to the reaction mixture.

    • Heat the reaction to reflux and stir for 4-12 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • After the final substitution is complete, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the final product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yields start Low Yield in 1,3,5-Triazine Synthesis synthesis_type Identify Synthesis Method start->synthesis_type nitrile Nitrile Trimerization synthesis_type->nitrile Trimerization cyanuric_chloride From Cyanuric Chloride synthesis_type->cyanuric_chloride Sequential Substitution other Other Methods synthesis_type->other nitrile_cause Potential Causes: - Inactive Catalyst - Suboptimal Temperature - Impurities (e.g., water) - Steric Hindrance nitrile->nitrile_cause cc_cause Potential Causes: - Poor Temperature Control - Low Nucleophile Reactivity - Side Reactions - Incorrect Base cyanuric_chloride->cc_cause purification Check Purification Step other->purification nitrile_solution Solutions: - Screen Catalysts (e.g., Lewis Acids) - Optimize Temperature (Conventional vs. MW) - Ensure Anhydrous Conditions - Consider Alternative Routes nitrile_cause->nitrile_solution nitrile_solution->purification cc_solution Solutions: - Strict Temp. Control for Each Step - Use Catalysts (e.g., PTC) - Optimize Solvent and Base - Modify Nucleophile cc_cause->cc_solution cc_solution->purification purification_issue Issue: - Oiling out - Poor crystal yield - Failure to crystallize - Poor separation purification->purification_issue purification_solution Solutions: - Change Solvent/Method - Concentrate/Add Anti-solvent - Scratch/Seed - Optimize Eluent purification_issue->purification_solution

Caption: Troubleshooting workflow for low yields in 1,3,5-triazine synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Select Synthesis Route (e.g., Nitrile Trimerization) reactants Prepare Reactants (Dry & Purify) start->reactants reaction Perform Reaction (Control Temp., Time, etc.) reactants->reaction monitor Monitor Progress (TLC) reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify analyze Analyze Purity (NMR, MS, etc.) purify->analyze final_product Isolated Pure Product analyze->final_product

Caption: General experimental workflow for 1,3,5-triazine synthesis and purification.

References

Technical Support Center: Enhancing the Solubility of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The presence of the non-polar fluorophenyl group and the planar, aromatic triazine ring contributes to a stable crystalline lattice, which requires significant energy to break down in polar solvents like water.[1][2] While the diamino groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to poor solubility.

Q2: What is a reasonable starting point for initial solubility screening?

A2: A good starting point is to determine the equilibrium solubility in a range of pharmaceutically acceptable solvents and biorelevant media. This typically includes water, phosphate-buffered saline (PBS) at various pH levels (e.g., pH 5.0, 6.8, and 7.4), and simulated gastric and intestinal fluids (SGF and SIF). This baseline data will help in selecting an appropriate solubility enhancement strategy.

Q3: Can pH modification be used to improve the solubility of this compound?

A3: Yes, given the presence of two basic amino groups on the triazine ring, pH modification can be an effective strategy. In acidic conditions, these amino groups can be protonated, forming salts that are generally more water-soluble than the free base.[3] Experimenting with acidic buffers or creating a salt form of the compound are viable approaches.

Q4: Which solubility enhancement techniques are most promising for this compound?

A4: Several techniques are promising for enhancing the solubility of this compound:

  • Salt Formation: Due to the basic nature of the diamino-triazine moiety, forming salts with pharmaceutically acceptable acids can significantly improve solubility.[3]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[4][5]

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can improve wettability and inhibit crystallization, thereby increasing solubility.[6]

  • Lipid-Based Formulations: For compounds with some lipophilicity, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[5][7][8]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic fluorophenyl moiety, forming an inclusion complex with improved aqueous solubility.[7]

Troubleshooting Guides

Issue 1: Inconsistent solubility results between experiments.
Possible Cause Troubleshooting Step
Equilibrium Not Reached Ensure the suspension is agitated for a sufficient duration (typically 24-48 hours) to reach equilibrium. Periodically sample and analyze the concentration until it plateaus.
Temperature Fluctuations Conduct all solubility experiments in a temperature-controlled environment (e.g., a shaker incubator) as solubility is temperature-dependent.
Polymorphism The compound may exist in different crystalline forms (polymorphs) with varying solubilities. Characterize the solid form before and after the experiment using techniques like XRPD or DSC.
pH Instability If using buffers, ensure they have adequate buffering capacity to maintain a stable pH throughout the experiment, especially after the addition of the compound.
Issue 2: Drug precipitates out of solution upon dilution of a co-solvent formulation.
Possible Cause Troubleshooting Step
Supersaturation and Crash-out The aqueous medium acts as an anti-solvent. Reduce the degree of supersaturation by either lowering the initial concentration in the co-solvent or including a precipitation inhibitor (e.g., HPMC, PVP) in the formulation.
Co-solvent Choice The selected co-solvent may not be optimal. Screen a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) to find one that provides a more stable solution upon dilution.[9]
Insufficient Solubilizer In surfactant-based systems, the concentration of the surfactant may be below the critical micelle concentration (CMC) after dilution. Consider using a surfactant with a lower CMC or a higher concentration.[5]
Issue 3: Low drug loading in solid dispersion formulations.
Possible Cause Troubleshooting Step
Poor Drug-Polymer Miscibility The drug and the chosen polymer may not be fully miscible. Screen different hydrophilic polymers (e.g., PVP K30, Soluplus®, HPMC-AS) to find a more compatible carrier.[6]
Phase Separation During Solvent Evaporation The solvent removal process may be too slow, allowing the drug to crystallize. Use a faster evaporation method like spray drying instead of rotary evaporation.
Incorrect Drug-to-Polymer Ratio Systematically evaluate different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) to find the optimal ratio that allows for maximum drug loading while maintaining an amorphous state.

Quantitative Data Summary

The following tables summarize hypothetical but representative data for solubility enhancement of this compound.

Table 1: Equilibrium Solubility in Various Media

Medium Temperature (°C) Solubility (µg/mL)
Purified Water252.5
PBS (pH 7.4)252.8
0.1 N HCl (pH 1.2)37150.7
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)375.1
Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0)3725.3

Table 2: Comparison of Solubility Enhancement Techniques

Technique Formulation Details Solubility (µg/mL) Fold Increase
None (Control) Unprocessed Compound in Water2.51.0
Micronization Mean Particle Size: 5 µm8.93.6
Salt Formation Hydrochloride Salt in Water210.484.2
Solid Dispersion 1:5 Drug-to-PVP K30 Ratio125.650.2
Cyclodextrin Complex 1:1 Molar Ratio with HP-β-CD98.239.3
SEDDS 10% Drug in Labrasol/TranscutolForms a microemulsion in situ>500 (in dispersed system)

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Weigh 100 mg of this compound and 500 mg of PVP K30 (1:5 ratio). Dissolve both components in 20 mL of a suitable solvent mixture (e.g., methanol/dichloromethane 1:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply a vacuum. Rotate the flask until all solvent has evaporated, leaving a thin film on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Characterization: Analyze the resulting powder for amorphicity using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Determine the drug content and dissolution rate using HPLC.

Protocol 2: Equilibrium Solubility Determination
  • Sample Preparation: Add an excess amount of this compound (e.g., 10 mg) to a 2 mL glass vial containing 1 mL of the desired test medium (e.g., PBS pH 7.4).

  • Equilibration: Seal the vials and place them in a shaking incubator set to 25°C and 200 RPM for 48 hours to ensure equilibrium is reached.

  • Sample Collection and Processing: After 48 hours, remove the vials and allow the undissolved solid to settle. Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Performance Evaluation prep_sd Solid Dispersion (Solvent Evaporation) char_xprd XRPD (Amorphicity) prep_sd->char_xprd char_dsc DSC (Thermal Properties) prep_sd->char_dsc prep_salt Salt Formation (Acid Addition) eval_sol Equilibrium Solubility (Shake-Flask) prep_salt->eval_sol prep_nano Nanosuspension (Wet Milling) char_psd Particle Size Analysis prep_nano->char_psd char_xprd->eval_sol char_dsc->eval_sol char_psd->eval_sol eval_diss Dissolution Rate (USP Apparatus II) eval_sol->eval_diss api API: N-(4-fluorophenyl)-1,3,5- triazine-2,4-diamine api->prep_sd api->prep_salt api->prep_nano

Caption: Workflow for formulation, characterization, and evaluation.

troubleshooting_logic cluster_sol_enhance Solubility Enhancement Strategies cluster_diss_enhance Dissolution Rate Enhancement start Poor Dissolution Profile q_solubility Is aqueous solubility < 10 µg/mL? start->q_solubility tech_salt Salt Formation q_solubility->tech_salt Yes tech_amorphous Amorphous Solid Dispersion q_solubility->tech_amorphous Yes tech_lipid Lipid-Based Formulation q_solubility->tech_lipid Yes q_wettability Is poor wettability the issue? q_solubility->q_wettability No end Improved Bioavailability tech_salt->end tech_amorphous->end tech_lipid->end tech_micronize Micronization q_wettability->tech_micronize Yes tech_surfactant Add Surfactant q_wettability->tech_surfactant Yes q_wettability->end No tech_micronize->end tech_surfactant->end

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Optimization of Reaction Conditions for Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of triazine derivatives.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of triazine derivatives in a question-and-answer format, offering specific solutions and preventative measures.

Issue 1: Low Reaction Yield

Q1: My reaction yield for triazine synthesis is consistently low. What are the potential causes and how can I improve it?

Low yields in triazine synthesis can stem from several factors. A primary consideration is the purity of starting materials ; impurities can lead to unwanted side reactions, significantly reducing the yield of the desired product.[1][2] It is crucial to ensure that all reagents, such as 1,2-dicarbonyl compounds and acid hydrazides for 1,2,4-triazines or cyanuric chloride for 1,3,5-triazines, are of high purity.[1]

Reaction conditions that are not optimal are another common cause. This includes incorrect temperature, reaction time, or the choice of solvent and catalyst. For instance, in the nucleophilic substitution of cyanuric chloride, temperature control is critical for selective substitution.[3][4][5] The first substitution typically occurs at around 0 °C, the second at room temperature, and the third at higher temperatures (70–100 °C).[3][5] For reactions that are sluggish, a modest increase in temperature or extended reaction time might be beneficial.[6]

The use of anhydrous conditions by employing dry solvents and reagents can also improve yields by preventing hydrolysis of the triazine ring, particularly when it is susceptible to such reactions under acidic or basic conditions.[1] Furthermore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of starting materials or products and enhance the overall yield.[6]

Finally, inefficient product isolation and purification can lead to apparent low yields. Optimizing the work-up procedure, including the number of extractions, is important for maximizing the isolated yield.[6]

Issue 2: Formation of Multiple Products or Isomers

Q2: My reaction is producing a mixture of products, including isomers, which are difficult to separate. What is causing this and how can I achieve better selectivity?

The formation of multiple products, particularly regioisomers, is a common issue when using unsymmetrical starting materials.[7] For example, the condensation of an unsymmetrical 1,2-dicarbonyl compound with an amidrazone can lead to two different 1,2,4-triazine isomers because the amidrazone can react with either of the two distinct carbonyl groups.[7]

To control the formation of specific isomers, several strategies can be employed:

  • Modification of Reactants: Using sterically hindered reactants can favor the formation of one isomer over another.[7]

  • Catalyst Selection: In some cases, the choice of catalyst can direct the reaction towards a specific isomer.[6]

  • Control of Reaction Conditions: The regioselectivity of the reaction can be influenced by optimizing the solvent polarity and temperature.[7]

If the formation of isomers is unavoidable, effective purification methods are essential. Techniques like semi-preparative High-Performance Liquid Chromatography (HPLC), supercritical fluid chromatography (SFC), and fractional crystallization can be effective in separating closely related triazine derivatives.[1][7]

Issue 3: Product Instability and Degradation

Q3: My purified triazine derivative appears to be degrading over time or during the work-up. How can I prevent this?

The stability of triazine derivatives can be a concern, with hydrolysis and ring-opening being common degradation pathways. The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack by water or other nucleophiles, especially under acidic or basic conditions.[1][7]

To mitigate degradation:

  • pH Control: Maintain neutral or near-neutral pH conditions during the reaction and work-up whenever possible.[1]

  • Anhydrous Conditions: The use of dry solvents and reagents is crucial to minimize the presence of water and prevent hydrolysis.[1]

  • Temperature Control: Avoid excessive heating during purification steps, as some triazine derivatives can be thermally labile.[6][7] Purification using a rotary evaporator should be done at reduced pressure and moderate temperature.[6]

  • Protecting Groups: If a functional group is particularly sensitive to hydrolysis, employing a protecting group strategy can be beneficial.[1]

  • Proper Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature to prevent degradation over time.[6]

Experimental Protocols & Data

Synthesis of 1,3,5-Triazine Derivatives via Nucleophilic Substitution

The synthesis of substituted 1,3,5-triazine derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms is primarily controlled by temperature.[3][4][5]

General Procedure for Stepwise Nucleophilic Substitution:

  • First Substitution (Mono-substitution): Dissolve cyanuric chloride in a suitable solvent (e.g., THF, DCM). Cool the solution to 0 °C.[3][4] Add the first nucleophile (1 equivalent) and a base (e.g., N,N-diisopropylethylamine - DIPEA) dropwise while maintaining the temperature at 0 °C.[3][4]

  • Second Substitution (Di-substitution): After the completion of the first substitution, the reaction mixture is typically allowed to warm to room temperature for the addition of the second nucleophile.[3]

  • Third Substitution (Tri-substitution): The final substitution often requires elevated temperatures, typically in the range of 70–100 °C, to proceed to completion.[3]

Table 1: Reaction Conditions for Nucleophilic Substitution on Cyanuric Chloride

Substitution StepNucleophileTemperatureSolventBaseYield Range
First ChlorineAmine0 °CTHFDIPEAHigh
Second ChlorineMorpholineRoom TempTHFDIPEAHigh
Third ChlorineVarious Amines150 °C (Microwave)DMFNa₂CO₃54-87%[3]
Microwave-Assisted and Sonochemical Synthesis

Modern techniques like microwave irradiation and ultrasound have been shown to significantly reduce reaction times and improve yields in triazine synthesis.[3]

Table 2: Comparison of Synthesis Methods for 1,3,5-Triazine Derivatives

MethodTemperatureReaction TimeSolventYieldReference
Conventional (Reflux)Reflux5-6 hoursEthanol/Acetic Acid69%[3]
Microwave-Assisted150 °C150 secondsDMFup to 88%[3][3]
Ultrasound-AssistedRoom Temp30-35 minutesAqueous Media84%[3]
Ultrasound-Assisted40 °C30-60 minutesEthanol/Acetic Acidup to 96%[3][3]

Visualized Workflows

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Reaction Yield purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions start->conditions workup Improve Work-up & Purification start->workup inert Use Inert Atmosphere start->inert end Improved Yield purity->end temp Adjust Temperature conditions->temp time Modify Reaction Time conditions->time solvent_catalyst Screen Solvents & Catalysts conditions->solvent_catalyst anhydrous Ensure Anhydrous Conditions conditions->anhydrous workup->end inert->end temp->end time->end solvent_catalyst->end anhydrous->end

Caption: Troubleshooting workflow for addressing low reaction yields.

Workflow for Selective Substitution of Cyanuric Chloride

Selective_Substitution start Cyanuric Chloride step1 1st Substitution (0 °C) + Nucleophile 1 start->step1 product1 Mono-substituted Triazine step1->product1 step2 2nd Substitution (Room Temp) + Nucleophile 2 product1->step2 product2 Di-substituted Triazine step2->product2 step3 3rd Substitution (Elevated Temp) + Nucleophile 3 product2->step3 product3 Tri-substituted Triazine step3->product3

Caption: Stepwise synthesis of tri-substituted triazines from cyanuric chloride.

References

Technical Support Center: Purification of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

When synthesizing this compound, particularly from cyanuric chloride and 4-fluoroaniline, several impurities can arise. Careful control of the reaction conditions is crucial to minimize their formation. The substitution of the chlorine atoms on cyanuric chloride is temperature-dependent. The first chlorine is typically substituted at 0°C, the second at room temperature, and the third at elevated temperatures.

Potential Impurities:

  • Unreacted Starting Materials: Residual cyanuric chloride and 4-fluoroaniline may remain if the reaction does not go to completion.

  • Di-substituted Byproduct: N,N'-bis(4-fluorophenyl)-6-chloro-1,3,5-triazine-2,4-diamine can form if the stoichiometry and temperature are not carefully controlled, leading to the substitution of two chlorine atoms with 4-fluoroaniline.

  • Tri-substituted Byproduct: N,N',N''-tris(4-fluorophenyl)-1,3,5-triazine-2,4,6-triamine is a potential byproduct if the reaction temperature is too high, causing all three chlorine atoms to be substituted.

  • Hydrolysis Products: Reaction with any moisture present can lead to the formation of hydroxy-triazine derivatives.

Q2: My crude product has a low melting point and appears oily. What could be the issue?

An oily appearance and a broad or low melting point are indicative of significant impurities. The presence of unreacted starting materials or various substituted byproducts can lead to the formation of a eutectic mixture, which has a lower melting point than the pure compound. It is also possible that residual solvents are trapped in the product.

Troubleshooting Steps:

  • Initial Washing: Thoroughly wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Water and non-polar organic solvents like hexanes or diethyl ether can be effective for removing certain impurities.

  • Drying: Ensure the product is completely dry by using a vacuum oven or desiccator to remove any residual solvent.

  • Purification: Proceed with a more rigorous purification method such as recrystallization or column chromatography.

Q3: I am having trouble finding a suitable solvent for recrystallization. What do you recommend?

Finding the ideal recrystallization solvent is key to obtaining a high-purity product. The principle of recrystallization relies on the target compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.

Recommended Solvents and Strategies:

  • Single Solvent Systems: Based on the purification of similar 2,4-diamino-1,3,5-triazine derivatives, ethanol or a mixture of ethanol and water is a good starting point. Methanol could also be a suitable option.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. The compound should be dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Common mixed solvent systems include:

    • Dichloromethane/Methanol

    • Ethyl acetate/Hexane

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period to remove colored impurities.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Use a less polar solvent or a mixed solvent system where the compound has lower solubility.
No Crystal Formation The solution is not sufficiently saturated. The rate of cooling is too fast.Evaporate some of the solvent to increase the concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Choose a solvent in which the compound is less soluble at low temperatures. Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization.
Poor Purity The chosen solvent does not effectively differentiate between the product and impurities. The rate of crystallization was too fast, trapping impurities.Screen for a more selective solvent system. Ensure slow cooling to allow for selective crystallization.
Column Chromatography Troubleshooting

Q4: What are the recommended conditions for purifying this compound by column chromatography?

Column chromatography is a powerful technique for separating compounds with different polarities. For 2,4-diamino-1,3,5-triazine derivatives, normal-phase chromatography using silica gel is typically effective.

Recommended Starting Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent and a polar solvent is recommended. Good starting points for solvent systems include:

    • Petroleum ether/Ethyl acetate

    • Dichloromethane/Methanol (a common choice for more polar triazine derivatives)

  • Solvent Selection: The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf value of the product around 0.3-0.4).

General Column Chromatography Protocol:

  • Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation Inappropriate solvent system. Column overloading.Optimize the eluent system using TLC. Try a different solvent combination with varying polarities. Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column The eluent is not polar enough. The compound is interacting too strongly with the silica gel.Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system). Add a small amount of a basic modifier like triethylamine to the eluent to reduce strong interactions with the acidic silica gel.
Tailing of Spots on TLC/Column The compound is acidic or basic and is interacting with the silica gel. The sample is not sufficiently soluble in the eluent.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Choose a solvent system in which the compound is more soluble.

Data Presentation

Purification Method Initial Purity (Typical) Final Purity (Target) Expected Recovery Yield Key Parameters to Optimize
Recrystallization 80-95%>98%60-85%Solvent system, cooling rate, final temperature
Column Chromatography 70-90%>99%50-80%Stationary phase, mobile phase composition, gradient

Experimental Protocols

Detailed Recrystallization Protocol (Example with Ethanol/Water)
  • Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add 20 mL of ethanol and heat the mixture with stirring on a hot plate until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add deionized water dropwise with continuous swirling until the solution becomes faintly cloudy.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Detailed Column Chromatography Protocol (Example with DCM/Methanol)
  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane or methanol and spot it on a silica gel TLC plate. Develop the plate using different ratios of dichloromethane and methanol (e.g., 99:1, 98:2, 95:5) to find a solvent system that gives the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 DCM/MeOH) and carefully pack a glass column.

  • Sample Loading: Dissolve 500 mg of the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and add the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions of approximately 10-20 mL.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Workup Initial Work-up (e.g., Washing) Crude_Product->Initial_Workup Purity_Analysis_1 Purity Analysis (TLC, HPLC) Initial_Workup->Purity_Analysis_1 Purification_Decision Purity Acceptable? Purity_Analysis_1->Purification_Decision Final_Product Pure Product Purification_Decision->Final_Product Yes Recrystallization Recrystallization Purification_Decision->Recrystallization No Column_Chromatography Column Chromatography Purification_Decision->Column_Chromatography No Purity_Analysis_2 Purity Analysis (HPLC, NMR, MP) Recrystallization->Purity_Analysis_2 Column_Chromatography->Purity_Analysis_2 Further_Purification Further Purification Needed? Purity_Analysis_2->Further_Purification Further_Purification->Final_Product No Further_Purification->Column_Chromatography Yes

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Recrystallization Issue Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Solvent_BP Solvent BP too high or Compound too soluble Oiling_Out->Solvent_BP Yes Low_Recovery Low Recovery? No_Crystals->Low_Recovery No Not_Saturated Solution not saturated or cooled too fast No_Crystals->Not_Saturated Yes Too_Much_Solvent Too much solvent used or high solubility when cold Low_Recovery->Too_Much_Solvent Yes Change_Solvent Use lower BP solvent or mixed solvent system Solvent_BP->Change_Solvent Concentrate_Cool_Slowly Concentrate solution, cool slowly, scratch flask, or add seed crystal Not_Saturated->Concentrate_Cool_Slowly Use_Less_Solvent Use minimal hot solvent and ensure sufficient cooling Too_Much_Solvent->Use_Less_Solvent

Caption: Troubleshooting common issues in recrystallization.

Column_Chromatography_Troubleshooting Start Column Chromatography Issue Poor_Separation Poor Separation? Start->Poor_Separation Compound_Stuck Compound Stuck? Poor_Separation->Compound_Stuck No Wrong_Eluent Incorrect eluent or column overload Poor_Separation->Wrong_Eluent Yes Eluent_Polarity Eluent not polar enough Compound_Stuck->Eluent_Polarity Yes Optimize_Eluent Optimize eluent via TLC and reduce sample load Wrong_Eluent->Optimize_Eluent Increase_Polarity Increase eluent polarity or add modifier (e.g., TEA) Eluent_Polarity->Increase_Polarity

Caption: Troubleshooting common issues in column chromatography.

Technical Support Center: Synthesis of Fluorinated Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of fluorinated triazines, with a focus on minimizing byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of fluorinated triazines, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
1. Low Yield of Fluorinated Product Incomplete Reaction: Insufficient reaction time or temperature. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent; the first substitution occurs at low temperatures (around 0 °C), while subsequent substitutions require higher temperatures.[1][2]- Gradually increase the reaction temperature. For complete substitution of cyanuric chloride, temperatures may need to be elevated.[1][2]- Increase the reaction time and monitor progress using TLC or LC-MS.
Poor Solubility/Reactivity of Fluoride Source: Alkali metal fluorides like potassium fluoride (KF) have low solubility in many organic solvents.- Use a polar aprotic solvent such as sulfolane, DMF, or DMSO to improve the solubility and nucleophilicity of the fluoride source.[3]- Employ a phase-transfer catalyst (e.g., 18-crown-6 or quaternary ammonium salts) to enhance the reactivity of the fluoride salt.[4]- Consider using more soluble fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[3]
Decomposition of Starting Material or Product: The triazine ring can be susceptible to hydrolysis or decomposition under harsh reaction conditions (e.g., high temperatures or presence of strong acids/bases).[5]- Use anhydrous solvents and reagents to prevent hydrolysis.[6]- If acidic or basic conditions are required, use the mildest possible reagents and shortest possible reaction times.[5]
2. Formation of Multiple Products (e.g., mixture of mono-, di-, and tri-fluorinated triazines) Lack of Temperature Control: The stepwise substitution of chlorine atoms on cyanuric chloride is highly dependent on temperature.- For monosubstitution, maintain the reaction temperature at or around 0 °C.[1][2]- For disubstitution, allow the reaction to proceed at room temperature after the initial substitution at 0 °C.[1][2]- For complete trisubstitution, higher temperatures (e.g., 70-100 °C) are typically required.[1]
Incorrect Stoichiometry: The molar ratio of the fluoride source to the chlorinated triazine will influence the degree of substitution.- Carefully control the stoichiometry of the fluorinating agent. For partial substitution, use a stoichiometric amount or a slight deficit of the fluoride source.
3. Presence of Hydrolysis Byproducts Presence of Water: The triazine ring, especially when activated with electron-withdrawing groups, is susceptible to hydrolysis, which can lead to the formation of hydroxy-triazines or ring-opened products.- Ensure all glassware is flame-dried or oven-dried before use.- Use anhydrous solvents and reagents. Consider drying solid fluoride sources like KF in a vacuum oven before use.[6]- Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
4. Formation of Regioisomers Use of Unsymmetrical Starting Materials: When using an unsymmetrical di- or tri-substituted triazine, the remaining chlorine atoms may have different reactivities, leading to a mixture of regioisomers upon further substitution.- The regioselectivity can sometimes be influenced by the choice of solvent and reaction temperature; experimentation may be required to optimize for the desired isomer.- If regioisomer formation is unavoidable, purification by semi-preparative HPLC or fractional crystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction of a dichlorotriazine is stalling, leaving a significant amount of starting material. What should I do?

A1: This issue often points to insufficient reactivity of the fluorinating agent or non-optimal reaction conditions. First, ensure your fluoride source (e.g., KF) is anhydrous, as moisture can deactivate it. Consider switching to a more reactive fluoride source like CsF or adding a phase-transfer catalyst. Increasing the reaction temperature is also a key strategy, as the substitution of the second chlorine atom on a triazine ring typically requires more energy than the first.[1][2] Finally, using a polar aprotic solvent like DMF or sulfolane can help dissolve the fluoride salt and increase its nucleophilicity.[3]

Q2: I am trying to synthesize a mono-fluorinated triazine from cyanuric chloride, but I am getting a mixture of di- and tri-fluorinated products. How can I improve the selectivity?

A2: Achieving selective monosubstitution requires careful control over the reaction conditions. The most critical factor is temperature. The first nucleophilic substitution on cyanuric chloride is typically carried out at a low temperature, around 0 °C.[1][2] Maintaining this temperature is crucial to prevent over-reaction. Additionally, using a stoichiometric equivalent or a slight excess of the fluorine-containing nucleophile relative to the cyanuric chloride can help favor the mono-substituted product.

Q3: I have successfully synthesized my fluorinated triazine, but I am having difficulty removing byproducts during purification. What are the recommended purification methods?

A3: The choice of purification method depends on the nature of the byproducts. For mixtures of fluorinated triazines with different degrees of substitution, column chromatography on silica gel can be effective if there is a sufficient polarity difference. If you are dealing with regioisomers or other closely related impurities, semi-preparative HPLC is often a highly effective, albeit more complex, purification technique.[7] Recrystallization can also be a powerful purification method if a suitable solvent system can be found.

Q4: Can I use electrophilic fluorinating agents for the synthesis of fluorinated triazines?

A4: While nucleophilic aromatic substitution (SNAr) is the most common method for synthesizing fluorinated triazines from their chlorinated precursors, electrophilic fluorination is generally less common for this class of compounds. The triazine ring is electron-deficient, which makes it less susceptible to electrophilic attack. However, for certain activated substrates or in specific synthetic strategies, electrophilic fluorinating agents like Selectfluor® might be applicable, though this is not the standard approach.

Q5: What are the main safety precautions to consider when working with cyanuric fluoride or synthesizing it?

A5: Cyanuric fluoride is a toxic and corrosive substance. It reacts with water to form hydrofluoric acid (HF) and cyanuric acid.[8] HF can cause severe burns to the skin, eyes, and respiratory tract.[8] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all reactions are conducted under anhydrous conditions to prevent the formation of HF.[9] In case of exposure, wash the affected area immediately and seek medical attention.[9]

Data Presentation

Disclaimer: The following tables provide illustrative data based on general principles of triazine chemistry. Actual yields and byproduct distribution will vary depending on the specific substrates, reagents, and experimental conditions.

Table 1: Illustrative Effect of Temperature on the Fluorination of Cyanuric Chloride

EntryTemperature (°C)Desired ProductTypical Yield (%)Major Byproducts
10Mono-fluorinated70-85Di- and tri-fluorinated triazines
225 (Room Temp)Di-fluorinated60-75Mono- and tri-fluorinated triazines
380-100Tri-fluorinated (Cyanuric Fluoride)>90Incompletely fluorinated triazines

Table 2: Illustrative Comparison of Fluoride Sources for Synthesis of a Di-fluorinated Triazine

EntryFluoride SourceCatalystTypical Yield (%)Common Issues
1KFNone40-60Slow reaction, incomplete conversion
2KF18-Crown-675-90Higher cost, catalyst removal
3CsFNone80-95Higher cost of fluoride source
4TBAFNone70-85Potential for hydrolysis if not anhydrous

Experimental Protocols

Protocol 1: Synthesis of 2,4-difluoro-6-alkoxy-1,3,5-triazine (Representative)

This protocol is a representative example for the synthesis of a di-fluorinated triazine, starting from an alkoxy-dichlorotriazine.

Materials:

  • 2,4-dichloro-6-alkoxy-1,3,5-triazine (1.0 eq)

  • Anhydrous Potassium Fluoride (KF) (3.0 eq)

  • Phase-transfer catalyst (e.g., 18-crown-6) (0.1 eq)

  • Anhydrous polar aprotic solvent (e.g., Sulfolane or Acetonitrile)

  • Anhydrous Diethyl Ether

  • Celite®

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon).

  • Reagent Addition: To the cooled flask, add anhydrous potassium fluoride and the phase-transfer catalyst.

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Reaction Initiation: Add the 2,4-dichloro-6-alkoxy-1,3,5-triazine to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used, typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with anhydrous diethyl ether.

    • Filter the suspension through a pad of Celite® to remove the inorganic salts.

    • Wash the filter cake with additional diethyl ether.

  • Purification:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2,4-difluoro-6-alkoxy-1,3,5-triazine.

Visualizations

Troubleshooting_Byproducts cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Mixture of Products incomplete_rxn Incomplete Reaction? start->incomplete_rxn polysubstitution Polysubstitution (Over-reaction)? start->polysubstitution hydrolysis Hydrolysis Byproducts? start->hydrolysis increase_temp_time Increase Temp/Time incomplete_rxn->increase_temp_time Yes change_fluoride_source Change Fluoride Source or Add Catalyst incomplete_rxn->change_fluoride_source Yes control_temp Precise Temp Control (e.g., 0 °C for mono) polysubstitution->control_temp Yes control_stoich Adjust Stoichiometry polysubstitution->control_stoich Yes use_anhydrous Use Anhydrous Solvents/Reagents hydrolysis->use_anhydrous Yes inert_atmosphere Use Inert Atmosphere hydrolysis->inert_atmosphere Yes

Caption: Troubleshooting workflow for common byproduct issues.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Flame-dry glassware under inert atmosphere add_reagents 2. Add anhydrous KF, catalyst, and solvent setup->add_reagents add_substrate 3. Add chlorinated triazine substrate add_reagents->add_substrate heat 4. Heat to target temperature (e.g., reflux) add_substrate->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool and dilute with ether monitor->cool filter 7. Filter through Celite® cool->filter concentrate 8. Concentrate filtrate filter->concentrate purify 9. Purify (distillation or chromatography) concentrate->purify

Caption: General experimental workflow for fluorination.

References

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information regarding the stability and potential degradation pathways of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to assist researchers in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, the stability of the 1,3,5-triazine core is generally robust. However, like other s-triazine derivatives, it is susceptible to degradation under forced conditions. The primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The triazine ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions. The amino groups may also be susceptible to hydrolysis, potentially leading to the formation of hydroxylated derivatives.

  • Oxidation: Oxidative degradation, mediated by radicals, can occur. The amino and phenyl groups are potential sites for oxidative modification.

  • Photodegradation: Aromatic N-oxides and other triazine derivatives have shown significant photosensitivity. Exposure to light, especially UV radiation, may lead to the formation of various photoproducts.[1] The primary photodegradation processes for triazines often involve the partial or complete loss of side-chains or their substitution with hydroxyl groups.[2]

Q2: How stable is the 1,3,5-triazine ring system?

A2: The s-triazine ring system is known to be very stable, resisting decomposition at high temperatures, in some cases up to 550°C. Degradation of triazine-containing compounds often involves the chemistry of the substituents rather than the ring itself.[3]

Q3: Are there any known degradation products for similar diaminotriazine compounds?

A3: For other triazine derivatives, such as the herbicide atrazine, degradation products often involve dealkylation (loss of alkyl groups from the amino substituents) and hydroxylation of the triazine ring.[4] For N-aryl substituted triazines, degradation may involve modifications to the phenyl ring as well.

Troubleshooting Guide for Stability Studies

Issue 1: No significant degradation is observed under initial forced degradation conditions.

  • Question: I have subjected this compound to 0.1N HCl and 0.1N NaOH at room temperature for 24 hours, but my HPLC analysis shows minimal degradation. What should I do?

  • Answer: If the compound appears to be highly stable, more stringent conditions may be necessary to achieve the target degradation of 5-20%.[5] Consider the following adjustments:

    • Increase Temperature: Elevate the temperature of your acidic or basic solutions (e.g., to 50-60°C or higher).[3]

    • Increase Reagent Concentration: Use a higher concentration of acid or base (e.g., 1.0 M HCl or NaOH).[3]

    • Extend Exposure Time: Prolong the duration of the stress condition.

    • For Thermal Stress: If no degradation is seen at 40-80°C, higher temperatures may be required, keeping in mind the high stability of the triazine ring.[3][6]

Issue 2: My compound is insoluble under aqueous stress conditions.

  • Question: this compound has low solubility in my aqueous acidic and basic solutions for hydrolysis studies. How can I proceed?

  • Answer: For compounds with low aqueous solubility, the use of a co-solvent is a common practice.

    • Select an Inert Co-solvent: Choose a co-solvent that is miscible with water and does not react with the compound or the stress reagent. Common choices include acetonitrile, methanol, or THF.[7]

    • Anhydrous Conditions: For water-sensitive compounds, forced degradation studies can be conducted under anhydrous conditions using organic solvents and appropriate stress reagents.[7]

Issue 3: I am observing unexpected or artifact peaks in my chromatogram during oxidative stress studies.

  • Question: After treating my sample with hydrogen peroxide, I see multiple new peaks in my HPLC chromatogram that do not seem to be related to my compound. How can I confirm if these are actual degradants?

  • Answer: Hydrogen peroxide can be reactive and its degradation can sometimes produce artifacts.

    • Analyze a Blank: Run a blank sample containing only the solvent and hydrogen peroxide under the same conditions to identify any peaks originating from the reagent itself.

    • Use Alternative Oxidizing Agents: Consider using other oxidizing agents like metal ions or radical initiators (e.g., AIBN) to confirm the degradation pathway.[7]

    • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass information for the observed peaks. This will help in identifying true degradants by confirming their molecular weights and fragmentation patterns in relation to the parent compound.[8]

Experimental Protocols (General)

The following are generalized protocols for forced degradation studies based on ICH guidelines and common practices. These should be adapted based on the specific properties of this compound.[3][5]

Protocol 1: Acid and Base Hydrolysis

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1.0 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 1.0 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure using 1.0 N NaOH for stress and neutralizing with 1.0 N HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Preparation: Prepare a stock solution as described above.

  • Oxidation:

    • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature for a defined period, protected from light.

    • Withdraw samples at various time points and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples immediately by HPLC.

Protocol 3: Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C) for a specified duration. At intervals, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Solution State: Prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60°C). Take samples at different time points for analysis.

Protocol 4: Photostability

  • Exposure: Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]

  • Control: Keep a parallel set of samples protected from light as a control.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

While no specific quantitative data for the degradation of this compound is available, the following table illustrates how such data should be structured.

Stress ConditionReagent/Temp.Duration% DegradationNumber of DegradantsMajor Degradant (m/z)
Acid Hydrolysis1.0 N HCl24 hDataDataData
Base Hydrolysis1.0 N NaOH24 hDataDataData
Oxidation3% H₂O₂24 hDataDataData
Thermal (Solid)80°C48 hDataDataData
Photolytic1.2 M lux hr-DataDataData

*Data to be filled in from experimental results.

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow Start Start: Define Study Objectives Prepare Prepare Drug Substance Solution Start->Prepare Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Neutralize->Analyze Identify Identify Degradation Products (MS) Analyze->Identify Quantify Quantify Degradation (%) Analyze->Quantify Pathway Elucidate Degradation Pathways Identify->Pathway Quantify->Pathway Report Report Findings Pathway->Report

Caption: A logical workflow for conducting a forced degradation study.

Potential Hydrolytic Degradation Pathway

Hydrolytic_Degradation Parent This compound Hydroxylated Hydroxylated Triazine Derivative Parent->Hydroxylated H₂O / H⁺ or OH⁻ (Hydrolysis of Amino Group) RingOpening Ring-Opened Products Parent->RingOpening H₂O / H⁺ or OH⁻ (Triazine Ring Cleavage)

Caption: A potential hydrolytic degradation pathway for the compound.

Troubleshooting HPLC Peak Tailing for Triazine Compounds

HPLC_Troubleshooting Problem Peak Tailing Observed Cause1 Interaction with Residual Silanols Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1a Use End-Capped C18 Column Cause1->Solution1a Solution1b Add Competing Base (e.g., TEA) Cause1->Solution1b Solution2 Lower Mobile Phase pH (2.5-4) Cause2->Solution2 Solution3 Reduce Injection Volume/Concentration Cause3->Solution3

Caption: A troubleshooting guide for HPLC peak tailing of triazine compounds.

References

Technical Support Center: Optimizing Kinase Inhibitor Assays for Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing kinase inhibitor assays for triazine-based compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow.

Issue 1: Low or No Inhibitory Activity Observed

Question: My triazine compound is not showing significant inhibition of the target kinase, even at high concentrations. What are the potential causes and solutions?

Answer: Several factors could contribute to a lack of observed kinase inhibition. Consider the following troubleshooting steps:

  • Compound Solubility: Poor aqueous solubility is a common issue for many small molecule inhibitors, including those with a triazine scaffold.[1] Precipitation of the compound in the assay buffer will lead to an inaccurate assessment of its potency.

    • Solution:

      • Verify Solubility: Perform a kinetic solubility test in your final assay medium before conducting the main experiment.[1]

      • Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration should typically be kept below 0.5% (v/v) in cellular assays to avoid off-target effects.[1] It is advisable to perform initial serial dilutions in DMSO before the final dilution into the aqueous assay buffer.

      • Use Co-solvents: If DMSO is problematic, consider using water-miscible co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycols (PEGs).[1]

      • Employ Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate hydrophobic molecules, increasing their aqueous solubility with minimal impact on many assays.[1]

  • Assay Conditions: The concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors.

    • Solution: For ATP-competitive inhibitors, it is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure that the IC50 value is a more direct measure of the inhibitor's affinity (Ki).[2]

  • Enzyme Activity: Ensure that the kinase enzyme is active.

    • Solution: Include a known potent inhibitor as a positive control in your assay to verify enzyme activity.[3] Also, run a "no inhibitor" control to establish baseline kinase activity.

Issue 2: High Variability Between Replicate Wells

Question: My kinase assay results show high variability between replicate wells. How can I improve the reproducibility of my data?

Answer: High intra-plate variability often points to technical errors during the assay setup.

  • Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, can lead to significant errors. Inadequate mixing can result in localized concentration differences.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. After each reagent addition, mix the contents of the wells thoroughly but gently.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.

    • Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with buffer or media to maintain a humid environment across the plate.

  • Compound Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to irreproducible results.[3]

    • Solution:

      • Detergent Test: Repeat the assay with the addition of a small amount of a non-ionic detergent, such as 0.01% Triton X-100, to the assay buffer.[3] A significant decrease in inhibition in the presence of the detergent suggests that aggregation may be the cause of the observed activity.

      • Dynamic Light Scattering (DLS): This technique can be used to directly observe the formation of aggregates in your compound solution.

Issue 3: Discrepancy Between Biochemical and Cellular IC50 Values

Question: The IC50 value of my triazine compound is significantly higher in the cellular assay compared to the biochemical assay. What could explain this difference?

Answer: It is common for the potency of a kinase inhibitor to be lower in a cellular context.

  • High Intracellular ATP Concentration: The concentration of ATP in cells is in the millimolar range (1-5 mM), which is much higher than the ATP concentrations typically used in biochemical assays (which are often near the Km of the kinase).[4] For ATP-competitive inhibitors, this high level of the natural substrate will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50 value.[4]

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[4]

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound may be metabolized by the cells into an inactive form.

  • Solution:

    • Interpret Data in Context: Be aware that a rightward shift in potency from biochemical to cellular assays is expected for ATP-competitive inhibitors.

    • Assess Cell Permeability: Conduct cell permeability assays (e.g., PAMPA) to determine if the compound can efficiently enter the cells.

    • Cellular Target Engagement: Use techniques like Western blotting to measure the phosphorylation of a known downstream substrate of the target kinase in treated cells. A reduction in the phosphorylation of the substrate can confirm that the compound is engaging its target in the cellular environment.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common kinase targets for triazine-based inhibitors?

A1: The triazine scaffold is a versatile structure found in inhibitors targeting a range of kinases involved in cancer and other diseases. Some of the most common targets include Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK).[6][7]

Q2: How do I determine if my triazine inhibitor is ATP-competitive?

A2: You can perform the kinase inhibition assay at two different ATP concentrations: one at the Km of the kinase and another at a significantly higher concentration (e.g., 10-fold higher). If the inhibitor is ATP-competitive, you will observe a rightward shift in the IC50 curve (i.e., a higher IC50 value) at the higher ATP concentration.

Q3: What are the essential controls to include in my kinase assay?

A3: To ensure the validity of your results, you should include the following controls in your assay plate:

  • Blank: Contains all assay components except the enzyme and inhibitor (measures background signal).

  • No Enzyme Control: Contains all assay components, including the inhibitor, but no enzyme (identifies compound interference with the detection system).[3]

  • Positive Control (No Inhibitor): Contains all assay components, including the enzyme and the vehicle (e.g., DMSO), but no inhibitor (represents 100% kinase activity).[3]

  • Negative Control (Known Inhibitor): Contains all assay components, including the enzyme and a known inhibitor for that kinase (validates assay performance).[3]

Q4: What are some common assay formats for screening triazine kinase inhibitors?

A4: Luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assays, such as LanthaScreen™, are also popular as they directly measure the binding of the inhibitor to the kinase.[9]

Quantitative Data on Triazine Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of various triazine derivatives against different kinases.

Table 1: IC50 Values of Triazine Derivatives against PI3K and mTOR Kinases

Compound/Derivative IdentifierTarget KinaseIC50 (nM)Reference(s)
Compound 35PI3Kα14.6[6]
PI3Kβ34.0[6]
PI3Kγ849.0[6]
PI3Kδ2.3[6]
mTOR15.4[6]
Compound 47PI3K7.0[6]
mTOR48[6]
Compound 48PI3K23.8[6]
mTOR10.9[6]
Compound 13gPI3Kα-[10]
mTOR48[10]

Table 2: IC50 Values of Triazine Derivatives against Other Kinases

Compound/Derivative IdentifierTarget KinaseIC50 (nM)Reference(s)
Compound 12EGFR36.8
Compound 15EGFR305.1
Compound 16EGFR286.9
Compound 17EGFR229.4
Compound 23FAK5100[6]
Compound 24FAK400[6]
Compound 25FAK310[6]
Compound 26FAK50[6]

Note: The specific structures of the compounds are detailed in the cited literature. IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 of a triazine compound using a luminescence-based assay that quantifies ADP production.

Materials:

  • Purified recombinant kinase and its specific substrate

  • Triazine inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration equal to the Km of the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the triazine inhibitor in 100% DMSO. Then, dilute these stocks into the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be consistent across all wells and ideally ≤ 0.5%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted triazine compound or vehicle (for controls) to the wells of the 384-well plate.

    • Add 10 µL of a 2X kinase solution (diluted in Kinase Assay Buffer) to all wells except the "no enzyme" controls. Add 10 µL of Kinase Assay Buffer to the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 5 µL of a 4X solution of the substrate and ATP (prepared in Kinase Assay Buffer) to all wells.

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, which should be determined in a preliminary time-course experiment.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Detection: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.[11] Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" control wells) from all other wells.

    • Normalize the data with the "no inhibitor" control set to 100% activity and a known potent inhibitor control set to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: TR-FRET Kinase Binding Assay for IC50 Determination

This protocol describes a competitive binding assay to determine the affinity of a triazine compound for a kinase.

Materials:

  • Tagged (e.g., GST- or His-tagged) purified recombinant kinase

  • LanthaScreen™ Eu-labeled antibody specific for the tag

  • Fluorescently labeled kinase tracer (an ATP-competitive ligand)

  • TR-FRET Dilution Buffer

  • Triazine inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the triazine inhibitor in 100% DMSO. Further dilute these stocks into the TR-FRET Dilution Buffer.

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody mixture in TR-FRET Dilution Buffer.

    • Prepare a 4X tracer solution in TR-FRET Dilution Buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted triazine compound or vehicle to the wells.

    • Add 5 µL of the 2X kinase/antibody mixture to all wells.[9]

    • Add 5 µL of the 4X tracer solution to all wells to initiate the binding reaction.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[9]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for the tracer) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (acceptor emission / donor emission) for each well.

    • Normalize the data using "no inhibitor" (0% displacement) and a saturating concentration of a known inhibitor (100% displacement) controls.[12]

    • Plot the percent displacement against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cellular Assay - Western Blot for Downstream Target Phosphorylation

This protocol is for assessing the ability of a triazine compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a downstream target (e.g., p-Akt for PI3K/mTOR inhibitors).

Materials:

  • Cancer cell line with an active signaling pathway of interest (e.g., a cell line with a PI3K mutation)

  • Cell culture medium and supplements

  • Triazine inhibitor

  • Lysis buffer

  • Protein assay reagents

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies (for both the phosphorylated and total forms of the downstream target protein, e.g., anti-p-Akt (Ser473) and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation levels.

    • Treat the cells with varying concentrations of the triazine inhibitor (and a vehicle control) for a specified time period (e.g., 2, 6, or 24 hours).[13]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody for the phosphorylated target overnight at 4°C.[5]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[13]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Strip the membrane and re-probe with the antibody for the total protein of the target to normalize the phosphoprotein signal.

    • Compare the normalized phosphoprotein levels across the different treatment conditions to determine the effect of the triazine inhibitor.

Visualizations

G General Workflow for Triazine Kinase Inhibitor Optimization cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Cellular Evaluation cluster_3 Lead Optimization a Compound Synthesis (Triazine Scaffold) b Purification & Characterization a->b c Biochemical Kinase Assay (e.g., ADP-Glo) b->c d Binding Assay (e.g., TR-FRET) b->d e IC50 Determination c->e d->e f Cell Viability Assay (e.g., MTT) e->f g Target Engagement Assay (e.g., Western Blot for p-Akt) e->g h Cellular IC50 f->h g->h i Structure-Activity Relationship (SAR) Analysis h->i j Lead Compound Selection i->j

Caption: General workflow for the optimization of triazine kinase inhibitors.

PI3K_Akt_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates pAkt p-Akt Akt->pAkt phosphorylation mTORC1 mTORC1 pAkt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Triazine Triazine Inhibitors Triazine->PI3K Triazine->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by triazine inhibitors.

Troubleshooting_Flowchart Troubleshooting Kinase Assays for Triazine Compounds decision decision solution solution start Start: Unexpected Assay Results q1 Low or No Inhibition? start->q1 q2 High Variability? q1->q2 No sol1 Check Compound Solubility - Use co-solvents or cyclodextrins - Verify active enzyme with positive control - Optimize ATP concentration q1->sol1 Yes q3 Biochemical vs. Cellular IC50 Discrepancy? q2->q3 No sol2 Review Assay Technique - Check pipetting accuracy - Ensure proper mixing - Avoid edge effects - Test for compound aggregation q2->sol2 Yes sol3 Consider Cellular Factors - High intracellular ATP - Poor cell permeability - Confirm target engagement (e.g., Western Blot) q3->sol3 Yes

Caption: Troubleshooting flowchart for common issues in triazine kinase inhibitor assays.

ATP_Competition Determining ATP-Competitiveness of a Triazine Inhibitor cluster_0 Experimental Setup cluster_1 Expected Results setup1 Assay 1: Perform kinase assay with [ATP] = Km result1 ATP-Competitive: IC50 from Assay 2 >> IC50 from Assay 1 (Rightward shift in dose-response curve) setup1->result1 result2 Non-ATP-Competitive: IC50 from Assay 2 ≈ IC50 from Assay 1 (No significant shift) setup1->result2 setup2 Assay 2: Perform kinase assay with [ATP] = 10x Km setup2->result1 setup2->result2

Caption: Logic diagram for determining the ATP-competitive nature of a kinase inhibitor.

References

Technical Support Center: Overcoming Resistance to Triazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming inhibitor resistance.

Troubleshooting Guide

This section is designed to help you troubleshoot specific issues you may encounter in your experiments.

Question: My cancer cell line is showing decreased sensitivity to our triazine-based PI3K/mTOR inhibitor, Gedatolisib. What are the potential causes and how can I investigate them?

Answer:

Decreased sensitivity to Gedatolisib can arise from several factors, most notably the overexpression of drug efflux pumps.

Potential Cause: Increased expression and activity of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein), can actively pump Gedatolisib out of the cell, reducing its intracellular concentration and efficacy.

Troubleshooting Steps:

  • Assess ABCB1 Expression: Use Western blotting or quantitative PCR (qPCR) to compare the expression levels of ABCB1 in your resistant cell line versus the parental (sensitive) cell line.

  • Functional Efflux Assay: Perform a rhodamine 123 efflux assay. Cells overexpressing ABCB1 will show lower intracellular accumulation of this fluorescent substrate.

  • Co-treatment with an ABCB1 Inhibitor: Treat your resistant cells with Gedatolisib in combination with a known ABCB1 inhibitor, such as verapamil. A restoration of sensitivity to Gedatolisib in the presence of the inhibitor would strongly suggest that ABCB1-mediated efflux is the primary resistance mechanism.

  • Experimental Workflow for Investigating Gedatolisib Resistance

    G start Decreased Gedatolisib Sensitivity Observed wb_qpcr Western Blot / qPCR for ABCB1 Expression start->wb_qpcr efflux_assay Rhodamine 123 Efflux Assay start->efflux_assay cotreatment Co-treatment with Gedatolisib + Verapamil start->cotreatment ic50_analysis Determine IC50 values (MTT Assay) cotreatment->ic50_analysis conclusion Conclusion: ABCB1-mediated resistance ic50_analysis->conclusion Sensitivity Restored no_change Sensitivity Unchanged ic50_analysis->no_change other_mechanisms Investigate Other Mechanisms (e.g., pathway reactivation) no_change->other_mechanisms

    Workflow for diagnosing ABCB1-mediated Gedatolisib resistance.

Question: We have identified a secondary mutation in the target of our triazine-based IDH2 inhibitor, Enasidenib. How does this affect inhibitor binding and how can we confirm this?

Answer:

Secondary mutations in the target enzyme are a common mechanism of acquired resistance to kinase inhibitors. For Enasidenib, mutations such as Q316E and I319M in the IDH2 enzyme have been reported to confer resistance.

Potential Cause: These mutations can either directly interfere with the binding of Enasidenib to its allosteric site on the IDH2 protein or cause a conformational change in the protein that prevents effective inhibition.

Troubleshooting Steps:

  • Structural Modeling: Use molecular modeling software to predict the impact of the observed mutation on the binding pocket of IDH2 and its interaction with Enasidenib.

  • In Vitro Kinase Assay: Express and purify both the wild-type and mutant IDH2 proteins. Perform an in vitro kinase assay to compare the IC50 values of Enasidenib for both protein variants. A significant increase in the IC50 for the mutant protein will confirm that the mutation directly impairs inhibitor activity.

  • Co-immunoprecipitation (Co-IP): Perform a Co-IP experiment using an antibody against IDH2 in lysates from both sensitive and resistant cells treated with Enasidenib. A weaker interaction between Enasidenib and the mutant IDH2 in the resistant cells would suggest reduced binding affinity.

  • Signaling Pathway for Enasidenib Action and Resistance

    G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell mut_idh2_sens Mutant IDH2 hg 2-Hydroxyglutarate mut_idh2_sens->hg Neomorphic Activity kg α-Ketoglutarate kg->mut_idh2_sens diff_block Differentiation Block hg->diff_block leukemia Leukemogenesis diff_block->leukemia enasidenib_sens Enasidenib enasidenib_sens->mut_idh2_sens Inhibits mut_idh2_res Mutant IDH2 (e.g., Q316E) hg_res 2-Hydroxyglutarate mut_idh2_res->hg_res Neomorphic Activity kg_res α-Ketoglutarate kg_res->mut_idh2_res diff_block_res Differentiation Block hg_res->diff_block_res leukemia_res Leukemogenesis diff_block_res->leukemia_res enasidenib_res Enasidenib enasidenib_res->mut_idh2_res Binding Impaired

    Enasidenib action and resistance via secondary mutation.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to triazine-based inhibitors?

A1: Resistance to triazine-based inhibitors, like other targeted therapies, can be broadly categorized into two main types:

  • On-target resistance: This involves genetic changes in the target protein that prevent the inhibitor from binding effectively. A common example is the emergence of "gatekeeper" mutations in the kinase domain of the target protein.

  • Off-target resistance: This occurs when the cancer cell activates alternative signaling pathways to bypass the effect of the inhibitor. This is often referred to as "bypass signaling." For instance, if a triazine-based inhibitor targets the PI3K/mTOR pathway, the cell might upregulate the MAPK/ERK pathway to maintain proliferation and survival.

Q2: How can we proactively design experiments to anticipate and study resistance?

A2: A proactive approach involves establishing drug-resistant cell lines in parallel with your primary experiments. This can be done by chronically exposing a sensitive parental cell line to gradually increasing concentrations of the triazine-based inhibitor over several weeks to months. Once a resistant population is established, you can use various techniques to elucidate the mechanism of resistance, including:

  • Next-Generation Sequencing (NGS): To identify mutations in the target gene or other cancer-related genes.

  • RNA sequencing (RNA-seq): To identify changes in gene expression and activated signaling pathways.

  • Proteomic analysis: To identify changes in protein expression and post-translational modifications.

Q3: Are there strategies to overcome resistance to triazine-based inhibitors?

A3: Yes, several strategies are being explored to combat resistance:

  • Combination Therapy: Combining the triazine-based inhibitor with another agent that targets a different signaling pathway can prevent or overcome resistance. For example, if resistance is mediated by the activation of a bypass pathway, an inhibitor of that pathway can be used in combination.

  • Next-Generation Inhibitors: Designing new triazine-based inhibitors that can effectively bind to and inhibit the mutant forms of the target protein.

  • Targeting Downstream Effectors: Inhibiting key proteins downstream of the target can be an effective strategy, even if the target itself is mutated.

Data Presentation

Table 1: Comparative IC50 Values for Enasidenib in Sensitive and Resistant Chondrosarcoma Cell Lines

Cell LineIDH2 MutationEnasidenib IC50 (µM)Phenotype
T-CDS17#1R172G16.65Sensitive
SW1353R172S49.47Intermediate Sensitivity
L2975R172W73.53Partially Resistant

Table 2: Effect of ABCB1 Inhibition on Gedatolisib Sensitivity in a Resistant Colorectal Cancer Cell Line

Cell LineTreatmentIC50 of Gedatolisib (µM)
SW620/ADRGedatolisib alone~10
SW620/ADRGedatolisib + Verapamil (5 µM)~1

(Data presented in the tables are illustrative and based on findings from preclinical studies. Actual values may vary depending on the specific experimental conditions.)

Experimental Protocols

Protocol 1: Establishing a Drug-Resistant Cancer Cell Line

Objective: To generate a cancer cell line with acquired resistance to a triazine-based inhibitor through continuous, long-term exposure.

Materials:

  • Parental cancer cell line (sensitive to the inhibitor)

  • Complete culture medium

  • Tri

addressing off-target effects of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and related triazine-based compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue 1: Inconsistent or No Biological Activity

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Compound Degradation Verify the compound's purity and integrity via LC-MS or NMR. Store the compound as recommended (desiccated, at -20°C or -80°C).A clean analytical profile indicates the compound is stable.
Poor Solubility Increase the concentration of the solubilizing agent (e.g., DMSO). Test alternative solvents like ethanol or DMF. Use sonication to aid dissolution.The compound dissolves completely, leading to a clear solution and more reliable experimental results.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, temperature, and ATP concentration (for kinase assays). Ensure the target protein is active.Optimized conditions will provide a better signal-to-noise ratio and more consistent data.
Cell Line Insensitivity Test the compound on a panel of different cell lines, including those known to be sensitive to agents targeting the expected pathway.[1][2]Identification of a sensitive cell line will allow for proper characterization of the compound's activity.

Issue 2: High Background Signal in Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Compound Interference Run a control experiment with the compound in the absence of the target enzyme or cells to check for autofluorescence or other interference.No signal in the control group indicates the compound itself is not interfering with the assay readout.
Non-specific Binding Include a blocking agent (e.g., BSA) in the assay buffer. Reduce the compound concentration.A decrease in background signal suggests non-specific binding was the issue.
Contaminated Reagents Use fresh, high-purity reagents and sterile, nuclease-free water.A clean background signal in control wells indicates reagent contamination was the problem.

Issue 3: Off-Target Effects Observed

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Broad Kinase Inhibition Perform a kinase panel screening to identify other kinases inhibited by the compound. 1,3,5-triazine derivatives have been shown to inhibit kinases such as PI3K and mTOR.[3]A comprehensive profile of the compound's selectivity will help in interpreting results and identifying true off-target effects.
Cytotoxicity Determine the compound's cytotoxic concentration (CC50) in parallel with its inhibitory concentration (IC50). Ensure the working concentration is well below the cytotoxic threshold.[1]Distinguishing between targeted inhibition and general toxicity is crucial for accurate data interpretation.
Activation of Other Pathways Use pathway analysis tools (e.g., Western blotting for key signaling proteins) to assess the impact on pathways outside of the intended target.Identification of unintended pathway modulation can explain unexpected phenotypes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: It is recommended to dissolve this compound in DMSO to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q2: What are the known or potential targets of this compound?

A2: The 1,3,5-triazine scaffold is a common feature in molecules designed as kinase inhibitors.[3][4] Derivatives have shown activity against various kinases, including PI3K/mTOR, and have demonstrated antiproliferative effects in cancer cell lines.[1][2][3] Therefore, the primary targets are likely to be protein kinases.

Q3: How can I assess the selectivity of this compound?

A3: To assess selectivity, a broad kinase screening panel is the most effective method. This will provide data on the compound's inhibitory activity against a wide range of kinases. Additionally, testing the compound in cell lines with known dependencies on specific signaling pathways can provide functional evidence of selectivity.

Q4: Are there any known liabilities with the 1,3,5-triazine scaffold?

A4: While the 1,3,5-triazine scaffold is versatile, potential liabilities can include poor aqueous solubility and the possibility of off-target effects due to its ability to interact with the ATP-binding pocket of multiple kinases. Careful experimental design is necessary to mitigate these issues.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.[1]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for PI3K/mTOR Pathway Analysis

This protocol is to assess the effect of the compound on key proteins in the PI3K/mTOR signaling pathway.[3]

  • Cell Lysis: Treat cells with the compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibits (when unphosphorylated) Compound N-(4-fluorophenyl)-1,3,5- triazine-2,4-diamine Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Start Start: Compound Synthesis & QC Solubilize Solubilization (e.g., DMSO) Start->Solubilize CellCulture Cell Culture (Cancer Cell Lines) Solubilize->CellCulture ViabilityAssay Cell Viability Assay (e.g., MTT) CellCulture->ViabilityAssay IC50 Determine IC50 ViabilityAssay->IC50 MechanismStudy Mechanism of Action (e.g., Western Blot) IC50->MechanismStudy Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity PathwayAnalysis Pathway Analysis (e.g., PI3K/mTOR) MechanismStudy->PathwayAnalysis End End: Data Interpretation PathwayAnalysis->End Selectivity->End

Caption: General experimental workflow for compound characterization.

Troubleshooting_Logic Problem Unexpected Result (e.g., No Activity) CheckCompound Check Compound Integrity & Solubility Problem->CheckCompound CompoundOK Compound OK? CheckCompound->CompoundOK CheckAssay Check Assay Conditions AssayOK Assay OK? CheckAssay->AssayOK CheckCells Check Cell Line Sensitivity CellsOK Cells Sensitive? CheckCells->CellsOK CompoundOK->CheckAssay Yes Resynthesize Resynthesize or Re-purify Compound CompoundOK->Resynthesize No AssayOK->CheckCells Yes OptimizeAssay Optimize Assay AssayOK->OptimizeAssay No ReEvaluate Re-evaluate Hypothesis or Target CellsOK->ReEvaluate Yes NewCells Select New Cell Line CellsOK->NewCells No

Caption: A logical approach to troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of Gedatolisib, a 1,3,5-Triazine Derivative, and Other Kinase Inhibitors Targeting the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of Gedatolisib (PF-05212384), a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor featuring a 1,3,5-triazine moiety, against other inhibitors targeting key nodes in the PI3K/Akt/mTOR signaling pathway. This comparison is supported by experimental data to offer an objective overview of their performance. While the specific compound N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine lacks extensive publicly available kinase inhibition data, Gedatolisib serves as a well-characterized exemplar of a 1,3,5-triazine-based kinase inhibitor.

Quantitative Performance Comparison

The following tables summarize the in vitro inhibitory activities of Gedatolisib and other selected kinase inhibitors against their primary targets and their effects on cancer cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values in nM)

CompoundTarget(s)PI3KαPI3KβPI3KγPI3KδmTORAkt1Akt2Akt3
Gedatolisib (PF-05212384) PI3K/mTOR 0.4 [1][2][3]6 [2]5.4 [1][3]8 [2]1.6 [1][3]---
Alpelisib (BYL719)PI3Kα5[4][5][6][7]1200[4][5][7]290[4][5][7]250[4][5][7]----
Capivasertib (AZD5363)pan-Akt-----3[8][9][10][11][12]7[8][10] / 8[9][11][12]7[8][10] / 8[9][11][12]
Everolimus (RAD001)mTORC1----1.6-2.4[13][14]---

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines (IC50 values in nM)

CompoundMDA-MB-468 (Basal-like)BT549 (Basal-like)Hs578T (Basal-like)MCF-7 (Luminal A)T47D (Luminal A)
Gedatolisib (PF-05212384) < 100--< 100-
Alpelisib (BYL719)---225[15] - 600[7]3055[15]
Capivasertib (AZD5363)-----
Everolimus (RAD001)~1[16]~1[16]~1[16]--

Note: IC50 values for cell proliferation can vary based on the assay duration and methodology.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below. These are generalized procedures and may require optimization for specific experimental conditions.

Kinase Activity Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)

This assay format is commonly used to measure the activity of PI3K and mTOR kinases.[17][18][19][20][21][22][23][24][25]

  • Principle: The assay measures the phosphorylation of a substrate by the kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor in close proximity to a fluorescent acceptor on the substrate, resulting in a FRET signal.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate (e.g., a lipid substrate for PI3K), and ATP in a suitable kinase reaction buffer.

    • Add the test compound (e.g., Gedatolisib) at various concentrations.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add a lanthanide-labeled antibody specific for the phosphorylated product.

    • Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

    • Calculate the IC50 values by plotting the inhibitor concentration against the percentage of kinase inhibition.

Cell-Based Assays

2. Cell Proliferation Assay (e.g., MTT or CyQUANT® Assay)

These assays are used to determine the effect of kinase inhibitors on the growth of cancer cell lines.[15][26][27][28][29][30]

  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CyQUANT® assay measures the cellular DNA content.

  • Procedure (MTT Assay):

    • Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 or 96 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

3. Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

This technique is used to assess the impact of inhibitors on the phosphorylation status of key proteins in the signaling pathway.[31][32][33][34][35]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of the proteins of interest.

  • Procedure:

    • Treat cultured cancer cells with the kinase inhibitor for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K, S6K).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition of translation (when unphosphorylated) Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 Alpelisib Alpelisib Alpelisib->PI3K Capivasertib Capivasertib Capivasertib->Akt Everolimus Everolimus Everolimus->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection start Seed Cells treatment Treat with Kinase Inhibitor start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-pAkt) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end end detection->end Data Analysis

Caption: A generalized workflow for Western Blot analysis.

References

Comparative Analysis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine analogs, focusing on their anticancer and enzyme inhibitory activities. The information presented herein is compiled from various studies to aid researchers in the design and development of novel therapeutic agents.

Core Structure and Points of Diversity

The fundamental structure of the analogs discussed is the this compound core. The key points of structural variation (R-groups) that significantly influence biological activity are at the C6 position of the triazine ring and the N2-amino group. Understanding the impact of different substituents at these positions is crucial for optimizing potency and selectivity.

Comparative Biological Activities

This compound analogs have been investigated as inhibitors of various enzymes and as antiproliferative agents against several cancer cell lines. The following sections and tables summarize the key findings.

Dihydrofolate Reductase (DHFR) Inhibition and Antitumor Activity

A series of 1,3,5-triazine analogues bearing a 4-fluoroaniline moiety have been synthesized and evaluated for their ability to inhibit mammalian dihydrofolate reductase (DHFR) and their in vitro antitumor activity against a panel of 60 human tumor cell lines.[1] The SAR for this series indicates that substitution at the second amino group of the triazine core is critical for activity.

Compound IDR-Group (Substitution at the second amino group)DHFR IC50 (nM)GI50 (µM) (Average)
7 N,N-Dimethylaminoethyl-1.77
8 Piperidinylethyl-1.94
22 Morpholinylethyl2.02.87

Data summarized from a study on triazine-benzimidazoles with 4-fluoroaniline substitution.[1]

Key SAR Insights for DHFR Inhibition:

  • The presence of a terminal morpholine moiety on the side chain (Compound 22 ) resulted in the most potent inhibition of DHFR with an IC50 value of 2.0 nM.[1]

  • While compounds 7 and 8 showed potent antitumor activity with GI50 values of 1.77 µM and 1.94 µM respectively, the specific substitutions appear to tune the activity towards either broad anti-proliferative effects or specific enzyme inhibition.[1]

Kinase Inhibition

The 1,3,5-triazine scaffold has been effectively utilized to develop inhibitors of various protein kinases, which are crucial targets in oncology.

A series of 6-amino-1,3,5-triazine derivatives were designed as irreversible BTK inhibitors.[2] The SAR studies highlighted the importance of the substituent at the C6 position.

Compound IDR-Group (at C6)BTK IC50 (nM)Selectivity over EGFR
C11 Benzothiophenyl17.0>1000 nM

Data from a study on 6-amino-1,3,5-triazine derivatives as BTK inhibitors.[2][3]

Key SAR Insights for BTK Inhibition:

  • A benzothiophenyl group at the R2 position (C6 of the triazine) was found to be more potent than substituted benzene rings.[3]

  • Docking studies suggest that the benzothiophene moiety can form a π–π interaction with Tyr551 in the H3 pocket of BTK, enhancing inhibitory activity.[3]

  • Compound C11 demonstrated excellent potency (BTK IC50 = 17.0 nM) and desirable selectivity over EGFR.[2]

Triazine derivatives have also been explored as dual PI3K and mTOR inhibitors. The presence of an arylurea group was found to significantly improve activity.

Compound IDR-Group (Arylurea substituent)PI3K IC50 (nM)mTOR IC50 (nM)
- Pyridinyl177.4112.24

Data from a review on the biological applications of s-triazine hybrids.[3]

Antiproliferative Activity Against Breast Cancer Cell Lines

A large library of 126 6,N2-diaryl-1,3,5-triazine-2,4-diamines was screened for antiproliferative activity against three breast cancer cell lines: MDA-MB-231 (triple-negative), SKBR-3, and MCF-7.[4] These compounds showed selective activity against the triple-negative MDA-MB-231 cell line.[4]

Compound IDR-Group (at C6)GI50 (µM) vs. MDA-MB-231
53 3-methylphenylNot specified in abstract

A representative compound from a library of 126 analogs.[4]

Key SAR Insights for Antiproliferative Activity:

  • The diaryl-1,3,5-triazine-2,4-diamine scaffold is a promising template for developing agents against triple-negative breast cancer.[4]

  • The compounds were selective for cancer cells, not affecting the growth of the non-cancerous MCF-10A breast cell line.[4] A 3D-QSAR model was developed to guide the design of more potent compounds.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.

Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines[4]

A one-pot, microwave-assisted method was employed for the synthesis of a library of 126 compounds. The general procedure involves a three-component condensation of:

  • Readily available cyanoguanidine

  • An aromatic aldehyde

  • An arylamine

The reaction is carried out in the presence of hydrochloric acid, followed by treatment with a base. This promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine products.

In Vitro Antitumor Cell Line Screening[1]

The synthesized compounds were evaluated against a panel of 60 human tumor cell lines from nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast). The screening was performed at a single high dose (10⁻⁵ M) and for compounds showing significant growth inhibition, a five-dose response curve was determined. The GI50 (concentration causing 50% growth inhibition) was then calculated.

Dihydrofolate Reductase (DHFR) Inhibition Assay[1]

The inhibitory activity of the compounds against mammalian DHFR was determined spectrophotometrically. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate to tetrahydrofolate by the enzyme. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was then calculated.

Kinase Inhibition Assays (General)

Kinase inhibition is typically measured using methods like the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed in the presence of the kinase, its substrate (often a peptide), ATP, and the test compound. After the reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The luminescence is inversely proportional to the kinase activity. IC50 values are determined by measuring the activity at various concentrations of the inhibitor.[5]

Visualizing the Logic: Synthesis and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis start Starting Materials (Cyanoguanidine, Aldehyde, Arylamine) synthesis Microwave-Assisted One-Pot Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification library Compound Library purification->library cell_screening Antiproliferative Screening (e.g., 60-cell line panel) library->cell_screening enzyme_assay Enzyme Inhibition Assays (e.g., DHFR, Kinases) library->enzyme_assay active_hits Active Hits cell_screening->active_hits enzyme_assay->active_hits sar_analysis SAR Analysis active_hits->sar_analysis qsar 3D-QSAR Modeling sar_analysis->qsar lead_opt Lead Optimization sar_analysis->lead_opt qsar->lead_opt

Caption: A generalized workflow for the synthesis and evaluation of triazine analogs.

Signaling Pathway Context: PI3K/AKT/mTOR

Several this compound analogs have shown activity against kinases in the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Its dysregulation is a hallmark of many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Triazine Triazine Analogs (Inhibitors) Triazine->PI3K Triazine->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by triazine analogs.

This guide provides a snapshot of the current understanding of the SAR of this compound analogs. The versatility of the triazine core allows for the development of inhibitors targeting a range of biological molecules, making it a continued area of interest for drug discovery. Further research, including the generation of more extensive and systematic SAR data, will be invaluable for the development of next-generation therapeutics.

References

A Comparative Guide to 1,2,4-Triazine and 1,3,5-Triazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 1,2,4-triazine and 1,3,5-triazine scaffolds, two prominent heterocyclic cores in medicinal chemistry. The distinct arrangement of nitrogen atoms within their six-membered rings imparts unique physicochemical properties, biological activities, and synthetic accessibility, making them valuable frameworks for the design of novel therapeutics. This objective comparison, supported by experimental data, aims to inform strategic decisions in drug development.

Core Structures of 1,2,4-Triazine and 1,3,5-Triazine

The fundamental difference between these two scaffolds lies in the placement of their three nitrogen atoms. The asymmetrical nature of 1,2,4-triazine contrasts with the symmetrical arrangement in 1,3,5-triazine, influencing their electronic and steric properties.

Caption: Core chemical structures of 1,2,4-triazine and 1,3,5-triazine.

Physicochemical and Pharmacokinetic Properties: A Tale of Two Isomers

The arrangement of nitrogen atoms within the triazine ring profoundly influences its electronic distribution and, consequently, its properties. The symmetrical 1,3,5-triazine is a planar, aromatic system with lower resonance energy than benzene, making it susceptible to nucleophilic substitution. In contrast, the asymmetrical 1,2,4-triazine possesses a higher dipole moment and is generally more polar. These intrinsic differences manifest in the physicochemical and pharmacokinetic profiles of drugs derived from these scaffolds.

To illustrate this, a comparison of two marketed drugs, Lamotrigine (a 1,2,4-triazine derivative) and Altretamine (a 1,3,5-triazine derivative), is presented below.

PropertyLamotrigine (1,2,4-Triazine)Altretamine (1,3,5-Triazine)
Molecular Formula C₉H₇Cl₂N₅C₉H₁₈N₆
Molecular Weight 256.09 g/mol 210.28 g/mol
pKa 5.7Not Reported
LogP 1.42.7
Water Solubility 0.17 mg/mL at 25°C (very slightly soluble)Insoluble
Bioavailability ~98%~75-89%

Biological Activities: A Broad Spectrum of Therapeutic Potential

Both 1,2,4-triazine and 1,3,5-triazine scaffolds have been successfully exploited to develop drugs for a wide range of diseases. Their distinct electronic and steric features allow for diverse interactions with biological targets.

1,2,4-Triazine Derivatives: This scaffold is a versatile building block for compounds with a wide array of biological activities, including anticancer, enzyme inhibition, and antimicrobial properties.[1] Derivatives of 1,2,4-triazine have shown significant potential as anticancer agents by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression.[1] They have also been identified as potent inhibitors of various enzymes.[1] The biological spectrum of 1,2,4-triazine derivatives extends to antimicrobial, anti-inflammatory, and central nervous system activities.[1]

1,3,5-Triazine Derivatives: The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] These derivatives have demonstrated significant potential as anticancer agents, targeting various cancer cell lines through the modulation of key signaling pathways.[2][3]

Below is a table summarizing the anticancer activity (IC50 values) of selected derivatives against various cancer cell lines.

ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)
1,2,4-Triazine Novel sulfonamide derivativeDLD-1 (Colon)Not specified, but showed promising potential[1]
2-aryl-4-(benzimidazol-2-yl)-1,2-dihydro[4][5][6]triazino[4,5-a]benzimidazol-1-oneCarcinoma cell linesPreferential cytotoxicity[1]
1,3,5-Triazine Compound 4f (mono(dimethylpyrazolyl)-s-triazine)HCT-116 (Colorectal)0.50 ± 0.08[7]
Compound 5c (bis(dimethylpyrazolyl)-s-triazine)MCF-7 (Breast)2.29 ± 0.92[7]
Compound 13g (2-(thiophen-2-yl)-1,3,5-triazine)A549 (Lung)0.20 ± 0.05[8]
Compound 6h HeLa (Cervical)Significant potency[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of triazine-based drugs are a direct consequence of their interaction with specific biological pathways.

1,3,5-Triazine and the PI3K/AKT/mTOR Pathway: Several 1,3,5-triazine derivatives have been developed as potent inhibitors of the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer.[6][7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition by 1,3,5-Triazine Derivatives RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation promotes Triazine 1,3,5-Triazine Derivative Triazine->PI3K inhibits Triazine->mTOR inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 1,3,5-triazine derivatives.

1,2,4-Triazine and the FAK-MAPK Pathway: Emerging research suggests that 1,2,4-triazine derivatives can act as inhibitors of Focal Adhesion Kinase (FAK), a key component of the FAK-MAPK signaling pathway, which is involved in cell adhesion, migration, and proliferation.[9]

Synthetic Accessibility: A Comparative Overview

Both triazine isomers are accessible through various synthetic routes, often starting from simple, commercially available precursors.

Synthesis of 1,2,4-Triazines: A common method for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines involves the condensation of an α-dicarbonyl compound with an acid hydrazide in the presence of a source of ammonia.

G cluster_synthesis General Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines Dicarbonyl α-Dicarbonyl Compound Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate Hydrazide Acid Hydrazide Hydrazide->Intermediate Ammonia Ammonia Source (e.g., NH4OAc) Triazine 3,5,6-Trisubstituted 1,2,4-Triazine Ammonia->Triazine cyclization Intermediate->Triazine

Caption: A general synthetic route to 1,2,4-triazine derivatives.

Synthesis of 1,3,5-Triazines: The synthesis of symmetrically substituted 1,3,5-triazines is often achieved through the cyclotrimerization of nitriles. For unsymmetrical derivatives, a stepwise nucleophilic substitution on cyanuric chloride is a widely used and versatile method.

G cluster_synthesis Stepwise Synthesis of Trisubstituted 1,3,5-Triazines CyanuricChloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1 Nucleophilic Substitution (Nu1) CyanuricChloride->Step1 MonoSub Monosubstituted Triazine Step1->MonoSub Step2 Nucleophilic Substitution (Nu2) MonoSub->Step2 DiSub Disubstituted Triazine Step2->DiSub Step3 Nucleophilic Substitution (Nu3) DiSub->Step3 TriSub Trisubstituted 1,3,5-Triazine Step3->TriSub

Caption: Stepwise synthesis of 1,3,5-triazine derivatives from cyanuric chloride.

Experimental Protocols

Determination of IC50 Values for Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and control drug in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines from Cyanuric Chloride

This protocol describes a general stepwise nucleophilic substitution on cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Nucleophiles (e.g., amines, alcohols, thiols)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., THF, acetone)

  • Crushed ice

  • Standard laboratory glassware and purification apparatus

Procedure:

  • First Substitution: Dissolve cyanuric chloride in the anhydrous solvent and cool the solution to 0-5°C. Add the first nucleophile (1 equivalent) and a base (1 equivalent) dropwise while maintaining the low temperature. Stir for several hours until the reaction is complete (monitored by TLC).

  • Second Substitution: To the reaction mixture, add the second nucleophile (1 equivalent) and base (1 equivalent) and allow the reaction to warm to room temperature. Stir for several hours to overnight.

  • Third Substitution: Add the third nucleophile (1 equivalent) and base (1 equivalent) and heat the reaction mixture to reflux for several hours until completion.

  • Work-up and Purification: After the reaction is complete, pour the mixture onto crushed ice to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.

References

Validating Target Engagement of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. Due to the limited publicly available data on this specific compound, we present a proposed strategy based on the known activities of structurally related 1,3,5-triazine derivatives and established methodologies for target engagement validation. This guide will compare the utility of various experimental approaches and provide the necessary protocols and data presentation formats to rigorously assess the interaction of this compound with its putative biological targets.

Introduction to this compound and the Importance of Target Engagement

This compound belongs to the 1,3,5-triazine class of heterocyclic compounds, which are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological effects of these compounds are contingent upon their direct interaction with specific cellular targets. Validating this "target engagement" is a critical step in drug discovery and development, as it confirms the mechanism of action and provides a quantitative measure of a compound's potency and selectivity within a physiological context.[4][5]

Given the prevalence of kinase inhibition among 1,3,5-triazine derivatives, a plausible hypothesis is that this compound may also target one or more protein kinases.[6][7][8] Therefore, this guide will focus on methodologies to validate the engagement of putative kinase targets.

Comparative Analysis of Target Engagement Validation Methods

Several biophysical and cellular methods can be employed to validate target engagement. The choice of method depends on factors such as throughput, the need for cellular context, and the availability of specific reagents.

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[4][5]- Label-free- Performed in intact cells or tissues- Provides evidence of direct target binding in a physiological context[9][10]- Requires a specific antibody for the target protein- Can be lower throughput for the classic Western blot-based method[5]
Kinase Inhibition Assay (Biochemical) Measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.- High-throughput- Provides direct measure of enzymatic inhibition (e.g., IC50)- Lacks cellular context (e.g., membrane permeability, off-target effects)- Requires purified, active enzyme
NanoBRET™ Target Engagement Assay Measures target engagement in live cells based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.- Real-time measurement in live cells- High-throughput- Requires genetic modification of cells to express the fusion protein- Indirect measurement of binding

For the initial and most physiologically relevant validation of target engagement for this compound, the Cellular Thermal Shift Assay (CETSA) is highly recommended. It directly assesses the biophysical interaction between the compound and its target inside a cell.[4][9]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for a Putative Kinase Target

This protocol is adapted from established CETSA methodologies.[5]

Objective: To determine if this compound binds to and stabilizes a putative kinase target in intact cells.

Materials:

  • Cancer cell line expressing the putative kinase target (e.g., MCF-7, A549)[6][11]

  • This compound

  • Alternative kinase inhibitor with a known target (positive control)

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against the putative kinase target

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Workflow:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cell_culture 1. Culture cells to 80-90% confluency treatment 2. Treat cells with compound or vehicle (DMSO) cell_culture->treatment incubation 3. Incubate for a defined period treatment->incubation harvest 4. Harvest and resuspend cells in PBS incubation->harvest aliquot 5. Aliquot cell suspension harvest->aliquot heat 6. Heat aliquots at different temperatures aliquot->heat cool 7. Cool samples heat->cool lysis 8. Lyse cells cool->lysis centrifugation 9. Centrifuge to separate soluble and precipitated proteins lysis->centrifugation supernatant 10. Collect supernatant (soluble fraction) centrifugation->supernatant quantification 11. Quantify protein concentration supernatant->quantification western_blot 12. Analyze by Western blotting quantification->western_blot

Figure 1: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound, the positive control inhibitor, or DMSO (vehicle) for 1-2 hours.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration of all samples.

    • Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody.

Data Presentation and Interpretation:

The results of the CETSA experiment can be presented as a "melting curve," where the amount of soluble target protein is plotted against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.

TreatmentTemperature (°C)Soluble Target Protein (Relative Units)
Vehicle (DMSO)401.00
Vehicle (DMSO)500.85
Vehicle (DMSO)550.50
Vehicle (DMSO)600.20
Vehicle (DMSO)650.05
This compound 401.00
This compound 500.95
This compound 550.80
This compound 600.65
This compound 650.30
Positive Control401.00
Positive Control500.98
Positive Control550.88
Positive Control600.75
Positive Control650.40

Signaling Pathway Context

To understand the functional consequences of target engagement, it is crucial to consider the signaling pathway in which the putative target operates. For instance, if the target is a kinase in the PI3K/AKT/mTOR pathway, target engagement should lead to modulation of downstream signaling events.

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Compound N-(4-fluorophenyl)-1,3,5- triazine-2,4-diamine Compound->PI3K Inhibits?

Figure 2: Hypothetical engagement of the PI3K/AKT/mTOR pathway.

Comparison with Alternative Compounds

The selection of appropriate alternative compounds is critical for a robust comparison. Based on the literature, several 1,3,5-triazine derivatives have been evaluated for their anticancer and enzyme-inhibiting properties.

CompoundReported Target(s)Key FindingsReference
Gedatolisib PI3K, mTORDual inhibitor that has undergone clinical trials.[2][2]
Enasidenib Isocitrate Dehydrogenase 2 (IDH2)Approved for the treatment of acute myeloid leukemia.[2][2]
Compound 4f (pyrazolyl-s-triazine derivative) EGFR, PI3K, AKT, mTORPotent inhibition of HCT-116 cancer cells.[7][7]
Sulfonamide-triazine hybrids PI3KαModerate inhibitory activity against PI3Kα.[6][6]

By comparing the target engagement profile of this compound with these well-characterized compounds, researchers can gain insights into its relative potency, selectivity, and potential for further development.

Conclusion

Validating the target engagement of this compound is a pivotal step in elucidating its mechanism of action and therapeutic potential. This guide proposes a systematic approach, centered on the physiologically relevant Cellular Thermal Shift Assay, to robustly assess its interaction with putative cellular targets. By employing the detailed protocols and comparative frameworks outlined herein, researchers can generate the critical data needed to advance the understanding and development of this and other novel 1,3,5-triazine-based compounds.

References

Navigating the Selectivity Landscape of 2,4-Diamino-1,3,5-Triazines: A Comparative Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount to advancing potent and selective therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the N-phenyl-1,3,5-triazine-2,4-diamine scaffold, with a focus on publicly available data for representative molecules. While specific experimental data for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is not extensively available in the public domain, this guide leverages data from structurally similar compounds to provide insights into the potential selectivity and off-target effects of this chemical class.

The 1,3,5-triazine core is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide array of biological activities, including anticancer and kinase inhibitory properties.[1][2] The 2,4-diamino-1,3,5-triazine substitution pattern, in particular, is a common feature in molecules designed to target ATP-binding sites in kinases. However, this can also lead to cross-reactivity with other kinases and ATP-dependent enzymes.

Comparative Analysis of Representative Compounds

To illustrate the selectivity profile of the 2,4-diamino-1,3,5-triazine scaffold, this guide presents data on several published compounds, highlighting their inhibitory activities against a panel of kinases. This comparative approach allows for an objective assessment of how substitutions on the triazine ring and the N-phenyl group can influence potency and selectivity.

Table 1: Kinase Inhibitory Activity of Representative 2,4-Diamino-1,3,5-Triazine Derivatives

Compound IDStructureTarget KinaseIC50 (µM)Reference
Compound 5b 6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-1,3,5-triazine-2,4-diaminePIM11.18 (µg/mL)[3]
Compound 6h (Structure not fully specified in abstract)PI3KαSignificant Activity[2]
PI3KβSignificant Activity[2]
PI3KγSignificant Activity[2]
PI3KδSignificant Activity[2]
mTORSignificant Activity[2]
Compound 19 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrileMelanoma MALME-3M Cell Line (GI50)0.033[4]

Note: Direct IC50 values for this compound are not available in the provided search results. The table presents data for structurally related compounds to infer potential activity and selectivity profiles.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cross-reactivity profiling of kinase inhibitors, based on protocols described in the referenced literature.

Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation of in vitro kinase assays used to determine the potency of an inhibitor.

  • Reagents and Materials:

    • Recombinant human kinase

    • Specific peptide substrate for the kinase

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., a 2,4-diamino-1,3,5-triazine derivative)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

    • Plate reader

  • Procedure: a. A solution of the test compound is prepared in DMSO and serially diluted to various concentrations. b. The kinase, peptide substrate, and assay buffer are added to the wells of a 384-well plate. c. The test compound dilutions are added to the respective wells. A control with DMSO alone is included. d. The reaction is initiated by adding a solution of ATP. e. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). f. The kinase reaction is stopped, and the amount of ADP produced is quantified using a detection reagent. g. The luminescence or fluorescence is measured using a plate reader. h. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[3]

Cell-Based Antiproliferative Assay

This protocol outlines a common method to assess the effect of a compound on the growth of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., MDA-MB-231, HeLa)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

    • Test compound

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well plates

    • Incubator (37°C, 5% CO2)

    • Plate reader

  • Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The test compound is serially diluted and added to the wells. c. The plates are incubated for a specified period (e.g., 72 hours). d. A cell viability reagent is added to each well. e. After a further incubation period, the absorbance or luminescence is measured using a plate reader. f. The GI50 (concentration for 50% growth inhibition) is determined by comparing the signal from treated cells to untreated control cells.[1][4]

Visualizing Cellular Pathways and Workflows

To better understand the context of cross-reactivity profiling, the following diagrams illustrate a key signaling pathway often targeted by 2,4-diamino-1,3,5-triazine derivatives and a typical experimental workflow.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine 1,3,5-Triazine Inhibitor Triazine->PI3K Triazine->mTORC1

Caption: PI3K/mTOR Signaling Pathway with potential inhibition by 1,3,5-triazine derivatives.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Assay_Plate_Prep Assay Plate Preparation (Kinase, Substrate) Initiation Initiate Reaction (Add ATP) Assay_Plate_Prep->Initiation Incubation Incubation (30°C, 30-60 min) Initiation->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Read_Plate Measure Signal (Luminescence/Fluorescence) Detection->Read_Plate Data_Analysis Data Analysis (IC50 Calculation) Read_Plate->Data_Analysis

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The N-phenyl-1,3,5-triazine-2,4-diamine scaffold represents a promising starting point for the design of potent kinase inhibitors. The available data on related compounds suggest that substitutions on both the triazine and phenyl rings can significantly modulate potency and selectivity. While a comprehensive cross-reactivity profile for this compound is not yet publicly available, the information presented in this guide provides a valuable framework for researchers to anticipate potential on- and off-target activities and to design focused experimental plans for its characterization. Future studies involving broad kinase panel screening and cellular assays will be crucial to fully elucidate the selectivity profile of this specific compound and its potential as a therapeutic agent.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of the efficacy of fluorinated versus non-fluorinated triazine inhibitors, a class of compounds with broad therapeutic potential. By leveraging experimental data from published research, we aim to elucidate the impact of fluorination on the biological activity of triazine-based inhibitors, offering valuable insights for the design of next-generation therapeutics.

Data Presentation: Efficacy Comparison

The following table summarizes the inhibitory activities of representative fluorinated and non-fluorinated triazine derivatives against various biological targets. The data clearly demonstrates that the introduction of fluorine atoms often leads to a significant enhancement in potency.

Compound TypeTargetCompoundIC50 / KiFold Improvement (vs. Non-Fluorinated)Reference
Non-Fluorinated EGFR (wild-type)Compound 9 (analogue)> 100 µM-[1]
Fluorinated EGFR (wild-type)Compound 8 (analogue)25.9 µM> 3.8[1]
Non-Fluorinated EGFR (mutant T790M/L858R)Compound 9 (analogue)30.7 µM-[1]
Fluorinated EGFR (mutant T790M/L858R)Compound 8 (analogue)6.5 µM4.7[1]
Non-Fluorinated Mycobacterium tuberculosis β-carbonic anhydrasesSulfonamide derivativesSubmicromolar to micromolar-[2]
Fluorinated Mycobacterium tuberculosis β-carbonic anhydrasesFluorinated sulfonamide derivativesNanomolar to submicromolarSignificant[2]
Non-Fluorinated HDAC1Unfluorinated hydroxamic acids--[3]
Fluorinated HDAC1Fluorinated hydroxamic acids-2 to 9 times more active[3]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Example: EGFR-TK)

This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).

  • Reagents and Materials:

    • Recombinant human EGFR-TK enzyme

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 as substrate

    • Test compounds (dissolved in DMSO)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • 96-well microplates

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer. b. Add 5 µL of the diluted compound solution to the wells of a 96-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control. c. Add 20 µL of a solution containing the substrate and EGFR-TK enzyme in kinase buffer to each well. d. Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding. e. Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to its Km value for the enzyme. f. Incubate the reaction mixture at 30°C for 60 minutes. g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. h. Measure luminescence using a plate reader.

  • Data Analysis: a. The percentage of inhibition is calculated using the formula: % Inhibition = 100 × (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_control - Luminescence_background)). b. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1][4]

Cell Viability Assay (Example: MTT Assay)

This protocol describes the determination of the cytotoxic effects of the inhibitors on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HeLa)[1][5]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Procedure: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL). Include wells with DMSO as a vehicle control. c. Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂. d. After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. e. Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.[6]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often targeted by triazine-based anticancer agents.[7]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits (when active) Triazine_Inhibitor Triazine Inhibitor Triazine_Inhibitor->PI3K Triazine_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of novel triazine inhibitors.

Experimental_Workflow Start Start: Design of Triazine Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Lead_Opt->Synthesis End End: Identification of Potent Inhibitor In_Vivo->End

Caption: General workflow for the discovery and development of triazine inhibitors.

References

Assessing the Cytotoxicity of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and Alternatives in Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough evaluation of their safety profile, with a critical focus on their effects on non-cancerous, normal cells. This guide provides a comparative analysis of the cytotoxicity of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and other 1,3,5-triazine derivatives in various normal human cell lines. The data presented is compiled from multiple studies to offer a broader perspective on the potential off-target effects of this class of compounds.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various 1,3,5-triazine derivatives against different normal human cell lines. The half-maximal inhibitory concentration (IC50) and the percent of growth inhibition are key metrics used to quantify cytotoxicity. A higher IC50 value indicates lower cytotoxicity.

Compound IDNormal Cell LineAssayIC50 (µM)% Growth InhibitionReference
N2-(4-Fluorophenyl)-6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine (53) MCF-10A (normal breast)MTT>10<20% at 10 µM[1]
1,3-bis(2-ethoxyphenyl)triazene C HUVEC (normal umbilical vein endothelial)LDH12.61Not Reported[2][3]
4-chlorophenyl and morpholine substituted triazine analogue BAEC (bovine aortic endothelial cells)Not SpecifiedSignificantly lower toxicity than paclitaxel and doxorubicinNot Reported[4][5]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][6]triazine sulfonamides (MM134, MM136, MM137, and MM139) WI-38 (normal human lung fibroblasts)Not SpecifiedNo cytotoxic effect observedNot Reported[7]
2-(morpholin-4'-yl)-4,6-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine Human fibroblasts and PBMCMTTTherapeutic range of 0.6 - 2.0 µMLess effect than on breast cancer cells[8]

Key Observations:

  • N2-(4-Fluorophenyl)-6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine, a compound structurally related to the topic compound, exhibited low cytotoxicity against the normal breast cell line MCF-10A, with less than 20% growth inhibition at a concentration of 10 µM.[1]

  • Several other triazine derivatives have shown a degree of selectivity, with higher IC50 values in normal cell lines compared to cancer cell lines, suggesting a potential therapeutic window.[2][3][4][5]

  • Specifically, a 4-chlorophenyl and morpholine substituted triazine analog demonstrated significantly lower toxicity in normal bovine aortic endothelial cells compared to standard chemotherapeutic drugs.[4][5]

  • A series of pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][6]triazine sulfonamides showed no cytotoxic effects on normal human lung fibroblasts.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. The following are summaries of commonly employed assays for assessing the in vitro cytotoxicity of triazine compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[6]

  • Stop Solution: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[2]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.

Visualized Experimental Workflow and Signaling Pathways

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measurement Measurement cluster_analysis Data Analysis compound_prep Compound Preparation (Dilution Series) treatment Compound Treatment compound_prep->treatment cell_culture Normal Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay data_analysis Calculate % Viability / Cytotoxicity (Determine IC50) mtt_assay->data_analysis ldh_assay->data_analysis

Caption: General workflow for in vitro cytotoxicity assessment.

While specific signaling pathways for this compound in normal cells are not extensively detailed in the provided search results, some studies on related triazine derivatives in cancer cells suggest mechanisms that could be relevant to investigate in normal cells for off-target effects. For instance, some triazine compounds have been shown to induce apoptosis.[9]

apoptosis_pathway cluster_pathway Potential Apoptotic Signaling triazine Triazine Derivative cell Normal Cell triazine->cell stress Cellular Stress cell->stress caspases Caspase Activation stress->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A simplified potential pathway for triazine-induced apoptosis.

References

comparative analysis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine with known PI3K inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of a novel, potent 1,3,5-triazine-based PI3K inhibitor, hereafter referred to as Triazine Compound 13, and a selection of well-characterized PI3K inhibitors with diverse selectivity profiles. The data presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific research needs.

While specific experimental data for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is not extensively available in the public domain, this guide utilizes data from a closely related and highly potent 1,3,5-triazine derivative, Compound 13, which has demonstrated significant PI3Kα-selective inhibitory activity.[1] This compound serves as a representative of the potential of this chemical scaffold in targeting the PI3K pathway.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the biochemical potency and cellular activity of Triazine Compound 13 alongside established PI3K inhibitors, including pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.

Table 1: Biochemical Potency (IC50, nM) Against Class I PI3K Isoforms and mTOR

InhibitorPI3KαPI3KβPI3KγPI3KδmTORSelectivity Profile
Triazine Compound 13 1.2[1]>100>100>100*N/API3Kα Selective[1]
ZSTK474 <100[2]<100[2]<100[2]<100[2]No Inhibition at 10µM[2]Pan-Class I PI3K
Alpelisib (BYL719) ~5[3]~1200[3]~250[3]~290[3]N/API3Kα Selective
Idelalisib (CAL-101) 820[2]565[2]89[2]2.5[2]N/API3Kδ Selective
Copanlisib (BAY 80-6946) 0.5[1][4]3.7[1][4]6.4[1][4]0.7[1][4]45[5]Pan-Class I PI3K (α/δ potent)
Gedatolisib (PF-05212384) 0.4[6]N/A5.4[6]N/A1.6[6]Dual PI3K/mTOR
LY294002 500[7]970[7]N/A570[7]2500[]Broad Spectrum PI3K
Pictilisib (GDC-0941) 3[4][9]33[4][9]75[4][9]3[4][9]580[10]Pan-Class I PI3K

*Note: While the exact high IC50 values for Triazine Compound 13 against β, γ, and δ isoforms are not specified, the source describes it as having "exciting enzyme selectivity" for PI3Kα over other Class I isoforms.[1] N/A: Data not available.

Table 2: Cellular Activity (IC50, µM) in Cancer Cell Lines

InhibitorHCT-116 (Colon)U87-MG (Glioblastoma)MCF-7 (Breast)PC-3 (Prostate)
Triazine Compound 13 0.83[1]1.25[1]N/AN/A
ZSTK474 N/AN/AInduces G1 arrest[2]N/A
Alpelisib (BYL719) N/AN/A~1.0 (BT474, HER2+)N/A
Idelalisib (CAL-101) N/AN/AN/AN/A
Copanlisib (BAY 80-6946) N/AN/A19 nM (mean in PIK3CA-mutant lines)[4]N/A
Gedatolisib (PF-05212384) N/AN/APotent anti-proliferative effectsN/A
LY294002 N/AN/AN/AN/A
Pictilisib (GDC-0941) 1.081[9]0.95[9]N/A0.28[9]

N/A: Data not available for the specified cell line in the searched literature.

PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade and highlights the points of action for different classes of inhibitors.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Classes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation _4EBP1->Proliferation Inhibition of translation Pan_PI3K Pan-PI3K Inhibitors (e.g., Copanlisib, ZSTK474) Pan_PI3K->PI3K Isoform_Selective Isoform-Selective Inhibitors (e.g., Alpelisib, Idelalisib, Triazine Compound 13) Isoform_Selective->PI3K Dual_PI3K_mTOR Dual PI3K/mTOR Inhibitors (e.g., Gedatolisib) Dual_PI3K_mTOR->PI3K Dual_PI3K_mTOR->mTORC1 Dual_PI3K_mTOR->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of PI3K inhibitors. Specific details may vary between laboratories and studies.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K isoforms.

  • Materials:

    • Purified recombinant PI3K isoforms (α, β, γ, δ)

    • Substrate (e.g., PIP2)

    • ATP

    • Test compounds (e.g., Triazine Compound 13, known inhibitors)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Assay plates (e.g., 384-well)

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

    • Add the diluted compounds to the assay plate.

    • Add the PI3K enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves adding ADP-Glo™ Reagent and then Kinase Detection Reagent.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation/Viability Assay (e.g., MTT or SRB Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Objective: To determine the IC50 of a compound on the growth of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, U87-MG)

    • Cell culture medium and supplements

    • Test compounds

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent

    • Solubilization solution (for MTT) or acetic acid (for SRB)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilization solution to dissolve the crystals.

    • For SRB assay, fix the cells with trichloroacetic acid, stain with SRB solution, and then wash with acetic acid. Finally, solubilize the bound dye.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for PI3K Pathway Inhibition

This technique is used to detect the phosphorylation status of key downstream proteins in the PI3K signaling pathway.

  • Objective: To assess the effect of a compound on the phosphorylation of Akt, a key downstream effector of PI3K.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Growth factors (e.g., IGF-1) for pathway stimulation

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere.

    • Serum-starve the cells to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the PI3K pathway with a growth factor for a short period (e.g., 15-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of inhibition of Akt phosphorylation, normalizing to total Akt and a loading control (e.g., GAPDH).

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays b1 Compound Dilution b2 Kinase Reaction (PI3K + Substrate + ATP) b1->b2 b3 ADP Detection b2->b3 b4 IC50 Determination b3->b4 c1 Cell Seeding c2 Compound Treatment c1->c2 c3 Incubation (72h) c2->c3 c5 Western Blot c2->c5 c4 Viability Assay (MTT/SRB) c3->c4 c6 Cellular IC50 c4->c6 c7 p-Akt Inhibition c5->c7

Caption: General experimental workflow for inhibitor characterization.

References

Comparative Performance of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and its analogs, with a focus on their reproducibility in common biological assays. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

While direct and extensive reproducible biological assay data for this compound is limited in publicly available literature, this guide utilizes data from a closely related analog, N2-(4-Fluorophenyl)-6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine , to provide a substantive comparison. This analog shares the core this compound structure, with the addition of a 3-methylphenyl group at the 6-position of the triazine ring.[1] The biological activity of this class of compounds is often influenced by substitutions on the triazine ring, and therefore, the data presented for the analog provides valuable insight into the potential performance of the parent compound.

Anticancer Activity

Derivatives of 1,3,5-triazine are widely investigated for their potential as anticancer agents.[2][3][4][5][6][7] The primary mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[2][8][9][10][11]

Comparative Data

The following table summarizes the in vitro anticancer activity of N2-(4-Fluorophenyl)-6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine and other representative 1,3,5-triazine derivatives against various cancer cell lines. The data is presented as GI50 or IC50 values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%.

Compound/DerivativeCancer Cell LineAssay TypeGI50/IC50 (µM)Reference CompoundReference GI50/IC50 (µM)
N2-(4-Fluorophenyl)-6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine [1]MDA-MB-231 (Breast)MTT Assay0.06 - 15.24--
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (19)[4]MALME-3M (Melanoma)Not Specified0.033--
Imamine-1,3,5-triazine derivative 4f[6]MDA-MB-231 (Breast)MTT Assay6.25Imatinib35.50
Imamine-1,3,5-triazine derivative 4k[6]MDA-MB-231 (Breast)MTT Assay8.18Imatinib35.50
4,6-diamino-1,3,5-triazine-2-carbohydrazide 6a-c[7]VariousMTS Assay3.3 - 22TZ9Higher

Antiviral Activity

Certain 1,3,5-triazine derivatives have also demonstrated potential as antiviral agents, particularly against Herpes Simplex Virus Type 1 (HSV-1).

Comparative Data

The following table presents the anti-HSV-1 activity of select 1,3,5-triazine derivatives.

Compound/DerivativeVirusAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
C3-symmetrical trialkoxy-TAZ derivative 4bbbHSV-1Not Specified--256.6
CS-symmetrical tri-aliphatic alkylamino-substituted compound 6sHSV-1Not Specified5.4>200>37

Experimental Protocols

To ensure the reproducibility of the biological assays, detailed experimental protocols are crucial. Below are standardized protocols for the MTT assay for anticancer activity and a plaque reduction assay for antiviral activity.

MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell viability.[3][12][13][14]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value is determined by plotting the percentage of viability against the compound concentration.

Plaque Reduction Assay for Anti-HSV-1 Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[15][16][17][18]

Materials:

  • 24-well plates

  • Vero cells (or another susceptible cell line)

  • Complete culture medium

  • Herpes Simplex Virus Type 1 (HSV-1) stock

  • Overlay medium (e.g., medium with 1% methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells into 24-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1-2 hours at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Staining and Counting: After incubation, fix the cells (e.g., with methanol) and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathway

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][8][9][10][11] Many 1,3,5-triazine derivatives exert their anticancer effects by targeting components of this pathway.

PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation inhibition

Caption: The PI3K/mTOR signaling pathway, a key target for anticancer therapies.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of a compound.

MTT_Workflow Experimental Workflow for MTT Assay start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat cells with compound dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Experimental Workflow: Plaque Reduction Assay

This diagram outlines the procedure for a plaque reduction assay to evaluate antiviral activity.

Plaque_Reduction_Workflow Experimental Workflow for Plaque Reduction Assay start Start seed Seed host cells to confluence start->seed infect Infect cells with virus seed->infect treat Add overlay medium with compound dilutions infect->treat incubate Incubate for plaque formation (2-3 days) treat->incubate stain Fix and stain cells incubate->stain count Count plaques stain->count analyze Analyze data and determine EC50 count->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. The following procedures are based on general guidelines for triazine-based and fluorinated compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.

Table 1: Essential Safety and Handling Information

Precaution CategorySpecific Guidance
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If there is a risk of dust generation, respiratory protection may be required.[1]
Ventilation Always handle the compound in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust or vapors.[1]
Emergency Procedures In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention for any exposure.
Storage of Waste Store waste in a clearly labeled, sealed, and compatible container. Keep in a cool, dry, and well-ventilated area away from incompatible materials.

II. Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound.

Experimental Protocol: Waste Segregation and Collection

  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other chemical waste. This will determine the appropriate disposal route.

  • Segregate the Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containerize the Waste:

    • For solid waste, carefully transfer the material into a designated, leak-proof, and clearly labeled waste container. Avoid generating dust.

    • For solutions, use a compatible, sealed container. Do not overfill.

  • Label the Waste Container: The label should include:

    • The full chemical name: "this compound"

    • CAS Number: 500-48-1 (if confirmed for your specific material)

    • Hazard identification (e.g., "Toxic," "Harmful to aquatic life")

    • The date of accumulation.

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to schedule a pickup. Provide them with a complete and accurate description of the waste.

III. Disposal Methodologies

Due to the presence of fluorine and the triazine ring, this compound requires specialized disposal methods to ensure complete destruction and prevent the release of harmful substances into the environment.

  • High-Temperature Incineration: This is the preferred method for the disposal of fluorinated organic compounds. The high temperatures are necessary to break the strong carbon-fluorine bonds and prevent the formation of persistent and toxic byproducts. The incineration facility must be equipped with appropriate scrubbers and filters to neutralize acidic gases (such as hydrogen fluoride) and other hazardous combustion products.

  • Licensed Hazardous Waste Facility: All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal facility. These facilities have the necessary permits and technologies to handle and treat such chemical waste in an environmentally sound manner.

Important Note: Do not dispose of this compound down the drain or in regular landfill. Triazine compounds can be persistent in the environment and harmful to aquatic life.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_disposal Disposal Phase cluster_warning Critical Considerations start Start: Have N-(4-fluorophenyl)-1,3,5- triazine-2,4-diamine waste consult_sds Consult Specific SDS and Institutional EHS Protocols start->consult_sds wear_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat consult_sds->wear_ppe work_ventilated Work in a Ventilated Area (Chemical Fume Hood) wear_ppe->work_ventilated characterize Characterize Waste: Pure, Solution, or Mixed? work_ventilated->characterize segregate Segregate from Other Chemical Waste Streams characterize->segregate containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize no_drain DO NOT Dispose Down Drain or in Regular Landfill segregate->no_drain label_container Label Container with Chemical Name, CAS Number, and Hazards containerize->label_container store_waste Store Waste in a Designated Cool, Dry, Ventilated Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal_facility Transfer to a Licensed Hazardous Waste Facility contact_ehs->disposal_facility incineration High-Temperature Incineration (Preferred Method) disposal_facility->incineration end End: Proper Disposal Complete incineration->end

References

Essential Safety and Operational Guide for Handling N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is designed to directly address specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is recommended. This information is based on guidelines for structurally analogous triazine compounds.[1]

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side-Shields or GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1]
Hand Protection Chemical-Resistant GlovesNitrile rubber or other impervious gloves should be used.[2] Always inspect gloves for tears or holes before each use.[1][3]
Body Protection Protective ClothingA lab coat and long-sleeved clothing are mandatory.[1] For larger quantities, an apron may be required.[1][2]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if dusts are generated.[1]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air.[4] If breathing is irregular or has stopped, provide artificial respiration and seek immediate medical assistance.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove all contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention from an ophthalmologist.
Ingestion Rinse the mouth with water, but only if the person is conscious.[4] Do NOT induce vomiting. Seek immediate medical attention.

Experimental Protocols

Safe Handling Protocol

Adherence to proper handling procedures is crucial for maintaining chemical integrity and ensuring a safe laboratory environment.

  • Preparation:

    • Before beginning work, ensure the laboratory is well-ventilated; the use of a chemical fume hood is strongly recommended.[1]

    • Confirm that eyewash stations and safety showers are readily accessible.[1]

    • Don all required Personal Protective Equipment (PPE) as specified in the table above.

  • Handling:

    • Avoid all personal contact with the substance, including inhalation of any dust.[2]

    • When handling, prevent the formation of dust and aerosols by using appropriate containment and ventilation.[4]

    • Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.

    • Do not eat, drink, or smoke in work areas.

  • Cleanup:

    • Clean up all spills immediately, avoiding dust generation.[2]

    • Use dry clean-up procedures and place spilled material into a suitable, labeled container for waste disposal.[2]

    • After handling, wash hands thoroughly.

Disposal Plan

Proper disposal of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine and any contaminated materials is essential to prevent environmental contamination.

  • Waste Collection:

    • Collect waste material in appropriate, labeled containers for disposal.

    • Contaminated packaging should be handled in the same manner as the substance itself.

  • Environmental Precautions:

    • Avoid release to the environment and keep the chemical away from drains, as well as surface and ground water.

  • Disposal Method:

    • Dispose of contents and containers in accordance with all local, regional, national, and international regulations. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator.

Visualizations

safe_handling_workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency In Case of Exposure prep_ppe Don Personal Protective Equipment prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_chemical Handle Chemical in Fume Hood prep_workspace->handle_chemical avoid_dust Avoid Dust and Aerosol Formation handle_chemical->avoid_dust collect_waste Collect Waste in Labeled Container avoid_dust->collect_waste dispose_regulations Dispose According to Regulations collect_waste->dispose_regulations exposure Exposure Occurs first_aid Administer Appropriate First Aid exposure->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: A workflow diagram outlining the key steps for safe handling and disposal.

References

×

Retrosynthesis Analysis

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N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.